Product packaging for Fenitrothion(Cat. No.:CAS No. 122-14-5)

Fenitrothion

Cat. No.: B1672510
CAS No.: 122-14-5
M. Wt: 277.24 g/mol
InChI Key: ZNOLGFHPUIJIMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fenitrothion (IUPAC name: O,O-dimethyl O-(3-methyl-4-nitrophenyl) phosphorothioate) is a broad-spectrum organophosphorus insecticide and acetylcholinesterase (AChE) inhibitor used extensively in agricultural and environmental research . Its primary mechanism of action involves the inhibition of acetylcholine esterase activity, leading to the accumulation of the neurotransmitter acetylcholine in synapses, which is a key model for studying neurotoxicity and insecticide action . Recent research applications focus on developing novel remediation technologies for pesticide-polluted environments. Studies include the construction of recombinant Escherichia coli strains displaying pesticide-binding peptides on their surface via the OmpC anchoring motif for efficient this compound adsorption , and the investigation of advanced materials like carbon-doped boron nitride nanotubes decorated with tetrapeptide for potential sensing and adsorption of organophosphorus pesticides . Furthermore, its interactions with biological systems are explored in toxicological studies, such as those examining how extracts of Solanum nigrum can increase this compound's toxicity in insect larvae . This compound is also a critical compound in resistance studies, where research into biochemical mechanisms, such as the role of mixed-function oxidases in its metabolism, helps understand resistance in non-target organisms like Daphnia magna . As a reagent, it is characterized as a brownish-yellow liquid with a phenol-like odor . It is critical to note that this product is For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any personal use. Researchers must adhere to safety data sheet (SDS) guidelines, as it is toxic if swallowed, fatal if inhaled, and very toxic to aquatic life with long-lasting effects .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12NO5PS B1672510 Fenitrothion CAS No. 122-14-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethoxy-(3-methyl-4-nitrophenoxy)-sulfanylidene-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12NO5PS/c1-7-6-8(4-5-9(7)10(11)12)15-16(17,13-2)14-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNOLGFHPUIJIMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OP(=S)(OC)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12NO5PS
Record name FENITROTHION
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4998
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name FENITROTHION
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0622
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4032613
Record name Fenitrothion
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4032613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Fenitrothion is a brownish-yellow oil. Used as a selective acaricide and a contact and stomach insecticide against chewing and sucking insects on rice, orchard fruits, vegetables, cereals, cotton and forest. Also used against flies, mosquitoes, and cockroaches. (EPA, 1998), Yellow liquid; [Merck Index] Brown to yellow liquid; mp = 0.3 deg C; [ICSC] Yellow or yellowish-brown liquid; mp = 3.4 deg C; [HSDB] Brown-yellow liquid; mp = 3.4 deg C; [MSDSonline], Liquid, BROWN-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR.
Record name FENITROTHION
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4998
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Fenitrothion
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/5279
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Fenitrothion
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041893
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name FENITROTHION
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0622
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Boiling Point

244 °F at 0.05 mmHg (EPA, 1998), BP: 118 °C at 0.05 mm Hg
Record name FENITROTHION
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4998
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Fenitrothion
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1590
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Flash Point

> 100.00 °C (> 212.00 °F), 157 °C
Record name Fenitrothion
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1590
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name FENITROTHION
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0622
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

In water, 38.0 mg/L at 25 °C, Readily soluble in alcohols, esters, ketones, aromatic hydrocarbons and chlorinated hydrocarbons. In hexane 24 g/L, isopropanol 138 g/L (20 °C), Readily soluble in dichloromethane, 2-propanol, toluene, hardly sol in n-hexane., Low solubility in aliphatic hydrocarbons; soluble in most organic solvents, 0.038 mg/mL at 25 °C, Solubility in water at 20 °C: none
Record name Fenitrothion
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1590
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Fenitrothion
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041893
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name FENITROTHION
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0622
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

1.32 at 77 °F (EPA, 1998) - Denser than water; will sink, 1.3227 g/cu cm at 25 °C, Relative density (water = 1): 1.3
Record name FENITROTHION
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4998
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Fenitrothion
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1590
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name FENITROTHION
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0622
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

6e-06 mmHg at 68 °F (EPA, 1998), 0.000054 [mmHg], 5.40X10-5 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: 0.018
Record name FENITROTHION
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4998
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Fenitrothion
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/5279
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Fenitrothion
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1590
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name FENITROTHION
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0622
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Impurities

Technical grade fenitrothion contains the S-methyl tautomer, which is formed from fenitrothion in varying amounts in presence of heat. This compound, which is much more toxic than the O-methyl compound, occurs in fenitrothion in concentrations ranging from 0.4 to 4%., The analysis of technical organophosphorus insecticides by (31)Phosphorous nuclear magnetic resonance showed the major known toxic contaminants to be simple trialkyl phosphorothio- and -dithioic acid esters and the S-alkyl insecticide isomers. Small amt of the bis derivatives & the dithiopyrophosphate were also detected. These contaminants included both byproducts from the synthesis as well as degradation products. This procedure was used to analyze the following technical grade products: ronnel, sulfotepp, methyl parathion, dimethoate, malathion, methidathion, ethion, phosalone, & fenitrothion. /Organophosphorous insecticides/
Record name Fenitrothion
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1590
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Yellow-brown liquid, Yellow oily liquid

CAS No.

122-14-5
Record name FENITROTHION
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4998
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Fenitrothion
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122-14-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenitrothion [BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122145
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenitrothion
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4032613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fenitrothion
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.114
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FENITROTHION
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8M4X3Y7ZY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Fenitrothion
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1590
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Fenitrothion
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041893
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name FENITROTHION
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0622
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

0.3 °C, 3.4 °C
Record name Fenitrothion
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1590
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Fenitrothion
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041893
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name FENITROTHION
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0622
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Foundational & Exploratory

Fenitrothion mechanism of action on insects

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Mechanism of Action of Fenitrothion on Insects

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a broad-spectrum organophosphate (OP) insecticide that exerts its primary toxic effect on insects through the inhibition of the critical nervous system enzyme, acetylcholinesterase (AChE). A phosphorothioate, this compound itself is a weak inhibitor and requires metabolic bioactivation to its potent oxygen analog, fenitrooxon. This active metabolite irreversibly binds to and inhibits AChE at cholinergic synapses, leading to an accumulation of the neurotransmitter acetylcholine (ACh). The resulting overstimulation of cholinergic receptors causes neuromuscular paralysis, and ultimately, the death of the insect. Resistance to this compound in insect populations is an evolving concern and is primarily attributed to enhanced metabolic detoxification or mutations in the AChE gene that reduce the enzyme's sensitivity to inhibition.

Core Mechanism of Action: Acetylcholinesterase Inhibition

The insecticidal activity of this compound is a multi-step process involving metabolic activation followed by targeted enzyme inhibition within the insect's nervous system.

Metabolic Bioactivation

This compound is a pro-insecticide, meaning it is converted into its more toxic form within the insect's body.[1] This process, known as oxidative desulfuration, is primarily catalyzed by cytochrome P450 monooxygenases (CYP450s) located in tissues such as the insect fat body. The sulfur atom on the phosphorus is replaced by an oxygen atom, transforming this compound into fenitrooxon.[2] This conversion dramatically increases the electrophilicity of the phosphorus atom, making fenitrooxon a significantly more potent inhibitor of acetylcholinesterase than the parent this compound molecule.[2]

Acetylcholinesterase (AChE) Inhibition

The primary target of fenitrooxon is acetylcholinesterase (AChE, EC 3.1.1.7), an essential enzyme found at neuromuscular junctions and cholinergic synapses in the insect's central and peripheral nervous systems.[3] AChE's physiological role is to hydrolyze and thereby terminate the action of the neurotransmitter acetylcholine (ACh).[4]

Fenitrooxon acts as an irreversible inhibitor of AChE. The mechanism involves the phosphorylation of a critical serine residue within the active site of the enzyme. This forms a stable, covalent phosphyl-AChE adduct that renders the enzyme non-functional.[4]

Physiological Consequences

With AChE inhibited, acetylcholine cannot be broken down and accumulates in the synaptic cleft.[2] This leads to the continuous and excessive stimulation of postsynaptic nicotinic acetylcholine receptors (nAChRs) and muscarinic acetylcholine receptors (mAChRs). The resulting neurotoxic cascade manifests as tremors, uncoordinated movement, convulsions, paralysis, and ultimately, death of the insect.[3]

Visualized Signaling Pathway

The following diagram illustrates the molecular cascade from the introduction of this compound to the final physiological effect in the insect.

Fenitrothion_Mechanism cluster_insect Insect Body cluster_synapse Cholinergic Synapse FNT This compound (Pro-insecticide) CYP450 Cytochrome P450 Monooxygenases FNT->CYP450 Oxidative Desulfuration AChE Acetylcholinesterase (AChE) (Active Enzyme) FNO Fenitrooxon (Active Metabolite) CYP450->FNO FNO->AChE Irreversible Inhibition (Phosphorylation) AChE_Inhibited Phosphorylated AChE (Inactive Enzyme) AChE->AChE_Inhibited ACh Acetylcholine (ACh) Accumulation AChE_Inhibited->ACh Hydrolysis Blocked Receptors Postsynaptic Receptors (nAChR, mAChR) ACh->Receptors Overstimulation Effect Continuous Nerve Firing, Paralysis, Death Receptors->Effect

Caption: Mechanism of this compound toxicity in insects.

Quantitative Analysis of AChE Inhibition

This compound is a weak AChE inhibitor, while its metabolite, fenitrooxon, is highly potent. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of inhibitor potency. While comprehensive data across multiple insect species is sparse in publicly available literature, data from mammalian systems and specific insect studies illustrate the core principle of bioactivation.

CompoundEnzyme SourceParameterValueReference
This compoundRat Erythrocyte AChEIC₅₀~500 µM[2]
This compoundHuman Erythrocyte AChEIC₅₀>500 µM[2]
FenitrooxonRat Erythrocyte AChEIC₅₀0.95 µM[2]
FenitrooxonHuman Erythrocyte AChEIC₅₀0.84 µM[2]
FenitrooxonBactrocera dorsalis AChE (Susceptible Strain)SensitivityHigh[5]
FenitrooxonBactrocera dorsalis AChE (Resistant Strain)Sensitivity5810-fold lower than susceptible strain[5]

Experimental Protocol: Acetylcholinesterase Inhibition Assay

The following protocol is a representative colorimetric method for determining AChE activity and inhibition, based on the Ellman method. This assay measures the production of thiocholine from the hydrolysis of acetylthiocholine, which reacts with DTNB (Ellman's reagent) to produce a yellow-colored anion detectable by spectrophotometry.

Materials and Reagents
  • Enzyme Source: Purified AChE from insect source (e.g., homogenized insect heads) or a commercial source (e.g., from electric eel).

  • Buffer: 0.1 M Phosphate buffer, pH 8.0.

  • Substrate: 14 mM Acetylthiocholine iodide (ATCI).

  • Chromogen: 10 mM 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) in buffer.

  • Inhibitor: this compound or Fenitrooxon solutions of varying concentrations (dissolved in a suitable solvent like DMSO, then diluted in buffer).

  • Instrumentation: 96-well microplate reader capable of measuring absorbance at 412 nm.

Assay Procedure
  • Preparation: Prepare working solutions of all reagents. Serially dilute the inhibitor stock solution to create a range of test concentrations.

  • Reaction Setup: In a 96-well microplate, add the following to each well in order:

    • 140 µL of 0.1 M Phosphate Buffer (pH 8.0).

    • 10 µL of the inhibitor solution (or solvent for control wells).

    • 10 µL of the AChE enzyme solution (e.g., 1 U/mL).

  • Pre-incubation: Mix gently and incubate the plate for 10-15 minutes at room temperature (or 25°C) to allow the inhibitor to interact with the enzyme.

  • Chromogen Addition: Add 10 µL of 10 mM DTNB to each well.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of 14 mM ATCI to each well.

  • Measurement: Immediately place the plate in the microplate reader and measure the change in absorbance at 412 nm over a period of 10 minutes (kinetic reading). Alternatively, for an endpoint assay, incubate for a fixed time (e.g., 10 minutes) and then measure the final absorbance.

  • Calculation: The rate of reaction is proportional to the change in absorbance over time. The percent inhibition for each inhibitor concentration is calculated using the formula: % Inhibition = [(Rate of Control - Rate of Sample) / Rate of Control] * 100

  • Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Visualized Experimental Workflow

The following diagram outlines the logical flow of the AChE inhibition assay.

AChE_Assay_Workflow start Start prep Prepare Reagents (Buffer, AChE, DTNB, ATCI) & Serial Dilutions of Inhibitor start->prep plate Pipette Buffer, Inhibitor, and AChE into 96-well Plate prep->plate pre_incubate Pre-incubate Plate (10-15 min at 25°C) plate->pre_incubate add_dtnb Add DTNB Chromogen pre_incubate->add_dtnb add_atci Initiate Reaction with ATCI Substrate add_dtnb->add_atci read Measure Absorbance at 412 nm (Kinetic or Endpoint Reading) add_atci->read calc Calculate % Inhibition for each Concentration read->calc plot Plot % Inhibition vs. [Inhibitor] and Determine IC50 Value calc->plot end End plot->end

Caption: Workflow for a colorimetric acetylcholinesterase inhibition assay.

Mechanisms of Insecticide Resistance

Insect populations can develop resistance to this compound through several biochemical and physiological adaptations.

  • Target-Site Insensitivity: Mutations in the gene encoding acetylcholinesterase (ace) can alter the structure of the enzyme's active site. These modifications reduce the binding affinity of fenitrooxon, rendering the enzyme less sensitive to inhibition.[5] This allows the nervous system to function more normally even in the presence of the insecticide.

  • Metabolic Resistance: Insects may evolve enhanced detoxification capabilities. This often involves the upregulation or increased efficiency of enzyme families such as:

    • Cytochrome P450s (CYP450s): Can detoxify this compound and fenitrooxon through pathways other than activation.

    • Glutathione S-transferases (GSTs): Catalyze the conjugation of glutathione to the insecticide, marking it for excretion.

    • Esterases: Can hydrolyze and detoxify the organophosphate molecule.

  • Symbiont-Mediated Resistance: A novel mechanism involves gut symbionts. Certain strains of bacteria, such as Burkholderia, that live in the insect's gut have been shown to be capable of degrading this compound.[5] Insects harboring these bacteria gain significant protection from the insecticide, as the compound is broken down before it can be absorbed and activated.

Conclusion

The insecticidal efficacy of this compound is rooted in its targeted disruption of cholinergic neurotransmission. Its action as a pro-insecticide that is metabolically converted to the highly potent AChE inhibitor, fenitrooxon, is a classic example of organophosphate toxicology. Understanding this core mechanism, the quantitative parameters of inhibition, and the diverse strategies insects employ to develop resistance is fundamental for the effective management of pest populations and the development of next-generation insecticides that can overcome these resistance mechanisms. The detailed experimental protocols provide a framework for researchers to assess the inhibitory potential of novel compounds and to study the nuances of enzyme-inhibitor interactions.

References

An In-depth Technical Guide to the Physicochemical Properties of Fenitrothion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenitrothion, an organophosphorothioate insecticide, has been widely utilized in agriculture and public health for the control of a broad spectrum of insect pests. A thorough understanding of its physicochemical properties is paramount for assessing its environmental fate, toxicological profile, and for the development of effective and safe formulations. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental methodologies for their determination, and insights into its metabolic and signaling pathways.

Physicochemical Properties of this compound

The fundamental physicochemical properties of this compound are summarized in the tables below, providing a consolidated reference for key quantitative data.

Table 1: Identification and Chemical Structure

ParameterValue
Chemical Name O,O-dimethyl O-(3-methyl-4-nitrophenyl) phosphorothioate
CAS Number 122-14-5
Molecular Formula C₉H₁₂NO₅PS
Molecular Weight 277.23 g/mol
Chemical Structure Chemical structure of this compound

Table 2: Physical and Chemical Properties

PropertyValueTemperature (°C)Pressure
Physical State Yellow-brown liquidAmbient-
Melting Point 3.4 °C--
Boiling Point 118 °C-0.05 mmHg
Vapor Pressure 1.48 x 10⁻⁴ Pa20-
Water Solubility 19 mg/L20-
log P (Octanol-Water Partition Coefficient) 3.30--
pKa Not applicable (no ionizable groups)--

Table 3: Solubility in Organic Solvents

SolventSolubility (g/L)Temperature (°C)
Dichloromethane Readily soluble-
2-Propanol Readily soluble-
Toluene Readily soluble-
n-Hexane Hardly soluble-

Experimental Protocols for Physicochemical Property Determination

The determination of the physicochemical properties of this compound adheres to internationally recognized protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data consistency and reliability across different laboratories.

Melting Point/Melting Range (OECD Guideline 102)[1][2][3][4]

The melting point of this compound is determined using the capillary method.

  • Apparatus: A melting point apparatus consisting of a heated block and a capillary tube holder with a magnifying lens for observation.

  • Procedure:

    • A small amount of the purified this compound is introduced into a capillary tube, which is then sealed at one end.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The temperature is raised at a slow, controlled rate.

    • The temperatures at which the substance begins to melt and at which it is completely molten are recorded as the melting range.

Boiling Point (OECD Guideline 103)[5][6][7]

The boiling point of this compound is determined under reduced pressure to prevent decomposition. The dynamic method is commonly employed.

  • Apparatus: A distillation apparatus equipped with a heating mantle, a distillation flask, a condenser, a receiver, a pressure gauge, and a vacuum pump.

  • Procedure:

    • A sample of this compound is placed in the distillation flask.

    • The pressure inside the apparatus is reduced to the desired level (e.g., 0.05 mmHg).

    • The sample is heated, and the temperature at which the liquid boils and a steady stream of condensate is observed is recorded as the boiling point at that pressure.

Vapor Pressure (OECD Guideline 104)[8][9][10][11][12]

The vapor pressure of this compound can be determined using the gas saturation method.

  • Apparatus: A gas saturation apparatus, which includes a temperature-controlled chamber, a carrier gas supply, a saturation cell containing the test substance, and a trapping system to collect the vaporized substance.

  • Procedure:

    • A slow, controlled stream of an inert carrier gas (e.g., nitrogen) is passed through or over the this compound sample maintained at a constant temperature.

    • The carrier gas becomes saturated with the vapor of the substance.

    • The amount of vaporized substance transported by the gas is determined by trapping it and measuring its mass.

    • The vapor pressure is calculated from the mass of the condensed substance and the volume of the carrier gas passed through the system.

Water Solubility (OECD Guideline 105 - Flask Method)[13][14][15][16][17]

The flask method is suitable for determining the water solubility of this compound.

  • Apparatus: A thermostatically controlled water bath, glass flasks with stoppers, and an analytical instrument for concentration measurement (e.g., HPLC).

  • Procedure:

    • An excess amount of this compound is added to a flask containing purified water.

    • The flask is sealed and agitated in the thermostatically controlled water bath for a sufficient period to reach equilibrium (e.g., 24-48 hours).

    • The solution is then allowed to stand to allow undissolved material to settle.

    • A sample of the aqueous phase is carefully withdrawn, filtered or centrifuged to remove any suspended particles, and the concentration of this compound is determined using a suitable analytical method.

Partition Coefficient (n-Octanol/Water) (OECD Guideline 107 - Shake Flask Method)[18][19][20][21][22]

The shake flask method is a straightforward approach to determine the log P value of this compound.

  • Apparatus: Glass flasks with stoppers, a mechanical shaker, a centrifuge, and an analytical instrument for concentration measurement (e.g., HPLC).

  • Procedure:

    • n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

    • A known amount of this compound is dissolved in either water-saturated n-octanol or octanol-saturated water.

    • The two phases are then combined in a flask in a defined volume ratio.

    • The flask is shaken until equilibrium is reached.

    • The mixture is centrifuged to ensure complete phase separation.

    • The concentration of this compound in both the n-octanol and water phases is determined analytically.

    • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logarithm of P is reported as log P.

Signaling Pathways and Experimental Workflows

The biological activity and environmental fate of this compound are governed by its interaction with various biological pathways and its degradation processes. The following diagrams, generated using the DOT language, illustrate key pathways and workflows.

cluster_ingestion Ingestion/Absorption cluster_metabolism Hepatic Metabolism (Phase I & II) cluster_excretion Excretion Fenitrothion_ingested This compound (Oral Intake) This compound This compound Fenitrothion_ingested->this compound Fenitrooxon Fenitrooxon (Active Metabolite) This compound->Fenitrooxon Oxidative Desulfuration (CYP450s) Desmethyl_this compound Desmethyl-fenitrothion This compound->Desmethyl_this compound O-Demethylation three_methyl_four_nitrophenol 3-methyl-4-nitrophenol Fenitrooxon->three_methyl_four_nitrophenol Hydrolysis Urine Urine Desmethyl_this compound->Urine Glucuronide_conjugate Glucuronide Conjugate three_methyl_four_nitrophenol->Glucuronide_conjugate Glucuronidation Sulfate_conjugate Sulfate Conjugate three_methyl_four_nitrophenol->Sulfate_conjugate Sulfation Glucuronide_conjugate->Urine Sulfate_conjugate->Urine

Caption: Mammalian metabolic pathway of this compound.

Fenitrooxon Fenitrooxon (Active Metabolite) AChE Acetylcholinesterase (AChE) (Active Site with Serine) Fenitrooxon->AChE Binds to Serine residue Phosphorylated_AChE Phosphorylated AChE (Inactive) Fenitrooxon->Phosphorylated_AChE Phosphorylates Serine Accumulation Accumulation of Acetylcholine in Synapse Phosphorylated_AChE->Accumulation Inhibition of Acetylcholine Breakdown Acetylcholine Acetylcholine Acetylcholine->AChE Normal Substrate Cholinergic_Crisis Cholinergic Crisis (Overstimulation of Receptors) Accumulation->Cholinergic_Crisis

Caption: Mechanism of acetylcholinesterase inhibition by fenitrooxon.

This compound This compound AMPK AMPKα This compound->AMPK Inhibits IRS1 IRS1 This compound->IRS1 Inhibits p_AMPK p-AMPKα (Inactive) Glucose_Metabolism Disrupted Glucose Metabolism p_AMPK->Glucose_Metabolism p_IRS1 p-IRS1 (Inactive) PI3K PI3K IRS1->PI3K p_IRS1->PI3K Inhibition AKT AKT PI3K->AKT p_AKT p-AKT (Inactive) p_AKT->Glucose_Metabolism

Caption: this compound's inhibitory effect on the AMPK/PI3K/AKT signaling pathway.[1][2]

start Start: Sample Collection homogenization Sample Homogenization start->homogenization extraction Extraction with Organic Solvent (e.g., QuEChERS) homogenization->extraction cleanup Dispersive Solid Phase Extraction (d-SPE) Cleanup extraction->cleanup analysis Instrumental Analysis (LC-MS/MS or GC-MS/MS) cleanup->analysis quantification Data Processing and Quantification analysis->quantification end End: Report Results quantification->end

Caption: Experimental workflow for pesticide residue analysis in food.[3][4][5][6]

start Start: Chemical Identification hazard_id Hazard Identification (Review SDS and Literature) start->hazard_id exposure_assessment Exposure Assessment (Routes, Duration, Frequency) hazard_id->exposure_assessment dose_response Dose-Response Assessment exposure_assessment->dose_response risk_characterization Risk Characterization (Integrate Hazard, Exposure, and Dose-Response) dose_response->risk_characterization risk_management Risk Management (Control Measures, Mitigation Strategies) risk_characterization->risk_management end End: Risk Communication risk_management->end

Caption: Logical workflow for chemical hazard identification and risk assessment.[7][8][9][10][11]

References

A Technical Guide to the Degradation Pathways of Fenitrothion in Soil

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Fenitrothion, a broad-spectrum organophosphate insecticide, is subject to various degradation processes in the soil environment that dictate its persistence, bioavailability, and potential for off-site transport. Understanding these pathways is critical for accurate environmental risk assessment. This guide provides a detailed overview of the primary degradation routes of this compound in soil, including biodegradation under aerobic and anaerobic conditions, and abiotic processes such as chemical hydrolysis and photolysis. Quantitative data on degradation rates are summarized, key metabolites are identified, and detailed experimental protocols for studying soil degradation are provided.

Core Degradation Pathways

The environmental fate of this compound in soil is governed by a combination of microbial and chemical processes. The dominant pathway and resulting metabolites are highly dependent on soil conditions such as oxygen availability, pH, moisture, and exposure to sunlight. Minimal degradation in sterilized soils confirms that microbial activity is the primary driver of its breakdown.[1]

Microbial degradation is the most significant pathway for this compound dissipation in most soil environments.[1] A diverse range of soil microorganisms, including bacteria (Pseudomonas, Burkholderia, Rhizobium) and fungi (Aspergillus, Trichoderma), are capable of metabolizing this compound.[2][3] The specific transformation depends heavily on the soil's redox potential.

  • Aerobic Pathway: In well-aerated (upland) soils, the primary microbial degradation route involves the hydrolytic cleavage of the P-O-aryl linkage.[4] This process yields 3-methyl-4-nitrophenol (MNP) as the main initial metabolite, which can be further mineralized to CO2.[1][4] Another identified aerobic mechanism is an initial oxidative desulfuration to form fenitrooxon, followed by hydrolysis and demethylation.[5]

  • Anaerobic Pathway: Under submerged or flooded (anaerobic) conditions, the principal degradation pathway shifts to the reduction of the nitro group (NO2) on the aromatic ring.[4] This results in the formation of aminothis compound . This amino derivative may be further metabolized to formylamino and acetylamino derivatives, which can become bound to soil particles.[4]

G cluster_0 This compound Degradation Pathways cluster_1 Biodegradation FEN This compound AEROBIC Aerobic Conditions (Upland Soil) FEN->AEROBIC P-O-Aryl Cleavage ANAEROBIC Anaerobic Conditions (Submerged Soil) FEN->ANAEROBIC Nitro Group Reduction MNP 3-methyl-4-nitrophenol (MNP) AEROBIC->MNP AMINO Aminothis compound ANAEROBIC->AMINO CO2 Mineralization (CO₂) MNP->CO2 Further Metabolism BOUND Bound Residues AMINO->BOUND

Caption: Major microbial degradation pathways for this compound in soil.

While generally slower than biodegradation, abiotic processes contribute to the overall dissipation of this compound, particularly at the soil surface and in specific chemical environments.

  • Chemical Hydrolysis: The hydrolysis of this compound is highly dependent on pH. It is relatively stable under acidic conditions but degrades more rapidly as alkalinity increases.[6] The reaction pathway is also pH-dependent:

    • Acidic to Neutral pH: Cleavage of the P-O-methyl linkage is favored, producing demethylthis compound.

    • Alkaline pH: Cleavage of the P-O-aryl linkage dominates, yielding 3-methyl-4-nitrophenol (MNP).[6]

  • Photolysis: On the soil surface, this compound is susceptible to rapid degradation by sunlight (photolysis).[7] This process can involve several reactions, including oxidation of the P=S group to a P=O group (forming the more toxic metabolite fenitrooxon ), isomerization to S-methyl this compound, and cleavage of the P-O-aryl linkage to form MNP.[7] The half-life due to photolysis can be as short as 13 hours.[7]

G cluster_0 Abiotic Degradation Pathways cluster_1 Photolysis (Sunlight) cluster_2 Chemical Hydrolysis FEN This compound SUN Sunlight (UV) FEN->SUN PH Soil pH FEN_OXON Fenitrooxon (P=O oxidation) SUN->FEN_OXON MNP_PHOTO 3-methyl-4-nitrophenol SUN->MNP_PHOTO DEMETHYL Demethylthis compound (P-O-Methyl Cleavage) PH->DEMETHYL Acidic/ Neutral MNP_HYDRO 3-methyl-4-nitrophenol (P-O-Aryl Cleavage) PH->MNP_HYDRO Alkaline

Caption: Key abiotic degradation pathways for this compound in soil.

Quantitative Degradation Data

The persistence of this compound is commonly expressed as its half-life (t½), the time required for 50% of the initial concentration to dissipate. This value varies significantly based on soil type and environmental conditions.

Degradation ProcessSoil Condition / TypeHalf-Life (t½)Reference(s)
Overall Degradation Aerobic Upland Soils< 7 days[4]
Submerged (Anaerobic) Soils< 7 days[4]
Forest Soil~3 days (for 50% dissipation)[1][6]
Calcareous Sandy Clay Loam19.36 days[8][9]
Soil under Green Bean Plants6.08 days[10]
Photolysis Soil Surface13 hours[7]

Experimental Protocols

Studying the degradation of this compound in soil involves controlled laboratory experiments designed to isolate specific degradation pathways and quantify dissipation rates.[11][12]

A typical laboratory-based soil metabolism study follows a structured workflow to ensure reproducible and accurate results.[12] This involves treating soil with the pesticide, incubating it under controlled conditions, and sampling over time to measure the decline of the parent compound and the formation of metabolites.

G A 1. Soil Collection & Characterization (e.g., pH, organic matter, texture) B 2. Soil Sieving and Acclimation A->B C 3. Spiking with this compound (Often ¹⁴C-labeled for mass balance) B->C D 4. Incubation (Controlled temperature, moisture, light) C->D E 5. Time-Point Sampling (e.g., 0, 1, 3, 7, 14, 30, 60 days) D->E F 6. Sample Extraction (Solvent extraction, e.g., sonication) E->F G 7. Analysis (HPLC, GC-MS for quantification) F->G H 8. Data Interpretation (Calculate half-life, identify metabolites) G->H

Caption: Standard experimental workflow for a soil degradation study.

This protocol is a composite based on methodologies described in the literature.[5][13]

1. Objective: To extract this compound and its primary metabolites from soil samples for quantification.

2. Materials:

  • Soil samples (10-20 g) from the degradation study.

  • Extraction Solvent: Dichloromethane or Acetonitrile (HPLC grade).

  • Glass vials or centrifuge tubes.

  • Ultrasonic bath (sonicator) or wrist-action shaker.

  • Centrifuge.

  • Syringe filters (0.22 µm).

  • Analytical instruments: High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector, or Gas Chromatography-Mass Spectrometry (GC-MS).

3. Protocol:

  • Sampling: At each designated time point, collect triplicate soil samples from the incubation vessels.

  • Extraction:

    • Weigh 10 g of a homogenized soil subsample into a 50 mL glass centrifuge tube.

    • Add 20 mL of acetonitrile to the tube.

    • Place the tube in an ultrasonic bath and sonicate for 10-15 minutes to ensure thorough extraction.

  • Separation:

    • Centrifuge the sample at 3000-4000 rpm for 10 minutes to pellet the soil particles.

  • Filtration and Concentration:

    • Carefully decant the supernatant (the solvent containing the extracted pesticides).

    • Filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any remaining fine particulates.

    • If necessary, the extract can be concentrated by evaporating the solvent under a gentle stream of nitrogen.

  • Analysis:

    • Inject a known volume (e.g., 1-5 µL) of the final extract into the analytical instrument (HPLC or GC-MS).

    • Quantify the concentration of this compound and its metabolites by comparing peak areas to those of certified reference standards.

    • The degradation kinetics are often modeled using a first-order rate equation to calculate the half-life (t½ = 0.693/k).[8]

4. Quality Control:

  • Control Samples: Analyze untreated soil samples to check for matrix interference.

  • Spiked Samples: Fortify control soil with known concentrations of this compound and metabolites to determine extraction recovery percentages. A recovery of 85-110% is typically considered acceptable.

  • Replicates: Process and analyze all samples in triplicate to ensure statistical validity.

References

The Environmental Fate and Transport of Fenitrothion: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the degradation, mobility, and bioaccumulation of the organophosphate insecticide fenitrothion in the environment, intended for researchers, scientists, and drug development professionals.

This compound, a broad-spectrum organophosphate insecticide, has been utilized globally for the control of a wide range of agricultural and public health pests. Its efficacy is attributed to its action as a cholinesterase inhibitor.[1] However, the introduction of any pesticide into the environment necessitates a thorough understanding of its subsequent fate and transport to adequately assess potential ecological risks. This technical guide provides a comprehensive overview of the environmental behavior of this compound, detailing its degradation pathways, mobility in various environmental compartments, and potential for bioaccumulation. Quantitative data are summarized in tabular format for ease of comparison, and detailed experimental protocols for key environmental fate studies are provided.

Physicochemical Properties

The environmental behavior of this compound is largely governed by its physicochemical properties. It is characterized by moderate aqueous solubility and is highly soluble in many organic solvents.[1] this compound is also volatile, which can influence its transport in the atmosphere.[1]

Environmental Degradation

This compound is not expected to be persistent in soil or water systems due to its susceptibility to various degradation processes, including hydrolysis, photolysis, and microbial degradation.[1]

Hydrolysis

Hydrolysis is a key abiotic degradation pathway for this compound. The rate of hydrolysis is pH-dependent, with the compound being relatively more stable under acidic and neutral conditions and less stable under alkaline conditions.

Photolysis

This compound is susceptible to rapid degradation by photolysis, particularly in aqueous environments.[2] This process involves the transformation of this compound into various products, including 3-methyl-4-nitrophenol, fenitrooxon, and its S-methyl isomer.[2]

Biodegradation

Microbial breakdown is a significant factor in the degradation of this compound in both soil and water.[3] In aerobic upland soils, a primary degradation route is the cleavage of the P-O-aryl linkage, forming 3-methyl-4-nitrophenol, which is further metabolized to carbon dioxide.[4] Under anaerobic conditions in submerged soils, the nitro group is primarily reduced to an amino group.[4] Fungi, such as Aspergillus parasiticus, have been identified as capable of degrading this compound.[5]

Environmental Transport

The movement of this compound between environmental compartments is influenced by its potential for leaching, runoff, and volatilization.

Mobility in Soil

This compound has a low potential for leaching to groundwater.[1] Its mobility in soil is influenced by adsorption-desorption processes, which are dependent on soil properties such as organic matter and clay content.

Bioaccumulation

This compound does not significantly bioconcentrate in aquatic organisms.[3] While it can be readily taken up from water, it is also metabolized by organisms.[6]

Quantitative Data Summary

The following tables summarize key quantitative data related to the environmental fate and transport of this compound.

Table 1: Degradation Half-lives of this compound

Environmental CompartmentDegradation ProcessHalf-life (t½)Conditions
WaterHydrolysis180 - 200 daysAcidic and neutral pH
WaterHydrolysis~100 daysAlkaline pH
WaterPhotolysis~3 days-
Water (River)Overall Degradation1-28% remaining after 72 hours-[3]
SoilBiodegradation19.36 daysSandy clay loam[7]
Soil (Aerobic)Biodegradation< 7 daysUpland soils[4]
Soil (Anaerobic)Biodegradation< 7 daysSubmerged soils[4]

Table 2: Bioaccumulation and Soil Sorption of this compound

ParameterOrganism/MatrixValue
Bioconcentration Factor (BCF)Aquatic Organisms≤ 450[3]
Bioconcentration Factor (BCF)Oreochromis niloticus (whole body)675.43[8]
Bioconcentration Factor (BCF)Oreochromis niloticus (muscle)264.91[8]

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the study of this compound's environmental fate, based on internationally recognized guidelines.

Aerobic and Anaerobic Transformation in Soil (based on OECD Guideline 307)

Objective: To determine the rate and pathway of this compound degradation in soil under both aerobic and anaerobic conditions.

Methodology:

  • Soil Selection and Preparation: Select and characterize at least one soil type (e.g., sandy loam). Sieve the soil to <2 mm and adjust the moisture content.

  • Test Substance Application: Apply ¹⁴C-labeled this compound uniformly to the soil samples at a concentration relevant to agricultural use.

  • Incubation:

    • Aerobic: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20°C) in biometer flasks or a flow-through system that allows for the trapping of evolved ¹⁴CO₂ and other volatile organic compounds.

    • Anaerobic: After an initial aerobic phase to establish microbial activity, flood the soil with deoxygenated water and purge the headspace with an inert gas (e.g., nitrogen) to create anaerobic conditions.

  • Sampling: Collect soil samples at predetermined intervals over a period of up to 120 days.

  • Extraction: Extract this compound and its transformation products from the soil samples using appropriate organic solvents.

  • Analysis: Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with radiometric detection to quantify the parent compound and its metabolites. The trapped volatiles and ¹⁴CO₂ are also quantified.

  • Data Analysis: Determine the dissipation time for 50% (DT50) and 90% (DT90) of the applied this compound. Identify and quantify major transformation products.

Hydrolysis as a Function of pH (based on OECD Guideline 111)

Objective: To determine the rate of abiotic hydrolysis of this compound in aqueous solutions at different pH values.

Methodology:

  • Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

  • Test Substance Application: Add this compound (radiolabeled or non-labeled) to the buffer solutions at a concentration that does not exceed its water solubility.

  • Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C).

  • Sampling: Collect aliquots from each solution at various time points.

  • Analysis: Analyze the samples for the concentration of this compound and any major hydrolysis products using a suitable analytical method (e.g., HPLC, GC-MS).

  • Data Analysis: Calculate the first-order rate constant and the half-life of hydrolysis at each pH.

Phototransformation in Water (based on OECD Guideline 316)

Objective: To determine the rate and pathway of this compound degradation in water due to direct photolysis.

Methodology:

  • Test Solution: Prepare a sterile, buffered aqueous solution of ¹⁴C-labeled this compound.

  • Irradiation: Expose the test solution to a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters). Maintain a constant temperature.

  • Dark Control: Incubate a parallel set of samples in the dark to account for any non-photolytic degradation.

  • Sampling: Collect samples from both the irradiated and dark control solutions at specific time intervals.

  • Analysis: Analyze the samples by HPLC with radiometric detection to quantify this compound and its photoproducts.

  • Data Analysis: Calculate the photolysis rate constant and half-life. Identify major phototransformation products.

Leaching in Soil Columns (based on OECD Guideline 312)

Objective: To assess the mobility and leaching potential of this compound in soil.

Methodology:

  • Column Preparation: Pack glass columns with sieved soil to a defined height and bulk density. Pre-wet the columns with an artificial rainwater solution.

  • Test Substance Application: Apply ¹⁴C-labeled this compound to the surface of the soil columns.

  • Leaching: Apply a defined volume of artificial rainwater to the top of the columns over a set period (e.g., 48 hours) to simulate rainfall.

  • Leachate Collection: Collect the leachate that passes through the columns in fractions.

  • Soil Sectioning: After the leaching period, extrude the soil from the columns and section it into segments.

  • Analysis: Analyze the leachate fractions and soil segments for this compound and its metabolites using appropriate extraction and analytical techniques (e.g., LSC, HPLC).

  • Data Analysis: Determine the distribution of radioactivity throughout the soil profile and in the leachate to assess the mobility of this compound.

Bioaccumulation in Fish (based on OECD Guideline 305)

Objective: To determine the bioconcentration factor (BCF) of this compound in fish.

Methodology:

  • Test Organisms: Select a suitable fish species (e.g., zebrafish, rainbow trout).

  • Exposure Phase (Uptake): Expose the fish to a constant, sublethal concentration of ¹⁴C-labeled this compound in a flow-through aquatic system for a defined period (e.g., 28 days).

  • Depuration Phase: Transfer the fish to a clean, this compound-free water system and monitor their depuration of the substance for a defined period.

  • Sampling: Sample fish and water at regular intervals during both the uptake and depuration phases.

  • Analysis: Analyze the fish tissue and water samples to determine the concentration of this compound.

  • Data Analysis: Calculate the bioconcentration factor (BCF) as the ratio of the concentration of this compound in the fish at steady-state to the concentration in the water.

Visualization of Pathways and Workflows

The following diagrams illustrate key processes related to the environmental fate of this compound.

Fenitrothion_Degradation_Pathway This compound This compound Hydrolysis Hydrolysis (pH dependent) This compound->Hydrolysis Abiotic Photolysis Photolysis (Sunlight) This compound->Photolysis Abiotic Biodegradation Biodegradation (Microbial) This compound->Biodegradation Biotic Metabolite1 3-Methyl-4-nitrophenol Hydrolysis->Metabolite1 Photolysis->Metabolite1 Metabolite2 Fenitrooxon Photolysis->Metabolite2 Metabolite3 S-methyl isomer Photolysis->Metabolite3 Biodegradation->Metabolite1 aerobic Metabolite4 Amino-fenitrothion (anaerobic) Biodegradation->Metabolite4 anaerobic Mineralization CO2 + H2O + Bound Residues Metabolite1->Mineralization Metabolite2->Mineralization Metabolite3->Mineralization Metabolite4->Mineralization

Caption: Major degradation pathways of this compound in the environment.

Soil_Degradation_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results soil_prep Soil Collection & Sieving app Application of ¹⁴C-Fenitrothion soil_prep->app aerobic Aerobic Incubation (20°C, dark) + CO₂ Trapping app->aerobic anaerobic Anaerobic Incubation (Flooded, N₂) + Volatile Trapping app->anaerobic sampling Time-course Sampling aerobic->sampling anaerobic->sampling extraction Solvent Extraction sampling->extraction quant HPLC-Radiometric Quantification extraction->quant dt50 DT50 / DT90 Calculation quant->dt50 met_id Metabolite Identification quant->met_id

Caption: Experimental workflow for a soil degradation study (OECD 307).

Environmental_Fate_Logic cluster_properties Physicochemical Properties cluster_processes Environmental Processes cluster_fate Environmental Fate solubility Water Solubility degradation Degradation (Hydrolysis, Photolysis, Biodegradation) solubility->degradation transport Transport (Leaching, Runoff) solubility->transport volatility Volatility volatility->transport kow Log Kow bioaccumulation Bioaccumulation kow->bioaccumulation persistence Persistence in Soil & Water degradation->persistence mobility Mobility & Distribution transport->mobility biomagnification Biomagnification Potential bioaccumulation->biomagnification

References

Fenitrothion: A Technical Overview of its Chemical Properties, Synthesis, and Biological Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fenitrothion, an organophosphate insecticide. It covers its fundamental chemical properties, synthesis, analytical detection methods, and its primary mechanism of action, including relevant biological pathways.

Core Chemical and Physical Properties

This compound, with the CAS number 122-14-5 , is a broad-spectrum organothiophosphate insecticide and acaricide.[1][2][3][4] Its chemical name is O,O-dimethyl O-(3-methyl-4-nitrophenyl) phosphorothioate.[5] A summary of its key quantitative properties is presented in Table 1.

PropertyValueReference(s)
CAS Number 122-14-5[1][2][3][4]
Molecular Formula C9H12NO5PS[2][4]
Molecular Weight 277.23 g/mol [1][2]
Appearance Brownish-yellow oil
Melting Point 3.4°C[2]
Boiling Point 140-145°C at 0.05 torr[2]
Density 1.3227 g/cm³[2]
Vapor Pressure 1.5 x 10⁻² Pa at 20°C[2]
Water Solubility 0.003 g/100 mL[2]
LogP 3.319 at 25°C[2]

Chemical Structure

The chemical structure of this compound consists of a phosphorothioate core with two methoxy groups, and a 3-methyl-4-nitrophenyl group attached to the phosphorus atom.

Chemical structure of this compound

Caption: Chemical structure of this compound.

Experimental Protocols

Green Sonochemical Synthesis of this compound

A more environmentally friendly method for synthesizing technical grade this compound has been developed utilizing sonochemical assistance and an ionic liquid as a recoverable solvent.

1. Preparation of 3-methyl-4-nitrophenol:

  • A mixture of m-cresol (2 mmol) and ferric nitrate (1.3 mmol) in triethylammonium nitrate (2 g) is sonicated at 30°C for 50 minutes in an ultrasonic bath at 35 kHz.

  • Upon completion (monitored by TLC), the mixture is diluted with 2 mL of water and filtered.

  • The product is extracted from the precipitate with ethyl acetate (2 x 5 mL).

  • The solvent is then evaporated under vacuum to yield the crude product.

2. Preparation of Dimethyl Chlorothiophosphate:

  • To a mixture of methanol (6.9 mmol) and triethylamine (5.8 mmol) in toluene (4 mL) in an ice bath, thiophosphoryl chloride (3.1 mmol) is added and stirred for 30 minutes.

  • The resulting mixture is filtered to remove the triethylammonium chloride by-product. The colorless filtrate containing O,O-Dimethyl phosphorochloridothioate in toluene is used in the next step.

3. Synthesis of O,O-dimethyl O-(3-methyl-4-nitrophenyl) phosphorothioate (this compound):

  • The synthesized 3-methyl-4-nitrophenol (2.5 mmol) is added to the dimethyl chlorothiophosphate in toluene from the previous step and stirred at room temperature for 30 minutes.

  • The mixture is then refluxed at 70°C for 3 hours.

  • After the reaction is complete (monitored by TLC), the solution is washed with cold water (2 x 5 mL).

  • The organic layer is dried over anhydrous Na2SO4, and the solvent is evaporated.

  • The final product is purified by column chromatography on silica gel (n-Hexane/Ethyl acetate, 1:1).

Solid-Phase Extraction for this compound Removal

A magnetic nanosorbent (rGO/MoS₂/Fe₃O₄) can be used for the efficient removal of this compound from aqueous solutions.[3]

  • 4 mL of a this compound solution (10 µg/mL) is treated with 30 mg of the rGO/MoS₂/Fe₃O₄ nanosorbent at pH 7.0.

  • The mixture is agitated on a shaker at 200 rpm for 5 minutes at 25°C.

  • The nanosorbent is then magnetically separated from the solution.

  • The adsorbed this compound is desorbed with 4.0 mL of ethanol-acetic acid (0.01 M) with shaking for 5 minutes.

  • After magnetic separation of the nanocomposite, the concentration of this compound in the diluted solution is determined by UV-Vis spectrophotometry.[3]

Electrochemical Detection of this compound

A sensitive electrochemical sensor for the detection of this compound can be fabricated using a polyzincon-modified glassy carbon electrode (GCE).[4]

  • A GCE is immersed in a 0.10 mmol/L zincon solution at pH 7.0.

  • The electrode is then successively scanned between -1.00 to 2.20 V (vs. Ag/AgCl) at a scan rate of 70 mV/s for six cycles to form the polyzincon film.

  • The differential pulse voltammetric response of this compound is measured at approximately -0.60 V to determine its concentration.

  • The peak current is linearly proportional to the this compound concentration in the range of 5 to 8600 nmol/L, with a detection limit of 1.5 nmol/L.[4]

Biological Interactions and Signaling Pathways

The primary mechanism of toxicity for this compound is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[6][7] This leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent neurotoxicity.[6][8]

This compound itself is a relatively weak inhibitor of AChE. However, it is metabolically activated in the liver by cytochrome P450 enzymes to its oxygen analog, fenitrooxon, which is a much more potent AChE inhibitor.[9] The biotransformation of this compound also involves detoxification pathways.[9]

Fenitrothion_Metabolism_and_Toxicity cluster_metabolism Metabolism (Liver) cluster_toxicity Mechanism of Toxicity (Synapse) FNT This compound FNO Fenitrooxon (Active Metabolite) FNT->FNO Bioactivation (CYP450) Detox Detoxified Metabolites (e.g., 3-methyl-4-nitrophenol) FNT->Detox Detoxification (CYP450) FNO->Detox Detoxification (PON1) AChE Acetylcholinesterase (AChE) FNO->AChE Inhibition ACh Acetylcholine (ACh) Choline_Acetate Choline + Acetate AChE->Choline_Acetate ACh->Choline_Acetate Hydrolysis Nerve_Impulse Continuous Nerve Impulse Transmission ACh->Nerve_Impulse Stimulation

Caption: Metabolism and toxic action of this compound.

In addition to its primary mode of action, research suggests that this compound can also induce glucose metabolism disorders by inhibiting the AMPKα and IRS1/PI3K/AKT signaling pathways.[2] Furthermore, it has been shown to act as a competitive antagonist of the human androgen receptor.[10][11]

Experimental Workflow for Toxicity Assessment

A typical workflow for assessing the toxicity of this compound involves a combination of in vitro and in vivo studies.

Toxicity_Workflow start Toxicity Assessment of this compound in_vitro In Vitro Assays start->in_vitro in_vivo In Vivo Studies (e.g., Rodent Models) start->in_vivo ache_inhibition AChE Inhibition Assay in_vitro->ache_inhibition cell_viability Cell Viability/ Cytotoxicity Assays in_vitro->cell_viability receptor_binding Androgen Receptor Binding Assay in_vitro->receptor_binding acute_toxicity Acute Toxicity (LD50 Determination) in_vivo->acute_toxicity chronic_toxicity Chronic Toxicity/ Carcinogenicity in_vivo->chronic_toxicity developmental_toxicity Developmental and Reproductive Toxicity in_vivo->developmental_toxicity data_analysis Data Analysis and Dose-Response Modeling ache_inhibition->data_analysis cell_viability->data_analysis receptor_binding->data_analysis acute_toxicity->data_analysis chronic_toxicity->data_analysis developmental_toxicity->data_analysis risk_assessment Human Health Risk Assessment data_analysis->risk_assessment

Caption: General workflow for this compound toxicity testing.

References

Acute and chronic toxicity of fenitrothion in mammals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Fenitrothion, a broad-spectrum organophosphate insecticide, has been extensively used in agriculture and public health for pest control. This guide provides a comprehensive technical overview of its acute and chronic toxicity in mammalian species. It summarizes key toxicological data, details the experimental protocols for its assessment, and illustrates the underlying mechanisms and experimental workflows. This information is intended to serve as a crucial resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment.

Acute Toxicity

Acute toxicity studies are designed to evaluate the adverse effects of a substance following a single or short-term exposure. The primary endpoints are typically the median lethal dose (LD50) for oral and dermal exposure, and the median lethal concentration (LC50) for inhalation exposure.

Quantitative Data for Acute Toxicity

The following table summarizes the acute toxicity values of this compound in various mammalian species.

SpeciesRoute of AdministrationParameterValue
RatOralLD50250-800 mg/kg[1]
RatDermalLD50>890 mg/kg[1]
RatInhalationLC50 (4-hour)378 mg/m³[1]
MouseOralLD50715-870 mg/kg[1]
MouseDermalLD50>3,000 mg/kg[1]
Guinea PigOralLD50500 mg/kg[1]
RabbitDermal-Mild skin irritation[1]
RabbitOcular-Mild eye irritation[1]
Experimental Protocols for Acute Toxicity Testing

This protocol is designed to determine the median lethal dose of a substance when administered orally.[2]

  • Test Animals: Healthy, young adult rodents (typically rats), nulliparous and non-pregnant females if used.[2] A minimum of 5 animals of the same sex are used for each dose level.[2]

  • Housing and Environmental Conditions: The temperature of the experimental animal room should be maintained at 22°C (± 3°) with a relative humidity of 30-70%.[2] Animals can be group-caged by sex, but individual caging may be necessary depending on the test substance's effects.[2]

  • Fasting: Animals are fasted prior to administration of the test substance. For rats, food is typically withheld overnight.[2]

  • Dose Administration: The test substance is administered orally in graduated doses to several groups of animals, with one dose per group.[2] Administration is typically done by gavage using a stomach tube or a suitable intubation cannula.[2] If a single dose is not feasible, it can be administered in smaller fractions over a period not exceeding 24 hours.[2]

  • Observation Period: Animals are observed for effects and mortality for at least 14 days.[3]

  • Clinical Observations: Observations include changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic and central nervous system, and somatomotor activity and behavior pattern.

  • Necropsy: All animals that die during the test and all surviving animals at the end of the test are subjected to a gross necropsy.[4]

This test evaluates the toxicity of a substance applied to the skin.[4]

  • Test Animals: Healthy young adult animals (e.g., rats or rabbits) are used.[5]

  • Preparation of Animals: Approximately 24 hours before the test, fur is removed from the dorsal area of the trunk of the animals by clipping or shaving, covering at least 10% of the body surface area.[4]

  • Application of Test Substance: The test substance is applied uniformly over the shaved area and held in contact with the skin with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.[4][5][6]

  • Dose Levels: Graduated doses are applied to several groups of animals, one dose per group.[4]

  • Observation Period: Animals are observed for signs of toxicity for at least 14 days.[4][7]

  • Necropsy: All animals are subjected to a gross necropsy at the end of the study.[7]

This guideline describes two main protocols for assessing acute inhalation toxicity: the traditional LC50 protocol and the Concentration x Time (C x t) protocol.[1][3][8][9]

  • Test Animals: The preferred species is the rat, using healthy young adult animals.[9]

  • Exposure Conditions: Animals are exposed to the test substance, which can be a gas, vapor, or aerosol, in an inhalation chamber.[1][3] The exposure duration is typically 4 hours for the traditional LC50 protocol.[1][3]

  • Concentration Levels: In the LC50 protocol, animals are exposed to at least three concentrations.[3]

  • Observation Period: Following exposure, the animals are observed for at least 14 days.[1][3]

  • Data Collection: Observations include mortality, clinical signs, body weight changes, and gross pathology at necropsy.[1][3]

experimental_workflow_acute_toxicity cluster_oral Acute Oral Toxicity (OECD 401) cluster_dermal Acute Dermal Toxicity (OECD 402) cluster_inhalation Acute Inhalation Toxicity (OECD 403) oral_start Animal Selection & Acclimatization oral_fasting Fasting oral_start->oral_fasting oral_dosing Oral Gavage Dosing oral_fasting->oral_dosing oral_obs 14-Day Observation oral_dosing->oral_obs oral_necropsy Necropsy oral_obs->oral_necropsy oral_end LD50 Calculation oral_necropsy->oral_end dermal_start Animal Selection & Acclimatization dermal_prep Fur Removal dermal_start->dermal_prep dermal_dosing Dermal Application (24h) dermal_prep->dermal_dosing dermal_obs 14-Day Observation dermal_dosing->dermal_obs dermal_necropsy Necropsy dermal_obs->dermal_necropsy dermal_end LD50 Calculation dermal_necropsy->dermal_end inhal_start Animal Selection & Acclimatization inhal_exposure Inhalation Exposure (4h) inhal_start->inhal_exposure inhal_obs 14-Day Observation inhal_exposure->inhal_obs inhal_necropsy Necropsy inhal_obs->inhal_necropsy inhal_end LC50 Calculation inhal_necropsy->inhal_end

Experimental Workflows for Acute Toxicity Studies.

Chronic Toxicity

Chronic toxicity studies assess the adverse effects of a substance following prolonged and repeated exposure over a significant portion of the animal's lifespan. These studies are crucial for determining the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL).

Quantitative Data for Chronic Toxicity
SpeciesDurationParameterValueCritical Effect
Rat2 yearsNOAEL0.5 mg/kg bw/dayInhibition of brain cholinesterase activity
Rat6 monthsNOAEL0.6 mg/kg bw/dayInhibition of brain cholinesterase activity
Rat3 monthsNOAEL0.57 mg/kg bw/dayOcular toxicity
Rat3 monthsNOAEL1.3 mg/kg bw/dayNeurotoxicity (15% inhibition of brain cholinesterase activity)
Mouse-NOEL10 ppm (1.44 mg/kg bw/day in males, 1.51 mg/kg bw/day in females)Significant plasma, erythrocyte and brain ChE inhibition and plasma cholesterol concentration
Experimental Protocol for Chronic Toxicity Testing - Based on OECD Guideline 452

This guideline outlines the procedure for long-term toxicity studies in rodents.[10][11][12][13][14]

  • Test Animals: Primarily rodents (rats are preferred), with at least 20 animals of each sex per dose group.[10][11][12]

  • Dose Levels: At least three dose levels are used in addition to a control group.[10][12] The highest dose should induce toxic effects but not significant mortality.

  • Administration Route: The test substance is typically administered orally, mixed in the diet, dissolved in drinking water, or by gavage.[10][11]

  • Duration of Study: The exposure period is typically 12 months, but can be longer (e.g., 18 or 24 months).[10][12]

  • Observations:

    • Clinical Observations: Daily checks for signs of toxicity.

    • Body Weight and Food/Water Consumption: Recorded weekly.[10]

    • Hematology and Clinical Biochemistry: Performed at 3, 6, and 12 months.[10]

    • Ophthalmological Examination: Conducted at the start and end of the study.

  • Pathology:

    • Gross Necropsy: Performed on all animals.

    • Organ Weights: Key organs are weighed.

    • Histopathology: A comprehensive examination of organs and tissues is conducted.[10]

experimental_workflow_chronic_toxicity start Animal Selection & Acclimatization dosing Daily Dosing (e.g., 12 months) start->dosing interim Interim Evaluations (3, 6 months) - Clinical Observations - Body Weight - Food/Water Intake - Hematology - Clinical Chemistry dosing->interim Repeatedly final_obs Final Observations (12 months) dosing->final_obs interim->dosing necropsy Gross Necropsy & Organ Weights final_obs->necropsy histopath Histopathology necropsy->histopath end NOAEL/LOAEL Determination histopath->end

Experimental Workflow for a Chronic Toxicity Study.

Carcinogenicity, Genotoxicity, and Reproductive Toxicity

Carcinogenicity

In a two-year feeding study in rats and a 78-week study in mice, this compound did not show a dose-related increase in tumor incidence, indicating a lack of carcinogenic effect under the tested conditions.[1]

Genotoxicity

This compound has been evaluated for its potential to cause genetic damage through various assays.

Test SystemResult
Drosophila melanogasterNo mutagenic effects observed[1]
Mouse (in vivo)No mutagenic effects observed[1]
Ames Test (Salmonella typhimurium)Negative
Mammalian Erythrocyte Micronucleus TestNegative
  • Bacterial Reverse Mutation Test (Ames Test) - Based on OECD Guideline 471: This in vitro assay uses amino-acid requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations.[15][16][17][18][19] The test is conducted with and without a metabolic activation system (S9 mix) to mimic mammalian metabolism.[17][18] A positive result is indicated by a significant increase in the number of revertant colonies.[18]

  • Mammalian Erythrocyte Micronucleus Test - Based on OECD Guideline 474: This in vivo test assesses chromosomal damage by detecting micronuclei in erythrocytes of treated animals, usually rodents.[20][21][22][23][24] Animals are exposed to the test substance, and bone marrow or peripheral blood cells are collected and analyzed for the presence of micronuclei.[20][22] An increase in the frequency of micronucleated polychromatic erythrocytes indicates induced chromosome damage.[20][21]

Reproductive and Developmental Toxicity
  • Reproductive Toxicity: A one-generation reproductive toxicity study in rats showed no effects on reproductive performance, organ weights, histopathology, or sperm parameters even at doses that caused significant brain cholinesterase inhibition in the parental generation.[3]

  • Developmental Toxicity: No teratogenic effects were observed in rabbits dosed up to 1 mg/kg/day.[1] In rats, maternally toxic doses of 20 and 25 mg/kg/day were associated with an increase in fetal death.[25] At 25 mg/kg/day, transient effects on androgen-mediated development (reduced anogenital distance and areolae retention) were observed in male offspring, suggesting weak antiandrogenic activity at high, maternally toxic doses.

  • Reproduction/Developmental Toxicity Screening Test - Based on OECD Guideline 421: This study provides initial information on the potential effects on male and female reproductive performance, including gonadal function, mating behavior, conception, and early development of the offspring.[25][26][27][28][29] The test substance is administered to males and females before and during mating and to females throughout gestation and early lactation.[25][27]

  • Prenatal Developmental Toxicity Study - Based on OECD Guideline 414: This study is designed to assess the effects of exposure on the pregnant female and the developing embryo and fetus.[30][31][32][33][34] The test substance is administered to pregnant animals from implantation to the day before expected delivery.[30][32] Endpoints include maternal toxicity, embryo-fetal survival, and fetal growth and morphology.[31][32]

Mechanism of Action and Metabolism

Primary Mechanism of Action: Acetylcholinesterase Inhibition

This compound, like other organophosphates, exerts its primary toxic effect through the inhibition of acetylcholinesterase (AChE).[26] AChE is a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) at cholinergic synapses.

Inhibition of AChE leads to the accumulation of ACh in the synaptic cleft, resulting in overstimulation of nicotinic and muscarinic acetylcholine receptors. This continuous stimulation disrupts normal nerve impulse transmission, leading to the characteristic signs of cholinergic poisoning.

acetylcholinesterase_inhibition cluster_synapse Cholinergic Synapse presynaptic Presynaptic Neuron ach Acetylcholine (ACh) presynaptic->ach Release postsynaptic Postsynaptic Neuron ach_receptor ACh Receptor ach->ach_receptor Binds ache Acetylcholinesterase (AChE) ach->ache Hydrolysis ach_receptor->postsynaptic Signal Transduction ache->presynaptic Choline Reuptake This compound This compound inhibition Inhibition This compound->inhibition inhibition->ache

Mechanism of Acetylcholinesterase Inhibition by this compound.
Metabolism

This compound is metabolized in mammals primarily in the liver. The metabolic pathways involve both activation and detoxification processes.

  • Activation: this compound is oxidatively desulfurated by cytochrome P450 enzymes to form fenitrooxon, its more potent oxygen analog, which is a stronger inhibitor of acetylcholinesterase.

  • Detoxification: this compound and fenitrooxon are hydrolyzed, breaking the P-O-aryl bond to form 3-methyl-4-nitrophenol and dimethylthiophosphate or dimethylphosphate, respectively. Another detoxification pathway involves the reduction of the nitro group.

fenitrothion_metabolism cluster_activation Activation cluster_detoxification Detoxification This compound This compound fenitrooxon Fenitrooxon (More Toxic) This compound->fenitrooxon Oxidative Desulfuration (Cytochrome P450) hydrolysis_products Hydrolysis Products (3-methyl-4-nitrophenol, DMTP/DMP) This compound->hydrolysis_products Hydrolysis reduction_products Nitro-reduction Products This compound->reduction_products Nitro-reduction fenitrooxon->hydrolysis_products Hydrolysis excretion Excretion hydrolysis_products->excretion reduction_products->excretion

Metabolic Pathway of this compound in Mammals.

Conclusion

This compound exhibits moderate acute toxicity in mammals, with the primary mechanism of action being the inhibition of acetylcholinesterase. Chronic exposure at low doses can lead to sustained cholinesterase inhibition. While studies have not indicated a carcinogenic or significant genotoxic potential, high doses during development may have transient effects. The data summarized in this guide, along with the detailed experimental protocols, provide a robust foundation for the risk assessment and safe handling of this compound. This information is vital for regulatory agencies, researchers in toxicology, and professionals in the pharmaceutical and chemical industries to make informed decisions regarding this compound.

References

The Impact of Fenitrothion on Non-Target Aquatic Ecosystems: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the toxicological effects, underlying mechanisms, and analytical methodologies concerning the organophosphate insecticide, fenitrothion, and its impact on aquatic life.

Introduction

This compound, a broad-spectrum organophosphate insecticide, has been extensively utilized in agriculture and forestry for pest control.[1][2][3] Its application, however, raises significant environmental concerns due to its potential toxicity to non-target organisms, particularly those in aquatic environments.[4][5] This technical guide provides a comprehensive overview of the effects of this compound on a range of non-target aquatic organisms, intended for researchers, scientists, and drug development professionals. The document details the toxicological endpoints, outlines the experimental protocols for assessment, and elucidates the primary mechanism of action through signaling pathway diagrams.

Toxicological Effects of this compound on Aquatic Organisms

This compound exhibits a wide range of toxicity to non-target aquatic organisms, with invertebrates generally displaying higher sensitivity than fish.[1][4] The toxic effects are categorized into acute toxicity, which measures mortality over a short period, and sublethal effects, which encompass a variety of physiological and behavioral changes.

Acute Toxicity

The acute toxicity of this compound is typically expressed as the median lethal concentration (LC50), which is the concentration of the chemical that is lethal to 50% of the test organisms within a specified time, commonly 48 or 96 hours. For aquatic invertebrates, the median effective concentration (EC50) is often used, representing the concentration that causes a specific sublethal effect (e.g., immobilization) in 50% of the population.

Table 1: Acute Toxicity of this compound to Select Non-Target Aquatic Vertebrates (Fish)

SpeciesCommon NameExposure Duration (hours)LC50 (mg/L)Reference
Oncorhynchus mykissRainbow Trout483.0[4]
Cyprinus carpioCommon Carp482.0 - 4.1[1]
Salvelinus fontinalisBrook Trout961.7[1]
Lepomis macrochirusBluegill Sunfish963.8[1]
Gambusia affinis affinisMosquitofish960.0016 - 0.0026[6]
Anguilla anguillaEuropean Eel960.2[6]
Oreochromis niloticusNile Tilapia960.84[7]
Poecilia reticulataGuppy963.28[8]
Heteropneustes fossilisStinging Catfish968.3[9]

Table 2: Acute Toxicity of this compound to Select Non-Target Aquatic Invertebrates

SpeciesCommon NameExposure Duration (hours)EC50/LC50 (µg/L)Reference
Daphnia magnaWater Flea240.067[4]
Gammarus fasciatusAmphipod48-963[1]
Homarus americanusAmerican Lobster96Highly sensitive[6]
Crangon septemspinosaSand Shrimp537[6]
Chironomus ripariusMidge Larvae-8.1[10]
Sublethal Effects

Exposure to concentrations of this compound that do not cause immediate mortality can still induce a range of adverse sublethal effects in aquatic organisms. These effects can impact the long-term survival, growth, and reproduction of populations.

Hematological and Biochemical Alterations:

  • Fish: Studies on fish have demonstrated that sublethal this compound exposure can lead to significant changes in blood parameters. For instance, in carp fingerlings (Cyprinus carpio), exposure resulted in decreased hematocrit and erythrocyte counts.[11] In stinging catfish (Heteropneustes fossilis), a concentration-dependent increase in blood glucose and white blood cells was observed, alongside a decrease in hemoglobin, red blood cells, and packed cell volume.[9] Furthermore, increases in plasma cortisol levels, an indicator of stress, have been reported in carp.[11]

Histopathological Changes:

  • Fish: Histopathological examinations of fish exposed to sublethal concentrations of this compound have revealed tissue damage in vital organs. In Nile tilapia (Oreochromis niloticus), alterations were observed in the gills (hyperemia, epithelial hyperplasia, fusion), liver (cloudy swelling, hydropic degeneration), and kidneys.[7] Similarly, in stinging catfish, this compound induced erythrocytic nuclear and cellular abnormalities, including degeneration, bi-nucleus, micronucleus, and fusion.[9]

Neurotoxicity and Behavioral Effects:

  • As an organophosphate, this compound's primary mode of action is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for nerve function.[6][12] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in neurotoxic effects.[13] In zebrafish larvae (Danio rerio), exposure to environmental concentrations of this compound altered locomotor activity and visual-motor response.[14][15]

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of this compound toxicity in both target and non-target organisms is the inhibition of the enzyme acetylcholinesterase (AChE).[6][12][13] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in synaptic clefts and neuromuscular junctions.

This compound, being a phosphorothioate, is metabolically activated in organisms to its oxygen analog, fenitrooxon, which is a more potent AChE inhibitor.[16] Fenitrooxon binds to the serine hydroxyl group in the active site of AChE, leading to the phosphorylation of the enzyme.[17][18] This phosphorylation is effectively irreversible, rendering the enzyme non-functional.[18] The inactivation of AChE leads to the accumulation of ACh in the synapse, causing continuous stimulation of cholinergic receptors, which results in a cholinergic crisis and ultimately can lead to paralysis and death.[17][18]

AChE_Inhibition ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Cholinergic Receptor ACh->Receptor Binds & Activates ACh->Receptor Choline_Acetate Choline + Acetate AChE->Choline_Acetate Products Phosphorylated_AChE Phosphorylated AChE (Inactive) This compound This compound Fenitrooxon Fenitrooxon (Active Metabolite) This compound->Fenitrooxon Metabolic Activation Fenitrooxon->AChE Fenitrooxon->AChE

Mechanism of Acetylcholinesterase Inhibition by this compound.

Experimental Protocols

Standardized methodologies are crucial for the accurate assessment of the ecotoxicological effects of pesticides. The following sections outline key experimental protocols for evaluating the impact of this compound on aquatic organisms, based on internationally recognized guidelines.

Acute Toxicity Testing in Fish

This protocol is based on the OECD Guideline for the Testing of Chemicals, Test No. 203: Fish, Acute Toxicity Test.[1][6][17]

  • Test Organism: A recommended fish species such as Rainbow Trout (Oncorhynchus mykiss), Zebra fish (Danio rerio), or Fathead Minnow (Pimephales promelas).[6]

  • Test Substance: Technical grade this compound.

  • Test Design: A static, semi-static, or flow-through system can be used.[6] For a definitive test, at least five concentrations of this compound in a geometric series and a control group are required.[17] A limit test can be performed at a single concentration of 100 mg/L.[4][17]

  • Test Conditions:

    • Temperature: Maintained within a narrow range appropriate for the test species (e.g., 18-22°C for temperate species).[1]

    • pH: Maintained between 6.0 and 8.5.

    • Dissolved Oxygen: Maintained above 60% of the air saturation value.

    • Loading Rate: The total biomass of fish should not exceed a certain limit per volume of test water to avoid oxygen depletion and accumulation of waste products.

  • Procedure:

    • Acclimate the fish to the test conditions for at least 12-16 hours.

    • Prepare the test solutions of this compound and the control water.

    • Introduce a minimum of seven fish to each test chamber.[17]

    • The exposure duration is 96 hours.[6][17]

    • Observe and record mortalities and any sublethal effects (e.g., abnormal behavior, discoloration) at 24, 48, 72, and 96 hours.[17]

  • Data Analysis: Calculate the LC50 values with 95% confidence limits for each observation period using appropriate statistical methods (e.g., probit analysis).[4]

Acute_Toxicity_Workflow start Start acclimation Acclimation of Test Fish (≥ 12 hours) start->acclimation prep_solutions Preparation of this compound Test Solutions and Control acclimation->prep_solutions exposure Introduction of Fish to Test Chambers (≥ 7 fish/conc.) prep_solutions->exposure incubation 96-hour Exposure Period exposure->incubation observation Observation and Data Collection (24, 48, 72, 96 hours) incubation->observation data_analysis Data Analysis (LC50 Calculation) observation->data_analysis end End data_analysis->end

References

A Comprehensive Technical Guide to the History and Use of Fenitrothion in Agriculture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenitrothion, an organophosphate insecticide, has been a significant tool in agriculture and public health for decades. This guide provides an in-depth technical overview of its history, chemical properties, mode of action, agricultural applications, toxicology, environmental fate, and the evolution of pest resistance. The information is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this widely used pesticide.

This compound, chemically known as O,O-dimethyl O-(3-methyl-4-nitrophenyl) phosphorothioate, was first introduced in 1959 by Sumitomo Chemical Company and Bayer AG.[1] It emerged as a cost-effective, broad-spectrum insecticide with both contact and stomach action, offering a less toxic alternative to parathion.[1][2] Its development was part of the post-World War II effort to create more affordable and safer organophosphate insecticides.[2]

Chemical and Physical Properties

PropertyValueReference
CAS Number 122-14-5[3]
Molecular Formula C9H12NO5PS[3]
Molecular Weight 277.2 g/mol [3]
Physical State Yellow-brownish oily liquid[4]
Melting Point 0.3 °C[4]
Boiling Point 118 °C at 0.01 mm Hg[4]
Vapor Pressure 18 mPa at 20 °C[1]
Solubility in Water 14 mg/L at 30 °C[1]

Mode of Action

The primary mode of action of this compound is the inhibition of the enzyme acetylcholinesterase (AChE) in the nervous system of insects.[5][6] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) at synaptic clefts.

By inhibiting AChE, this compound causes an accumulation of ACh, leading to continuous nerve stimulation, paralysis, and ultimately, the death of the insect.[2] This mechanism is common to all organophosphate insecticides.

Acetylcholinesterase_Inhibition cluster_synapse Synaptic Cleft cluster_inhibition Inhibition by this compound ACh Acetylcholine Receptor Postsynaptic Receptor ACh->Receptor Binds to receptor Choline_Acetate Choline + Acetate ACh->Choline_Acetate Hydrolysis AChE Acetylcholinesterase AChE->ACh Hydrolyzes Receptor->ACh Signal Transduction This compound This compound Fenitrooxon Fenitrooxon (Active Metabolite) This compound->Fenitrooxon Metabolic Activation Fenitrooxon->AChE Inhibits

Acetylcholinesterase inhibition by this compound.

Beyond its primary neurotoxic effects, studies suggest that this compound exposure can induce oxidative stress and apoptosis in various organs.[7] In mammals, it has been shown to disrupt androgen signaling by reducing androgen receptor expression.[8] Furthermore, research in Caenorhabditis elegans has indicated that this compound can affect meiosis by regulating the nhr-69/ fbf-1/2 /gld-3 /fog-1/3 pathway through the inhibition of cortisol and melatonin secretion.[9]

Agricultural Applications

This compound is a broad-spectrum insecticide effective against a wide range of chewing, sucking, and boring insect pests.[10] It has been extensively used on a variety of crops, including:

  • Cereals (Wheat, Rice, Barley, Oats, Sorghum, Millet): Used for the control of pests like locusts, grasshoppers, and various beetles and weevils.[11][12]

  • Cotton: Effective against a range of cotton pests.[13]

  • Fruits and Vegetables: Used to control pests on crops such as apples, cherries, grapes, lettuce, and tomatoes.[11]

  • Stored Grains: Applied to protect stored cereal grains from insect pests like grain weevils and flour beetles.[11][14]

  • Forestry: Historically used for the control of forest pests like the spruce budworm.[15]

Table of Application Rates for Selected Crops:

CropPestApplication RateReference
CerealsAustralian Plague Locust325 mL/ha[12]
CerealsMigratory Locust400-500 mL/ha[12]
PasturesPasture Cockchafer700 mL/ha[12]
Stored Cereal Grain (up to 3 months)Stored grain insect pests600 mL/100 L water (6 ppm)[12]
Stored Cereal Grain (3 to 6 months)Stored grain insect pests1.2 L/100 L water (12 ppm)[12]

Toxicology

The toxicity of this compound varies across different species. It is considered moderately toxic to mammals.

Table of Acute Toxicity Data (LD50/LC50):

SpeciesRouteValueReference
Rat (male)Oral800 mg/kg[4]
Rat (female)Oral330 mg/kg[4]
Rat (male)Dermal890 mg/kg[4]
Rat (female)Dermal1200 mg/kg[4]
RatInhalation (4h)>2.2 mg/L[3]
MouseOral715-870 mg/kg[1]
Guinea PigOral500 mg/kg[1]
Bobwhite QuailOral23.6 mg/kg[1]
Mallard DuckOral1190 mg/kg[1]
Honeybee (contact)-0.383 µ g/bee [1]
Brook Trout (96h)-1.7 mg/L[1]
Bluegill Sunfish (96h)-3.8 mg/L[1]

This compound is not considered to be a human carcinogen and has not been shown to cause reproductive effects.[16] However, like other organophosphates, it has been implicated in causing eye effects such as retinal degeneration and myopia in humans.[15]

Environmental Fate

This compound is relatively non-persistent in the environment. Its degradation is influenced by factors such as sunlight, pH, and microbial activity.

  • Soil: this compound degrades fairly rapidly in soil, with a reported half-life of 19.36 days in calcareous soil.[17] The primary degradation pathway in soil involves oxidative desulfuration, followed by hydrolytic cleavage and demethylation.[18]

  • Water: The half-life of this compound in water is dependent on pH and sunlight. Under sunlight, its half-life can be as short as 6 hours at pH 9.[1] In the absence of light, hydrolysis is slower, with half-lives ranging from 17 to 630 days depending on temperature and pH. Photodegradation in water involves oxidation of the aryl methyl group, oxidation of the P=S group, and cleavage of the P-O-aryl linkage.[1]

Pest Resistance

The extensive use of this compound has led to the development of resistance in some insect populations.[19] Resistance mechanisms can be physiological, such as enhanced metabolism of the insecticide, or behavioral, involving avoidance of treated surfaces. Studies have shown that increased activity of enzymes like cytochrome P450 monooxygenases and glutathione S-transferases can contribute to this compound resistance.[19]

A notable mechanism of resistance involves a symbiotic gut microbe, Burkholderia, which can metabolize and detoxify this compound, thereby protecting the host insect.[20]

Resistance_Workflow cluster_collection Field Sampling and Rearing cluster_bioassay Bioassays cluster_biochemical Biochemical Assays cluster_molecular Molecular Analysis Collect_Insects Collect insect populations from treated and untreated areas Rear_Insects Rear populations in the laboratory for several generations Collect_Insects->Rear_Insects Topical_Application Topical application of this compound to individual insects Rear_Insects->Topical_Application Diet_Incorporation Incorporate this compound into the insect diet Rear_Insects->Diet_Incorporation Enzyme_Assays Measure activity of detoxifying enzymes (e.g., P450s, GSTs) Rear_Insects->Enzyme_Assays AChE_Inhibition Assess acetylcholinesterase sensitivity to this compound Rear_Insects->AChE_Inhibition Gene_Expression Analyze expression levels of resistance-associated genes (e.g., qPCR) Rear_Insects->Gene_Expression Sequence_Analysis Sequence target site genes (e.g., AChE) to identify mutations Rear_Insects->Sequence_Analysis Determine_LD50 Determine the median lethal dose (LD50) for each population Topical_Application->Determine_LD50 Diet_Incorporation->Determine_LD50

Experimental workflow for studying this compound resistance.

Experimental Protocols

Determination of Acute Oral LD50

A standardized protocol for determining the acute oral LD50 in rats, following OECD Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure), involves the following steps:

  • Animal Selection: Use healthy, young adult rats (8-12 weeks old) of a single strain, fasted overnight before dosing.

  • Dose Preparation: Prepare a solution or suspension of this compound in a suitable vehicle (e.g., corn oil).

  • Dosing: Administer a single oral dose of this compound to a group of animals (typically 5 males and 5 females) at a starting dose level determined from preliminary range-finding studies.

  • Observation: Observe the animals for mortality and clinical signs of toxicity at regular intervals for at least 14 days.

  • Dose Adjustment: Based on the outcome of the initial dose, subsequent groups of animals are dosed at higher or lower fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

  • Data Analysis: The LD50 value is estimated based on the dose level that causes mortality in 50% of the animals, using appropriate statistical methods.[21][22]

Analysis of this compound Residues in Soil

A common method for analyzing this compound residues in soil involves the following steps:

  • Sample Collection: Collect representative soil samples from the area of interest.

  • Extraction: Extract this compound from the soil using an organic solvent such as a mixture of acetone and hexane.

  • Cleanup: Remove interfering substances from the extract using solid-phase extraction (SPE) with a silica gel or Florisil cartridge.

  • Analysis: Quantify the concentration of this compound in the cleaned-up extract using gas chromatography (GC) with a flame photometric detector (FPD) or a nitrogen-phosphorus detector (NPD).[17]

Soil_Residue_Analysis cluster_sampling Sampling cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis Collect_Sample Collect soil sample Add_Solvent Add extraction solvent (e.g., acetone/hexane) Collect_Sample->Add_Solvent Shake_Sonicate Shake or sonicate Add_Solvent->Shake_Sonicate Filter_Centrifuge Filter or centrifuge to separate solid and liquid phases Shake_Sonicate->Filter_Centrifuge SPE Pass extract through a Solid-Phase Extraction (SPE) cartridge Filter_Centrifuge->SPE Elute Elute this compound with a suitable solvent SPE->Elute Concentrate Concentrate the eluate Elute->Concentrate GC_Analysis Inject sample into Gas Chromatograph (GC) Concentrate->GC_Analysis Detect Detect this compound using FPD or NPD GC_Analysis->Detect Quantify Quantify based on a standard curve Detect->Quantify

Workflow for this compound residue analysis in soil.

Regulatory History and Status

The regulatory status of this compound has evolved over time due to increasing concerns about its potential risks to human health and the environment.

  • United States: The first U.S. registration for this compound was issued by the EPA in 1975 for the control of spruce budworm in forests.[15] Over the years, many of its uses have been voluntarily canceled or restricted.[23][24] As of 2009, this compound was only registered for use in bait stations.[23] By 2020, the remaining this compound technical active was canceled.[3]

  • European Union: The authorization for the use of this compound was withdrawn in the EU in 2007 due to concerns about worker exposure and environmental risks.[3]

  • Australia: this compound was introduced in Australia in 1959.[3] In recent years, the Australian Pesticides and Veterinary Medicines Authority (APVMA) has imposed significant restrictions on its use to mitigate environmental and worker safety risks.[3]

Conclusion

This compound has played a crucial role in agricultural pest management for over six decades. Its broad-spectrum efficacy and relatively low mammalian toxicity made it a popular choice for a wide range of applications. However, growing awareness of its environmental impact and the development of pest resistance have led to increased regulatory scrutiny and a decline in its use in many parts of the world. This technical guide provides a comprehensive overview of the key scientific and historical aspects of this compound, offering valuable insights for researchers and professionals in related fields.

References

Fenitrothion: A Technical Guide to its Global Registration Status and Regulatory Framework

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenitrothion, an organophosphate insecticide, has been widely utilized in agriculture and public health for the control of a broad spectrum of chewing and sucking insects.[1][2] Its primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE), a critical component in the nervous systems of insects and mammals.[3][4][5] This document provides a comprehensive technical overview of this compound's current global registration status, its established regulatory limits, toxicological profile, and mechanisms of action.

1.1 Chemical Properties

This compound (O,O-dimethyl O-(4-nitro-m-tolyl) phosphorothioate) is a non-systemic insecticide and acaricide.[2][4][6] It is a yellowish-brown oil that is practically insoluble in water but soluble in most organic solvents like alcohols, esters, and ketones.[7] Its stability is pH-dependent; it is relatively stable in acidic and neutral conditions but hydrolyzes more rapidly under alkaline conditions.[7]

PropertyValue
IUPAC Name O,O-dimethyl O-4-nitro-m-tolyl phosphorothioate
CAS Number 122-14-5
Molecular Formula C9H12NO5PS
Molecular Weight 277.2 g/mol
Water Solubility 21 mg/L at 20°C[4]
Log Kow 3.43[4]

Global Registration Status

The regulatory landscape for this compound has shifted significantly in recent years, with many jurisdictions imposing severe restrictions or cancellations due to health and environmental concerns.

Regulatory BodyJurisdictionRegistration Status
APVMA AustraliaHighly Restricted . Final decision in August 2025 cancelled most uses.[8][9][10] Use on bulk stored grain entering silos remains.[8][10] A 12-month phase-out for cancelled uses is in effect.[8]
EPA United StatesCancelled . Most uses were cancelled in 1995.[7][11] The remaining technical active ingredient was cancelled by June 2020.[7] No food uses are registered, though an import tolerance for wheat gluten from Australia exists.[6][11]
EFSA European UnionWithdrawn . Authorization was withdrawn in 2007 due to unacceptable risks to human health and the environment.[7]
PMRA CanadaPhased Out . A reassessment was completed in 2013, and all uses were phased out by July 2016.[7]

Regulatory Limits and Health-Based Guidance Values

Regulatory limits are established to protect consumers from dietary exposure to pesticide residues. These are based on toxicological assessments and supervised field trials.

3.1 Health-Based Guidance Values

The Acceptable Daily Intake (ADI) and Acute Reference Dose (ARfD) are key toxicological benchmarks.

Guidance ValueValueIssuing Body/Region
Acceptable Daily Intake (ADI) 0.002 mg/kg bw/dayAustralia (APVMA)[7]
Acute Reference Dose (ARfD) Not specified in provided results-

3.2 Maximum Residue Limits (MRLs)

MRLs are the highest level of a pesticide residue that is legally tolerated in or on food or feed when pesticides are applied correctly.

CommodityMRL (mg/kg)Jurisdiction/Authority
Cereals (post-harvest) 10JMPR (2003/2004)[12]
Wheat Gluten (imported) Tolerance EstablishedUnited States (EPA)[6][11]
Meat (mammalian) [in the fat] 0.05Australia (APVMA)[13]
Edible offal (mammalian) 0.05Australia (APVMA)[13]
Milks [in the fat] *0.01Australia (APVMA)[13]
Apple MRL RecommendedJMPR (2004)[12]
Soya Bean Under reviewJMPR (2007)[12]

*At or about the limit of quantification.

Toxicological Profile

This compound's toxicity is primarily attributed to cholinesterase inhibition.[2][14] The toxicological database is considered extensive, with studies conducted across various species and exposure routes.[7][14]

EndpointSpeciesValueClassification/Notes
Acute Oral LD50 Rat250 - 800 mg/kgModerately Toxic[2][7]
Acute Dermal LD50 Rat>890 mg/kgLow Toxicity[2][7]
Acute Inhalation LC50 Rat5.0 mg/LHighly Toxic (Toxicity Category II)[2][14]
Eye Irritation RabbitSlightly irritating[7]
Skin Irritation RabbitNot irritating[7]
Skin Sensitization Guinea PigNot a sensitizer[7]
Carcinogenicity Rat, MouseNo evidence of carcinogenicity[14]
Avian Acute Oral LD50 Bobwhite Quail23.6 mg/kgHighly Toxic[2]
Avian Acute Oral LD50 Mallard Duck1,190 - 2,550 mg/kgSlightly Toxic to Practically Nontoxic[2][3]
Aquatic 96-hr LC50 Brook Trout1.7 ppmToxic to fish[2]
Aquatic 96-hr LC50 Bluegill Sunfish3.8 ppmToxic to fish[2]

Mechanism of Action & Signaling Pathways

5.1 Primary Mechanism: Acetylcholinesterase Inhibition

Like other organophosphates, this compound is a pro-insecticide. It undergoes metabolic activation (desulfuration) in the target organism to its oxygen analog, fenitrooxon.[3] Fenitrooxon is a potent inhibitor of acetylcholinesterase (AChE).[3] Inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine at the synaptic cleft, causing continuous nerve stimulation, which results in paralysis and death.[3][4][5]

Acetylcholinesterase_Inhibition This compound This compound (P=S) Metabolism Metabolic Activation (Oxidative Desulfuration) This compound->Metabolism Enters organism Fenitrooxon Fenitrooxon (P=O) Metabolism->Fenitrooxon AChE Acetylcholinesterase (AChE) Fenitrooxon->AChE Irreversibly Inhibits ACh_breakdown Choline + Acetate AChE->ACh_breakdown Hydrolyzes Synapse Synaptic Cleft (Accumulation of ACh) ACh Acetylcholine (ACh) ACh->AChE Normal Substrate Neurotoxicity Neurotoxicity Synapse->Neurotoxicity Leads to

Caption: Primary mechanism of this compound via metabolic activation and AChE inhibition.

5.2 Secondary Signaling Pathways

Recent research has identified additional mechanisms through which this compound can exert toxic effects.

  • AMPKα and IRS1/PI3K/AKT Pathway Inhibition: Studies have shown that this compound can induce disorders in glucose metabolism in rat liver cells by inhibiting the AMPKα and IRS1/PI3K/AKT signaling pathway.[15] This disruption can lead to hepatotoxicity.

AMPK_Pathway_Inhibition This compound This compound AMPK AMPKα This compound->AMPK Inhibits IRS1 IRS1 This compound->IRS1 Inhibits Metabolism Glucose Metabolism Regulation AMPK->Metabolism Regulates PI3K PI3K IRS1->PI3K Activates AKT AKT PI3K->AKT Activates AKT->Metabolism Regulates Disorder Metabolic Disorder Metabolism->Disorder Disruption leads to

Caption: this compound's inhibition of the AMPKα and IRS1/PI3K/AKT signaling pathway.

  • Androgen Receptor Antagonism: this compound has been demonstrated to act as a competitive antagonist of the human androgen receptor (AR).[16][17] This antiandrogenic activity can disrupt endocrine function and has been observed in vivo in rats, causing significant decreases in the weight of androgen-dependent tissues like the ventral prostate.[16]

Androgen_Receptor_Antagonism cluster_0 Normal Pathway cluster_1 Inhibitory Pathway This compound This compound AR Androgen Receptor (AR) This compound->AR Competitively Binds & Blocks DHT Dihydrotestosterone (DHT - Agonist) DHT->AR Binds to Gene Androgen-Responsive Gene Transcription AR->Gene Activates Blocked Blocked Androgenic Response Response Normal Androgenic Response Gene->Response

Caption: Competitive antagonism of the Androgen Receptor by this compound.

Environmental Fate & Ecotoxicology

This compound's environmental behavior and its impact on non-target organisms are key factors in its regulatory assessments.

  • Degradation: It degrades in the environment via photolysis and hydrolysis.[4] The half-life is highly variable, ranging from approximately 3 days with photolysis to over 200 days under certain conditions.[4][7] Degradation is faster in river water compared to seawater, with microbial breakdown being a significant factor.[4]

  • Transport: Studies have examined its transport and distribution in water and sediment, with processes like sorption, photolysis, microbial degradation, hydrolysis, and volatilization contributing to its disappearance from the water phase.[1]

  • Ecotoxicity: this compound is recognized for its toxicity to non-target organisms, which has been a primary driver for regulatory restrictions.[3][7] It is classified as highly toxic to birds, bees, and aquatic invertebrates.[18][19] Its toxicity to fish varies widely among species.[4]

Experimental Protocols & Methodologies

The toxicological and environmental data summarized in this document are derived from a comprehensive set of studies performed according to internationally accepted guidelines, such as those established by the U.S. Environmental Protection Agency (EPA).[3] Regulatory submissions for pesticides like this compound require a complete dossier of studies, including:

  • Acute Toxicity Studies: These experiments determine the effects of a single, high-dose exposure via oral, dermal, and inhalation routes (e.g., LD50, LC50).

  • Sub-chronic and Chronic Toxicity Studies: These involve repeated, lower-dose exposures over extended periods (e.g., 90 days to 2 years) to assess long-term health effects, including effects on specific organs and the determination of a No-Observed-Adverse-Effect Level (NOAEL).

  • Reproductive and Developmental Toxicity Studies: These multi-generational studies evaluate potential effects on fertility, reproduction, and fetal development.

  • Genotoxicity Assays: A battery of in vitro and in vivo tests to assess the potential to cause DNA or chromosomal damage.

  • Carcinogenicity Bioassays: Long-term studies, typically in rats and mice, to evaluate the potential for the chemical to cause cancer.

  • Neurotoxicity Studies: Specific tests to evaluate effects on the nervous system, including cholinesterase inhibition assays.

  • Environmental Fate Studies: Laboratory and field experiments designed to determine the chemical's persistence, degradation, mobility, and accumulation in soil, water, and air.

  • Ecotoxicology Studies: Acute and chronic tests on non-target species, including birds, fish, aquatic invertebrates (e.g., Daphnia magna), and honeybees.

Conclusion

This compound is a well-characterized organophosphate insecticide with a primary mechanism of acetylcholinesterase inhibition. Emerging research also points to secondary mechanisms involving metabolic pathway disruption and endocrine antagonism. Due to significant concerns regarding human health and environmental risks, particularly to non-target organisms, this compound has been largely de-registered or severely restricted in major global markets, including the United States, the European Union, Canada, and Australia. Its remaining uses are limited and subject to stringent controls. For research and development professionals, understanding this regulatory history and the underlying toxicological drivers is critical when evaluating organophosphate compounds.

References

An In-depth Technical Guide to the Synthesis Pathway of Technical Grade Fenitrothion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for technical grade fenitrothion, an organophosphate insecticide. The document details the chemical reactions, experimental protocols, and critical quality parameters for the industrial production of this compound. All quantitative data is presented in structured tables for ease of comparison, and key processes are visualized using diagrams generated with Graphviz (DOT language).

Overview of the Synthesis Pathway

The industrial synthesis of technical grade this compound is a multi-step process that primarily involves the condensation of two key intermediates: 3-methyl-4-nitrophenol and O,O-dimethyl phosphorochloridothioate (DMPCT) . The overall reaction is an esterification where the phenolic hydroxyl group of 3-methyl-4-nitrophenol attacks the phosphorus atom of DMPCT, leading to the formation of this compound and hydrochloric acid as a byproduct.

The synthesis can be broken down into three main stages:

  • Stage 1: Synthesis of 3-Methyl-4-nitrophenol

  • Stage 2: Synthesis of O,O-Dimethyl phosphorochloridothioate (DMPCT)

  • Stage 3: Condensation Reaction to form this compound

A generalized workflow for the synthesis is depicted below:

G cluster_0 Stage 1: 3-Methyl-4-nitrophenol Synthesis cluster_1 Stage 2: DMPCT Synthesis cluster_2 Stage 3: this compound Synthesis m-Cresol m-Cresol Nitrosation Nitrosation m-Cresol->Nitrosation NaNO2, H2SO4 Oxidation Oxidation Nitrosation->Oxidation HNO3 3-Methyl-4-nitrophenol 3-Methyl-4-nitrophenol Oxidation->3-Methyl-4-nitrophenol Condensation Condensation 3-Methyl-4-nitrophenol->Condensation Phosphorus trichloride Phosphorus trichloride Thiophosphorylation Thiophosphorylation Phosphorus trichloride->Thiophosphorylation Sulfur Methanolysis Methanolysis Thiophosphorylation->Methanolysis Methanol DMPCT DMPCT Methanolysis->DMPCT DMPCT->Condensation Technical this compound Technical this compound Condensation->Technical this compound Base, Solvent

Fig. 1: Overall workflow for the synthesis of technical grade this compound.

Experimental Protocols

Stage 1: Synthesis of 3-Methyl-4-nitrophenol

The industrial production of 3-methyl-4-nitrophenol typically follows a two-step process involving the nitrosation of m-cresol followed by oxidation.

2.1.1. Nitrosation of m-Cresol

  • Reaction: m-cresol is reacted with sodium nitrite in the presence of a mineral acid, such as sulfuric acid, to form 4-nitroso-m-cresol.

  • Protocol:

    • To a stirred reactor containing 485 g of 60.2 wt% sulfuric acid, 49 g of industrial grade m-cresol is added. The mixture is cooled to 0°C.

    • Over a period of 1 hour, 100.5 g of a 36.8 wt% aqueous solution of sodium nitrite is added, ensuring the temperature does not exceed 5°C.[1]

    • The reaction mixture is stirred for an additional 30 minutes at the same temperature.

2.1.2. Oxidation of 4-Nitroso-m-cresol

  • Reaction: The intermediate 4-nitroso-m-cresol is then oxidized using nitric acid to yield 3-methyl-4-nitrophenol.

  • Protocol:

    • To the reaction mixture from the nitrosation step, 320 g of 9.1 wt% nitric acid is added over 2 hours, while maintaining the temperature between 35-45°C.[1]

    • After the addition is complete, the mixture is stirred for an additional hour.

    • The product, 3-methyl-4-nitrophenol, is then isolated by filtration and washed. A yield of approximately 87% can be expected.[2]

A more direct, one-step nitration method exists where m-cresol is added to a mixture of nitric acid and sodium nitrite, which can achieve a higher yield but may be less selective.[2]

Stage 2: Synthesis of O,O-Dimethyl phosphorochloridothioate (DMPCT)

DMPCT is synthesized from phosphorus trichloride in a multi-step process.

  • Reaction Scheme:

    • PCl₃ + S → PSCl₃

    • PSCl₃ + CH₃OH → CH₃OP(S)Cl₂ + HCl

    • CH₃OP(S)Cl₂ + CH₃OH + NaOH → (CH₃O)₂P(S)Cl + NaCl + H₂O

  • Protocol:

    • Thiophosphorylation: Phosphorus trichloride is reacted with sulfur to produce thiophosphoryl chloride (PSCl₃).

    • Methanolysis (Step 1): The resulting PSCl₃ is then reacted with methanol to form O-methyl phosphorodichloridothioate.

    • Methanolysis (Step 2): This intermediate is further reacted with methanol in the presence of a base, such as sodium hydroxide (methyl lye), to yield O,O-dimethyl phosphorochloridothioate.[3] The reaction is typically carried out in a solvent like dichloromethane.

Stage 3: Condensation of 3-Methyl-4-nitrophenol and DMPCT

This final step involves the reaction of the two previously synthesized intermediates to produce this compound.

  • Reaction: (CH₃O)₂P(S)Cl + HOC₆H₃(CH₃)NO₂ → (CH₃O)₂P(S)OC₆H₃(CH₃)NO₂ + HCl

  • Protocol:

    • The synthesized 3-methyl-4-nitrophenol (2.5 mmol, 0.382 g) is added to the O,O-dimethyl phosphorochloridothioate in toluene, which was synthesized in the previous step.

    • The mixture is stirred at room temperature for 30 minutes.

    • A base, such as pyridine or triethylamine, is added to neutralize the hydrochloric acid that is formed as a byproduct.

    • The reaction mixture is then refluxed at 70°C for 3 hours in an organic solvent like toluene or xylene under anhydrous conditions.

    • After the reaction is complete, the solvent is evaporated under vacuum to yield the crude product.

    • The crude technical this compound is then purified, typically through washing and filtration, to meet the required specifications.

Data Presentation: Specifications for Technical Grade this compound

The quality of technical grade this compound is critical for its efficacy and safety. The following table summarizes the key specifications as per the Food and Agriculture Organization (FAO).

ParameterSpecification
This compound Content ≥ 930 g/kg
S-methyl this compound ≤ 5 g/kg
Tetramethyl pyrophosphorothioate (TMPP) ≤ 3 g/kg

Table 1: Specifications for Technical Grade this compound[4][5]

Mandatory Visualization: Synthesis Pathway Diagram

The following diagram illustrates the chemical structures and reactions involved in the synthesis of this compound.

Fenitrothion_Synthesis cluster_precursors Precursor Synthesis cluster_final_reaction Final Condensation m-Cresol m-Cresol (C₇H₈O) 3-Methyl-4-nitrophenol 3-Methyl-4-nitrophenol (C₇H₇NO₃) m-Cresol->3-Methyl-4-nitrophenol Nitrosation & Oxidation Reactants 3-Methyl-4-nitrophenol->Reactants PCl3 Phosphorus Trichloride (PCl₃) DMPCT O,O-Dimethyl phosphorochloridothioate (C₂H₆ClO₂PS) PCl3->DMPCT Thiophosphorylation & Methanolysis DMPCT->Reactants This compound This compound (C₉H₁₂NO₅PS) Reactants->this compound Base (e.g., Triethylamine) Solvent (e.g., Toluene)

References

An In-depth Technical Guide to Fenitrothion Metabolites and Their Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolites of fenitrothion, a widely used organophosphate insecticide. The document details the chemical properties of these metabolites, the metabolic pathways through which they are formed, and the analytical methodologies for their detection and quantification. This information is critical for understanding the toxicology, environmental fate, and potential human exposure risks associated with this compound.

Introduction to this compound and its Metabolism

This compound (O,O-dimethyl O-(3-methyl-4-nitrophenyl) phosphorothioate) is a non-systemic insecticide that exerts its toxic effects through the inhibition of acetylcholinesterase, an essential enzyme in the nervous system.[1][2] Upon entering a biological system, this compound undergoes extensive metabolism, leading to the formation of various metabolites. These metabolites can have different toxicological profiles and chemical properties compared to the parent compound. Understanding these transformations is crucial for assessing the overall risk of this compound exposure.

The primary metabolic pathways for this compound in mammals involve oxidation, demethylation, and hydrolysis.[3] The initial and most critical activation step is the oxidative desulfuration of this compound to its oxygen analog, fenitrooxon, which is a much more potent inhibitor of acetylcholinesterase.[1][4] Subsequent detoxification pathways include the cleavage of the P-O-aryl bond, leading to the formation of 3-methyl-4-nitrophenol, and demethylation of the methoxy groups.

Physicochemical Properties of this compound and its Major Metabolites

A thorough understanding of the physicochemical properties of this compound and its metabolites is essential for predicting their environmental fate, bioavailability, and designing effective analytical methods. The following tables summarize the key chemical properties of the parent compound and its primary metabolites.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Formula C₉H₁₂NO₅PS[5][6]
Molar Mass 277.23 g/mol [5][6]
Appearance Yellow-brown liquid[5]
Melting Point 3.4 °C[5]
Boiling Point 118 °C at 0.05 mmHg[5]
Water Solubility 38.0 mg/L[5]
logP (Octanol/Water Partition Coefficient) 3.30[5]
Vapor Pressure 6 x 10⁻⁶ mmHg at 20 °C[7]
Henry's Law Constant 1.4 x 10⁻⁷ atm·m³/mol (calculated)

Table 2: Physicochemical Properties of Major this compound Metabolites

MetaboliteChemical FormulaMolar Mass ( g/mol )Melting Point (°C)Water SolubilitylogPReference(s)
Fenitrooxon C₉H₁₂NO₆P261.16N/AN/AN/A[8]
3-Methyl-4-nitrophenol C₇H₇NO₃153.14125-1301.34 g/L2.5[3][9][10]
Desmethyl this compound C₈H₁₀NO₅PS263.20N/AN/AN/A[11]
Aminothis compound C₉H₁₄N₂O₃PS248.26N/AN/AN/A[12]
Dimethyl Phosphorothioate C₂H₇O₃PS142.12N/AN/A0.7[13]
Diethyl Dithiophosphoric Acid C₄H₁₁O₂PS₂186.23<0330 g/L1.72[14][15]
Dimethyl Dithiophosphoric Acid C₂H₇O₂PS₂158.17N/A226 g/LN/A[16][17]

Metabolic Pathways of this compound

The metabolic transformation of this compound is a complex process involving several enzymatic reactions. The primary pathways are illustrated in the diagram below.

Fenitrothion_Metabolism This compound This compound Fenitrooxon Fenitrooxon (Active Metabolite) This compound->Fenitrooxon Oxidative Desulfuration (CYP450) Three_Methyl_Four_Nitrophenol 3-Methyl-4-nitrophenol This compound->Three_Methyl_Four_Nitrophenol Hydrolysis (Esterases) Desmethyl_this compound Desmethyl this compound This compound->Desmethyl_this compound O-demethylation (GST) Aminothis compound Aminothis compound This compound->Aminothis compound Nitro-reduction Dimethyl_Phosphorothioic_Acid Dimethyl Phosphorothioic Acid This compound->Dimethyl_Phosphorothioic_Acid Hydrolysis Fenitrooxon->Three_Methyl_Four_Nitrophenol Hydrolysis (Esterases) Desmethyl_Fenitrooxon Desmethyl Fenitrooxon Fenitrooxon->Desmethyl_Fenitrooxon O-demethylation (GST) Dimethyl_Phosphoric_Acid Dimethyl Phosphoric Acid Fenitrooxon->Dimethyl_Phosphoric_Acid Hydrolysis

Fig. 1: Metabolic pathway of this compound.

Experimental Protocols for Metabolite Analysis

Accurate quantification of this compound and its metabolites is essential for toxicological studies and human exposure assessment. The following sections provide detailed methodologies for the analysis of these compounds in various matrices.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a widely adopted sample preparation technique for the analysis of pesticide residues in food and agricultural products.[9][18][19][20]

Protocol:

  • Homogenization: Homogenize a representative portion of the sample (typically 10-15 g) using a blender or food processor to increase the surface area for extraction.[9][19] For dry samples, addition of water may be necessary.[9]

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10-15 mL of acetonitrile.[9][19] An internal standard can be added at this stage.

    • Add the appropriate QuEChERS salt packet (commonly containing magnesium sulfate, sodium chloride, and a buffering agent).

    • Shake vigorously for 1 minute to ensure thorough mixing and extraction.[9]

  • Centrifugation: Centrifuge the tube at a sufficient speed (e.g., 3000-5000 rpm) for 5-10 minutes to separate the organic layer from the aqueous and solid phases.[3]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a mixture of sorbents (e.g., primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove fats).[3]

    • Vortex for 30 seconds to 1 minute.

    • Centrifuge again to pellet the sorbent material.

  • Final Extract: The resulting supernatant is the cleaned-up extract, ready for analysis by GC or LC-based methods.

QuEChERS_Workflow Start Sample Homogenization Extraction Extraction with Acetonitrile & Salts Start->Extraction Centrifuge1 Centrifugation Extraction->Centrifuge1 dSPE Dispersive SPE Cleanup Centrifuge1->dSPE Centrifuge2 Centrifugation dSPE->Centrifuge2 End Final Extract for Analysis Centrifuge2->End

Fig. 2: QuEChERS experimental workflow.
Gas Chromatography (GC) Based Methods

GC coupled with various detectors is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound and some of its metabolites.

The FPD is highly selective for phosphorus-containing compounds, making it ideal for the analysis of organophosphate pesticides.[10][21][22][23][24]

Protocol:

  • Sample Introduction: Inject 1 µL of the cleaned-up extract into the GC system.

  • GC Conditions:

    • Column: A capillary column suitable for pesticide analysis, such as a DB-5ms or HP-5 (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[21][22]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[21]

    • Oven Temperature Program: A temperature gradient is typically used to separate the analytes. An example program could be: initial temperature of 100°C, ramp to 180°C at 25°C/min, then to 200°C at 4°C/min, and finally to 250°C at 10°C/min.[21]

    • Injector and Detector Temperatures: Typically set at 220-250°C and 250-300°C, respectively.[21][22]

  • Detection: The FPD is operated in phosphorus mode for selective detection of the organophosphate analytes.

GC-MS provides both separation and structural information, allowing for confident identification and quantification of the analytes. For polar metabolites, a derivatization step is often necessary to increase their volatility.

Protocol:

  • Derivatization (for polar metabolites):

    • Evaporate the sample extract to dryness under a gentle stream of nitrogen.

    • Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) in a suitable solvent (e.g., acetonitrile).[4][25]

    • Heat the mixture (e.g., at 60-80°C for 30-60 minutes) to complete the reaction.[25][26]

  • GC-MS Analysis:

    • Injection: Inject 1-2 µL of the derivatized or underivatized sample into the GC-MS system.

    • GC Conditions: Similar to GC-FPD conditions, using a capillary column and a suitable temperature program.

    • Mass Spectrometer: Operate in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.

GC_Analysis_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_detection Detection QuEChERS QuEChERS Extraction Derivatization Derivatization (for polar metabolites) QuEChERS->Derivatization GC_Separation Gas Chromatographic Separation QuEChERS->GC_Separation Derivatization->GC_Separation FPD Flame Photometric Detector (FPD) GC_Separation->FPD MS Mass Spectrometer (MS) GC_Separation->MS

Fig. 3: General workflow for GC-based analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific technique that is well-suited for the analysis of a wide range of compounds, including both polar and non-polar metabolites, without the need for derivatization.

Protocol:

  • Sample Preparation:

    • For urine samples, a simple "dilute-and-shoot" approach may be sufficient after centrifugation to remove particulates. Alternatively, protein precipitation with a solvent like acetonitrile can be performed.[27][28][29]

    • For more complex matrices, the QuEChERS protocol described in section 4.1 is recommended.

  • LC Separation:

    • Column: A reverse-phase C18 column is commonly used for the separation of this compound and its less polar metabolites.

    • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid or ammonium formate to improve peak shape and ionization.

  • MS/MS Detection:

    • Ionization: Electrospray ionization (ESI) is typically used, in either positive or negative ion mode, depending on the analyte.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is the most common mode for quantitative analysis. This involves selecting a specific precursor ion for the target analyte and monitoring one or more of its characteristic product ions. This provides high selectivity and sensitivity.

LCMS_Analysis_Workflow cluster_prep_lc Sample Preparation cluster_lc LC-MS/MS Analysis Sample_Prep Dilution / Protein Precipitation / QuEChERS LC_Separation Liquid Chromatographic Separation Sample_Prep->LC_Separation ESI Electrospray Ionization (ESI) LC_Separation->ESI MSMS Tandem Mass Spectrometry (MS/MS - MRM) ESI->MSMS

References

Cholinesterase Inhibition by Fenitrothion and its Oxon Form: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanisms, kinetics, and experimental protocols related to the inhibition of cholinesterase by the organophosphate insecticide fenitrothion and its active metabolite, fenitrooxon.

Introduction

This compound is a widely used organophosphate insecticide that exerts its neurotoxic effects through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1] The primary mechanism of toxicity is not caused by this compound itself, but by its oxidative metabolite, fenitrooxon, which is a significantly more potent inhibitor of AChE.[2][3] This guide details the metabolic activation, the mechanism of cholinesterase inhibition, quantitative inhibition data, and the experimental protocols used to assess this inhibition.

Metabolic Activation and Mechanism of Inhibition

This compound undergoes metabolic activation in the liver, primarily catalyzed by cytochrome P450 enzymes (CYP450s), to form fenitrooxon.[2][3] This biotransformation involves the substitution of the sulfur atom with an oxygen atom, which dramatically increases the electrophilicity of the phosphorus atom, enhancing its ability to interact with the serine hydroxyl group in the active site of AChE.[4]

The inhibition of AChE by fenitrooxon leads to the accumulation of the neurotransmitter acetylcholine in synaptic clefts, resulting in overstimulation of muscarinic and nicotinic receptors and subsequent cholinergic crisis.[1][4]

cluster_0 Metabolic Activation (Liver) cluster_1 Cholinesterase Inhibition (Synapse) FNT This compound FNO Fenitrooxon FNT->FNO Oxidative Desulfuration AChE_inhibited Inhibited Acetylcholinesterase FNO->AChE_inhibited Phosphorylation of Serine Residue CYP450 CYP450s AChE_active Active Acetylcholinesterase prep Prepare Reagents (Buffer, AChE, DTNB, ATCI, Inhibitors) setup Set up 96-well Plate (AChE, Buffer, Inhibitor/Control) prep->setup preincubate Pre-incubate (Allow Inhibitor-Enzyme Interaction) setup->preincubate add_dtnb Add DTNB preincubate->add_dtnb start_reaction Initiate Reaction (Add ATCI Substrate) add_dtnb->start_reaction measure Measure Absorbance at 412 nm (Kinetic Reading) start_reaction->measure analyze Calculate Reaction Rates Determine % Inhibition Calculate IC50 measure->analyze

References

The Environmental Persistence of Fenitrothion: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the persistence and degradation of the organophosphate insecticide fenitrothion across various environmental matrices. This guide is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the environmental fate of this compound.

This compound, an organophosphate insecticide, has been widely used in agriculture and public health for the control of a broad spectrum of pests.[1][2] Its efficacy is counterbalanced by concerns over its environmental persistence and potential non-target effects. Understanding the fate of this compound in different environmental compartments—soil, water, and air—is crucial for assessing its ecological risk and developing strategies for its safe use and remediation. This technical guide provides a comprehensive overview of this compound's persistence, summarizing key quantitative data, detailing experimental methodologies for its analysis, and visualizing its degradation and mode of action.

Persistence of this compound in Environmental Matrices

The persistence of this compound in the environment is influenced by a combination of physical, chemical, and biological factors. Its degradation follows various pathways, including hydrolysis, photolysis, and microbial metabolism, leading to the formation of several metabolites.

Soil

In the soil environment, the persistence of this compound is highly variable, with its half-life being influenced by soil type, organic matter content, moisture, temperature, and microbial activity. Biodegradation is considered the primary route of its dissipation in soil.[3]

Table 1: Persistence of this compound in Soil

Soil TypeHalf-life (days)ConditionsReference
New reclaimed calcareous soil19.36Laboratory conditions[4][5]
Three soils with varying organic matter10.5, 10.9, 20Not specified[4]
Forest soil3Not specified[6]
Garden soil (Western Uttar Pradesh, India)Linear degradation over 90 days25°C and 40°C[7]
Non-sterile muck and sandy loam soils< 7Not specified[8]
Water

The persistence of this compound in aquatic environments is primarily governed by photolysis and hydrolysis, with microbial degradation also playing a significant role.[3] The presence of sunlight is a critical factor in its degradation in water.

Table 2: Persistence of this compound in Water

Water TypeHalf-lifeConditionsReference
Water (in presence of UV radiation/sunlight)< 24 hoursNot specified[3]
Water (in absence of sunlight/microbial contamination)StableNot specified[3]
Sunlit tap water3 daysNot specified[7]
Sunlit lake water6.4 daysNot specified[7]
Water (pH 5-9)200 - 630 days15°C[9]
Water (pH 5-9)17 - 61 days30°C[9]
River water1-28% remaining after 72 hoursNot specified[10]
Sea water56-97% remaining after 72 hoursNot specified[10]
Air

This compound can enter the atmosphere through volatilization and spray drift.[3] While it is considered relatively stable in the air, its persistence is limited.[7] In 1980, during a spruce budworm spray program in Canada, the maximum level of this compound detected in the air was 1.2 µg/m³, with levels dropping to 0.08 and 0.04 µg/m³ in 1981.[3]

Degradation Pathways and Metabolites

This compound degrades in the environment through several key pathways:

  • Hydrolysis: The cleavage of the P-O-aryl linkage is a significant degradation route, particularly under alkaline conditions.[7][9]

  • Photolysis: Sunlight, especially UV radiation, rapidly degrades this compound in water and on soil surfaces.[3]

  • Microbial Degradation: A variety of soil and water microorganisms can utilize this compound as a source of carbon and phosphorus, leading to its breakdown.[3]

  • Oxidative Desulphuration: This process involves the conversion of the P=S group to a P=O group, forming the more toxic metabolite, fenitrooxon.[7]

Key metabolites of this compound that have been identified in environmental samples include:

  • 3-methyl-4-nitrophenol[7]

  • Fenitrooxon

  • S-methyl isomer

Experimental Protocols

The analysis of this compound residues in environmental matrices typically involves extraction, cleanup, and instrumental analysis.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

A widely used method for extracting pesticide residues from various matrices.

  • Extraction: A homogenized sample (e.g., 10-15 g of soil) is placed in a centrifuge tube. Acetonitrile is added as the extraction solvent.

  • Salting Out: A salt mixture (commonly magnesium sulfate and sodium acetate) is added to induce phase separation between the aqueous and organic layers.

  • Centrifugation: The tube is centrifuged to separate the acetonitrile layer containing the pesticides.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is transferred to a tube containing a sorbent (e.g., PSA, C18) to remove interfering matrix components.

  • Centrifugation and Analysis: The mixture is centrifuged, and the supernatant is collected for analysis by GC-MS or LC-MS/MS.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

A common technique for the separation and quantification of this compound.

  • Gas Chromatograph (GC):

    • Column: A capillary column such as an HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) is typically used.

    • Injector: Splitless injection is often employed to enhance sensitivity.

    • Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, an initial temperature of 70°C, ramped to 280°C.

    • Carrier Gas: Helium is commonly used as the carrier gas.

  • Mass Spectrometer (MS):

    • Ionization: Electron ionization (EI) is typically used.

    • Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, or in full scan mode for identification.

Instrumental Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC is another powerful technique for the analysis of this compound and its metabolites.

  • Column: A reverse-phase column, such as a C18 column, is commonly used.

  • Mobile Phase: A gradient of acetonitrile and water is often employed for separation.

  • Detector: A UV detector or a mass spectrometer (LC-MS) can be used for detection and quantification.[7]

Visualizations

This compound Degradation Pathway

Fenitrothion_Degradation This compound This compound Fenitrooxon Fenitrooxon (Oxidative Desulphuration) This compound->Fenitrooxon Oxidation Methyl_Nitrophenol 3-methyl-4-nitrophenol (Hydrolysis) This compound->Methyl_Nitrophenol Hydrolysis Fenitrooxon->Methyl_Nitrophenol Hydrolysis Further_Degradation Further Degradation Products Methyl_Nitrophenol->Further_Degradation

Caption: Major degradation pathways of this compound in the environment.

Mechanism of Action: Acetylcholinesterase Inhibition

AChE_Inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Postsynaptic Receptor ACh->Receptor Binds & Activates Choline_Acetate Choline + Acetate AChE->Choline_Acetate This compound This compound (or Fenitrooxon) This compound->AChE Inhibits

Caption: Inhibition of acetylcholinesterase by this compound.

Experimental Workflow for this compound Residue Analysis

Residue_Analysis_Workflow Start Sample Collection (Soil, Water) Homogenization Sample Homogenization Start->Homogenization Extraction Extraction (e.g., QuEChERS) Homogenization->Extraction Cleanup Cleanup (e.g., d-SPE) Extraction->Cleanup Analysis Instrumental Analysis (GC-MS or LC-MS/MS) Cleanup->Analysis Quantification Data Analysis & Quantification Analysis->Quantification Report Reporting Quantification->Report

Caption: General workflow for this compound residue analysis in environmental samples.

References

Microbial Degradation of Fenitrothion in Aquatic Environments: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fenitrothion, an organophosphorus insecticide, has been extensively used in agriculture and public health programs for pest control.[1][2] Its widespread application, however, has led to concerns about its persistence and potential ecotoxicological effects in aquatic ecosystems.[3][4] Microbial degradation has been identified as a primary mechanism for the natural attenuation of this compound in water, offering a promising avenue for bioremediation strategies.[5][6][7] This technical guide provides an in-depth overview of the microbial degradation of this compound in water, focusing on the key microorganisms, degradation pathways, influencing factors, and experimental methodologies for researchers, scientists, and drug development professionals.

Key Microorganisms in this compound Degradation

A diverse range of microorganisms, including bacteria and fungi, have been identified as capable of degrading this compound. These microorganisms can utilize this compound as a sole source of carbon, phosphorus, or energy.[2][4][5][8][9][10]

Table 1: Bacteria Involved in this compound Degradation

GenusSpeciesSource of IsolationReference
PseudomonasputidaRiver water[3][11]
sp.Agricultural soil[2]
Flavobacteriumsp.River water, Flooded rice field[1][3][11]
Burkholderiasp.This compound-treated soil, Wastewater sludge[4][5][6]
BacillussubtilisThis compound polluted soil[8]
Sphingomonassp.Soil[4][9][10]
Cupriavidussp.Soil[4][9][10]
Corynebacteriumsp.Soil[4][9][10]
Arthrobactersp.Soil[4][9][10]

Table 2: Fungi Involved in this compound Degradation

GenusSpeciesSource of IsolationReference
Aspergillusniger, flavus, parasiticusAgricultural soil, Paddy fields[2][12]
TrichodermavirideAgricultural soil[2][13]

Biochemical Pathways of this compound Degradation

The microbial degradation of this compound proceeds through several key enzymatic steps. The primary and most well-documented pathway involves the hydrolysis of the P-O-aryl bond, followed by the degradation of the resulting aromatic intermediate. An alternative pathway involves the reduction of the nitro group.

Hydrolytic Pathway

The initial and rate-limiting step in the degradation of this compound by many bacteria is the hydrolysis of the organophosphate bond, catalyzed by organophosphorus hydrolase (OPH) or similar enzymes.[3] This reaction cleaves this compound into 3-methyl-4-nitrophenol and dimethyl thiophosphate.[3][4][5][9][10] The 3-methyl-4-nitrophenol is then further metabolized, often through the formation of methylhydroquinone.[5]

Reductive Pathway

Some microorganisms can initiate the degradation of this compound by reducing the nitro group to an amino group, forming amino-fenitrothion.[3] This has been observed in bacteria such as Acinetobacter sp., Pseudomonas sp., Alcaligenes sp., and Flavobacterium sp..[3]

Fenitrothion_Degradation_Pathways This compound This compound hydrolysis Hydrolysis (Organophosphorus Hydrolase) This compound->hydrolysis reduction Reduction This compound->reduction metabolite1 3-Methyl-4-nitrophenol hydrolysis->metabolite1 metabolite2 Dimethyl thiophosphate hydrolysis->metabolite2 metabolite3 Amino-fenitrothion reduction->metabolite3 further_degradation Further Degradation (e.g., to Methylhydroquinone) metabolite1->further_degradation mineralization Mineralization (CO2, H2O, etc.) further_degradation->mineralization

Fig. 1: Microbial degradation pathways of this compound.

Factors Influencing this compound Degradation

The rate and extent of microbial degradation of this compound in water are influenced by a combination of biotic and abiotic factors.

  • Microbial Community Composition: The presence and abundance of specific this compound-degrading microorganisms are crucial for efficient degradation.[3][11]

  • Chemical Composition of Water: The presence of other organic and inorganic compounds in the water can affect microbial activity and the bioavailability of this compound.[3][11]

  • pH: The pH of the water can influence the activity of microbial enzymes involved in degradation. Optimal pH for degradation by Burkholderia sp. FDS-1 was found to be 7.0.[4] Chemical hydrolysis of this compound is more likely to occur at a pH of 11 or higher.[11]

  • Temperature: Temperature affects microbial growth and enzyme kinetics. The optimal temperature for degradation by Burkholderia sp. FDS-1 was 30°C.[4]

  • Nutrient Availability: The presence of essential nutrients can enhance microbial growth and degradation activity. The degradation rate of this compound by isolated bacteria was observed to be lower in river water compared to artificial growth media, likely due to differences in nutrient availability.[3][11]

  • Initial this compound Concentration: The initial concentration of the pesticide can impact the degradation rate. The degradation speed by Burkholderia sp. FDS-1 was positively related to the initial inoculation amount.[4]

Influencing_Factors degradation This compound Degradation Rate microbial Microbial Community (Presence & Abundance of Degraders) microbial->degradation water_chem Water Chemistry (Nutrients, Other Pollutants) water_chem->degradation ph pH ph->degradation temp Temperature temp->degradation concentration Initial this compound Concentration concentration->degradation

Fig. 2: Factors influencing this compound degradation.

Quantitative Data on this compound Degradation

The efficiency of microbial degradation of this compound can be quantified by parameters such as degradation rate, half-life, and percentage of removal.

Table 3: Degradation Kinetics of this compound by Various Microorganisms

MicroorganismInitial ConcentrationHalf-life (t½)Degradation Rate/PercentageConditionsReference
Trichoderma viride10 ppm15.64 daysHighest degradation rate among tested strainsCulture media[2]
Aspergillus niger10 ppm22.63 days-Culture media[2]
Bradyrhizobium sp.10 ppm26.58 days-Culture media[2]
Burkholderia sp. FDS-1100 mg/L-Complete degradation in 14 hourspH 7.0, 30°C[4]
Flavobacterium sp. (Izumi-1)5 mg/L-~29% degradation after 35 days in river waterRiver water vs. artificial media[11]
Natural soil microorganisms-19.36 daysRate constant (k) = 0.036Sandy clay loam soil[14]

Experimental Protocols for Studying this compound Degradation

The study of microbial degradation of this compound in water typically involves a series of experimental steps from isolation of degrading microorganisms to the analysis of degradation products.

Isolation and Enrichment of this compound-Degrading Microorganisms
  • Sample Collection: Collect water or soil samples from sites with a history of this compound application.[8][12]

  • Enrichment Culture: Inoculate a mineral salt medium containing this compound as the sole carbon source with the collected samples.[8] The medium composition can vary but generally includes inorganic salts.[11]

  • Incubation: Incubate the cultures under controlled conditions (e.g., 21±1°C or 30°C) with shaking to ensure aeration.[2][3][11]

  • Isolation and Purification: After several rounds of enrichment, plate the culture on solid media containing this compound to obtain pure colonies of degrading microorganisms.[11][12]

Identification of Microorganisms
  • Morphological and Biochemical Characterization: Perform standard microbiological tests to characterize the isolates.[8]

  • 16S rRNA Gene Sequencing: For bacteria, amplify and sequence the 16S rRNA gene for molecular identification and phylogenetic analysis.[3][8][11] For fungi, 26S rDNA gene sequencing can be used.[12]

Biodegradation Assays
  • Inoculation: Inoculate a sterile liquid medium (either artificial growth medium or sterilized environmental water) containing a known concentration of this compound with the isolated microorganism.[3]

  • Incubation: Incubate the cultures under optimal conditions for the specific microorganism. Include a sterile control (without microorganisms) to account for abiotic degradation.[11]

  • Sampling: Collect samples at regular intervals to monitor the concentration of this compound and its metabolites.[3]

Analytical Methods
  • Sample Preparation: Filter the collected water samples (e.g., using a 0.45 µm syringe filter) before analysis.[3][11] For the analysis of this compound and its metabolites, liquid-liquid extraction with a solvent like dichloromethane or n-hexane is often performed.[1][3]

  • Chromatographic Analysis:

    • High-Performance Liquid Chromatography (HPLC): HPLC is commonly used to quantify this compound and its degradation products.[3][5][11]

    • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used for the identification and confirmation of this compound and its metabolites.[3]

Experimental_Workflow cluster_0 Isolation & Identification cluster_1 Degradation Study cluster_2 Analysis sample 1. Sample Collection (Contaminated Water/Soil) enrich 2. Enrichment Culture (this compound as sole C source) sample->enrich isolate 3. Isolation & Purification (Solid Media) enrich->isolate identify 4. Identification (16S rRNA/26S rDNA Sequencing) isolate->identify assay 5. Biodegradation Assay (Inoculation in liquid media) identify->assay sampling 6. Time-course Sampling assay->sampling extract 7. Sample Preparation (Filtration, Extraction) sampling->extract analysis 8. Chemical Analysis (HPLC, GC-MS) extract->analysis

Fig. 3: General experimental workflow for studying this compound degradation.

Conclusion

The microbial degradation of this compound in water is a complex process involving a variety of microorganisms and biochemical pathways. Understanding the key players, the mechanisms of degradation, and the factors that influence these processes is essential for developing effective bioremediation strategies for this compound-contaminated aquatic environments. This guide provides a comprehensive overview of the current knowledge in this field, serving as a valuable resource for researchers and professionals working on environmental remediation and the development of safer agrochemicals. Further research into the genetic and enzymatic basis of this compound degradation will undoubtedly pave the way for more targeted and efficient bioremediation technologies.

References

Fenitrothion's Journey Through the Food Chain: A Technical Deep Dive into its Bioaccumulation Potential

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this technical guide provides a comprehensive analysis of the bioaccumulation potential of the organophosphate insecticide, fenitrothion. While extensive data exists on its bioconcentration in individual organisms, a notable gap persists in the scientific literature regarding its trophic transfer and biomagnification in food webs.

This compound, a widely used insecticide, is known for its relatively rapid degradation in the environment and metabolic breakdown within organisms. This inherent lability suggests a low potential for significant bioaccumulation and subsequent biomagnification through the food chain. This guide synthesizes available quantitative data, details experimental methodologies, and provides visual representations of key processes to support a thorough understanding of this compound's environmental fate.

Bioconcentration of this compound: A Quantitative Overview

The bioconcentration factor (BCF) is a key metric for assessing the potential of a chemical to accumulate in an organism from the surrounding water. A review of the literature reveals that this compound generally exhibits a low to moderate potential for bioconcentration in aquatic organisms. The following table summarizes key quantitative data from various studies.

OrganismSpeciesTissueExposure ConcentrationDurationBioconcentration Factor (BCF)Reference
TilapiaOreochromis niloticusMuscle1/10 of 96h-LC503 days28.94[1][2]
Muscle7 days53.68[1][2]
Muscle14 days77.36[1][2]
Muscle21 days159.64[1][2]
Muscle28 days264.91[1][2]
Whole Body3 days69.82[1][2]
Whole Body7 days120[1][2]
Whole Body14 days196.49[1][2]
Whole Body21 days391.22[1][2]
Whole Body28 days675.4[1][2]
KillifishOryzias latipesWhole Body0.1 ppm-235 (15°C)[3]
Whole Body-339 (25°C)[3]
Whole Body-303 (high salinity)[3]
MulletMugil cephalusWhole Body0.1 ppm-30 (freshwater)[3]
Whole Body-179 (high salinity)[3]
General Aquatic Organisms----≤ 450[4]

Trophic Transfer and Biomagnification: An Evidence Gap

Despite a thorough review of the scientific literature, no studies providing quantitative data on the trophic transfer or biomagnification factor (BMF) of this compound in aquatic or terrestrial food chains were identified. Organophosphorus insecticides like this compound are generally characterized by their metabolic instability and are not typically associated with significant biomagnification.[5] The rapid metabolism and excretion of this compound, as detailed in the metabolic pathways section below, likely prevent its accumulation to high concentrations in predator organisms from their diet. However, the absence of direct experimental evidence on trophic transfer remains a critical knowledge gap.

Experimental Protocols

Understanding the methodologies employed in bioaccumulation studies is crucial for interpreting the data. Below are detailed protocols derived from the cited literature for key experimental procedures.

Bioconcentration Studies in Fish (Based on OECD Guideline 305)

The majority of bioconcentration studies for pesticides in fish follow standardized guidelines, such as the OECD Guideline 305.[6]

1. Test Organisms and Acclimation:

  • Species such as Tilapia (Oreochromis niloticus) or Killifish (Oryzias latipes) are commonly used.[1][2][3]

  • Fish are acclimated to laboratory conditions for a specified period, typically at least two weeks, in water of similar quality to that which will be used in the test.[7]

  • They are fed a standard diet, but feeding is usually withheld for 24 hours prior to and during the exposure period to minimize the influence of contaminated food on the bioaccumulation measurement.[7]

2. Exposure (Uptake Phase):

  • A flow-through or semi-static system is used to maintain a constant concentration of this compound in the water.

  • Fish are exposed to a sublethal concentration of this compound, often determined from a prior acute toxicity test (e.g., 1/10th of the 96-hour LC50).[1][2]

  • The exposure phase typically lasts for a period sufficient to reach a steady-state concentration in the fish tissues, often 28 days.[1][2]

  • Water samples are taken regularly to monitor the this compound concentration.

3. Depuration (Elimination Phase):

  • Following the exposure phase, a subset of the fish is transferred to a clean, this compound-free water system.

  • The fish are maintained under the same conditions as the exposure phase, and tissue samples are collected at various time points to determine the rate of elimination of this compound.

4. Sample Collection and Analysis:

  • At predetermined time points during both the uptake and depuration phases, fish are sampled.

  • Depending on the study's objectives, either whole-body homogenates or specific tissues (e.g., muscle, liver) are collected for analysis.[1][2]

  • This compound residues in the tissues are extracted using an appropriate solvent (e.g., ethyl acetate, acetonitrile).[8]

  • The extracts are then cleaned up and analyzed using gas chromatography (GC) with a flame photometric detector (FPD) or a nitrogen-phosphorus detector (NPD), or by high-performance liquid chromatography (HPLC).[5][8]

5. Calculation of Bioconcentration Factor (BCF):

  • The BCF is calculated as the ratio of the concentration of this compound in the fish tissue (at steady state) to the mean concentration of this compound in the water during the exposure phase.

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Fenitrothion_Metabolism This compound This compound Fenitrooxon Fenitro-oxon (Oxidative Desulfuration) This compound->Fenitrooxon Metabolism Hydrolysis_Products Hydrolysis Products (e.g., 3-methyl-4-nitrophenol) This compound->Hydrolysis_Products Hydrolysis Demethylation_Products Demethylation Products This compound->Demethylation_Products Demethylation Fenitrooxon->Hydrolysis_Products Hydrolysis Conjugates Conjugates (e.g., Glucuronide, Sulfate) Hydrolysis_Products->Conjugates Demethylation_Products->Conjugates Excretion Excretion Conjugates->Excretion

Caption: Metabolic pathways of this compound in aquatic organisms.

Bioaccumulation_Assessment_Workflow cluster_input Input cluster_process Bioaccumulation Process cluster_output Assessment Environment This compound in Aquatic Environment Uptake Uptake by Organism (e.g., Gills, Skin) Environment->Uptake Metabolism Metabolism (Detoxification) Uptake->Metabolism Accumulation Accumulation in Tissues Uptake->Accumulation BCF Bioconcentration Factor (BCF) Calculation Uptake->BCF Excretion Excretion Metabolism->Excretion Trophic_Transfer Trophic Transfer (Prey to Predator) Accumulation->Trophic_Transfer BMF Biomagnification Factor (BMF) (Evidence Gap) Trophic_Transfer->BMF

Caption: Conceptual workflow for assessing this compound's bioaccumulation potential.

Conclusion

The available scientific evidence strongly indicates that this compound has a low potential for bioaccumulation in individual aquatic organisms. Its physicochemical properties and, more importantly, its rapid metabolism and excretion prevent the significant build-up of residues in tissues. Consequently, the risk of biomagnification through the food chain is considered to be low. However, the absence of direct, quantitative studies on the trophic transfer and biomagnification of this compound represents a significant data gap. Future research focusing on multi-trophic level studies would be invaluable in definitively confirming the low biomagnification potential of this widely used insecticide.

References

Methodological & Application

Application Note: Determination of Fenitrothion Residues in Fruits by High-Performance Liquid Chromatography with UV Detection

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract This application note details a robust and reliable method for the quantitative analysis of fenitrothion pesticide residues in various fruit matrices. The protocol employs a Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) extraction and clean-up procedure, followed by analysis using Reversed-Phase High-Performance Liquid Chromatography with a UV-Vis detector (HPLC-UV). The method is validated for its linearity, accuracy, precision, and sensitivity, demonstrating its suitability for routine monitoring and food safety applications.

Introduction this compound is a broad-spectrum organophosphorus insecticide widely used in agriculture to protect crops, including fruits, from various pests.[1] Due to potential health risks associated with pesticide residues in food, regulatory bodies worldwide have established Maximum Residue Limits (MRLs).[1] Therefore, sensitive and accurate analytical methods are essential for monitoring this compound levels in fruits to ensure consumer safety. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector offers a reliable and cost-effective technique for this purpose. The QuEChERS sample preparation method is particularly effective for extracting pesticides from complex food matrices due to its simplicity, speed, and minimal solvent usage.[2][3][4][5]

Principle The methodology is based on a two-stage process: sample preparation and instrumental analysis.

  • Sample Preparation (QuEChERS): A homogenized fruit sample is first extracted with acetonitrile. Subsequently, a mixture of salts (anhydrous magnesium sulfate and sodium chloride) is added to induce phase separation between the aqueous and organic layers, partitioning the this compound into the acetonitrile layer.[2][3] The resulting supernatant is then subjected to dispersive solid-phase extraction (d-SPE) using a combination of primary secondary amine (PSA) to remove organic acids and anhydrous magnesium sulfate to remove excess water, ensuring a clean extract for analysis.[3]

  • HPLC-UV Analysis: The cleaned extract is injected into a reversed-phase HPLC system. This compound is separated from other matrix components on a C18 analytical column using an isocratic mobile phase. Quantification is achieved by monitoring the column effluent with a UV detector at the wavelength of maximum absorbance for this compound.[1][6][7]

Experimental Protocols

1. Apparatus and Reagents

  • Apparatus:

    • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis Detector.

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • High-speed blender/homogenizer.

    • Centrifuge capable of 4000 rpm.

    • Vortex mixer.

    • Analytical balance.

    • Rotary evaporator.

    • Syringe filters (0.45 µm, nylon or PTFE).

    • 50 mL and 15 mL polypropylene centrifuge tubes.

  • Reagents:

    • This compound analytical standard (≥98% purity).

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Water (HPLC or ultrapure grade).

    • Anhydrous magnesium sulfate (MgSO₄).

    • Sodium chloride (NaCl).

    • Primary Secondary Amine (PSA) sorbent.

    • QuEChERS extraction salt packets (optional, pre-weighed).

2. Preparation of Standard Solutions

  • Stock Standard Solution (100 mg/L): Accurately weigh 10 mg of this compound standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile. Store at 4°C in the dark.

  • Working Standard Solutions (0.1 - 5.0 mg/L): Prepare a series of working standards by serial dilution of the stock solution with acetonitrile. These solutions are used to build the calibration curve.[8]

3. Sample Preparation Protocol (QuEChERS)

  • Homogenization: Chop and homogenize a representative portion of the fruit sample (e.g., apple, grape, orange) in a high-speed blender.[2][9]

  • Extraction:

    • Weigh 10 g of the homogenized fruit sample into a 50 mL polypropylene centrifuge tube.[2][9]

    • Add 10 mL of acetonitrile.[3]

    • Cap the tube and vortex vigorously for 1 minute.

    • Add QuEChERS extraction salts (4 g anhydrous MgSO₄ and 1 g NaCl).[3]

    • Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes to separate the layers.[9]

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile supernatant into a 2 mL d-SPE tube containing 150 mg anhydrous MgSO₄ and 25 mg PSA.[3][9]

    • Vortex the d-SPE tube for 30 seconds.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Final Preparation:

    • Carefully collect the supernatant.

    • Filter the extract through a 0.45 µm syringe filter into an HPLC vial.[8]

    • The sample is now ready for HPLC-UV analysis.

4. HPLC-UV Analysis Protocol

  • Instrument Setup: Configure the HPLC system according to the parameters outlined in Table 1.

  • System Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Calibration: Inject the prepared working standard solutions (e.g., 20 µL each) from the lowest to the highest concentration to construct a calibration curve.

  • Sample Analysis: Inject the prepared fruit sample extracts.

  • Identification and Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.[8] Quantify the residue concentration using the linear regression equation from the calibration curve.

Data Presentation

Table 1: HPLC Operating Conditions

ParameterValue
Instrument Agilent 1100/1220 Infinity or equivalent[8][10]
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)[11]
Mobile Phase Acetonitrile : Water (60:40, v/v)[6][8]
Flow Rate 1.0 mL/min[1]
Injection Volume 20 µL[11]
Column Temperature 25°C (Ambient)[12]
UV Detection Wavelength 267 nm[6]

Table 2: Method Validation Parameters

ParameterTypical ValueDescription
Linearity Range 0.1 - 5.0 mg/LThe concentration range over which the detector response is proportional to the analyte concentration.
Correlation Coefficient (r²) > 0.999[8]A measure of the goodness of fit for the linear regression of the calibration curve.
Limit of Detection (LOD) 0.01 mg/kg[1]The lowest concentration of analyte that can be reliably detected.
Limit of Quantification (LOQ) 0.03 mg/kgThe lowest concentration of analyte that can be quantified with acceptable precision and accuracy.
Accuracy (Recovery) 90 - 110%[8][12]The percentage of the true amount of analyte recovered from a spiked sample.
Precision (RSD) < 10%[8]The relative standard deviation of replicate measurements, indicating the method's repeatability.

Table 3: Recovery of this compound from Spiked Fruit Samples

Fruit MatrixSpiking Level (mg/kg)Mean Recovery (%) (n=3)RSD (%)
Apple 0.195.84.2
0.598.23.5
Grape 0.192.55.1
0.596.73.9
Orange 0.191.36.3
0.594.54.8

Note: Data in Tables 2 & 3 are representative values based on published literature and typical method performance.[1][8][12]

Visualizations

experimental_workflow cluster_prep Sample Preparation (QuEChERS) cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis start Homogenize Fruit Sample weigh Weigh 10g Sample start->weigh extract Add 10mL Acetonitrile & Vortex weigh->extract salts Add QuEChERS Salts (4g MgSO4, 1g NaCl) extract->salts cent1 Vortex & Centrifuge (5 min @ 4000 rpm) salts->cent1 supernatant Collect Supernatant cent1->supernatant dspe Transfer 1mL Supernatant to d-SPE Tube supernatant->dspe cleanup Vortex & Centrifuge (5 min @ 4000 rpm) dspe->cleanup filter Filter Extract (0.45 µm Syringe Filter) cleanup->filter end Inject into HPLC-UV System filter->end

Caption: Experimental workflow for this compound analysis in fruits.

validation_logic cluster_quant Quantitative Performance cluster_sens Sensitivity cluster_spec Specificity mv Method Validation linearity Linearity mv->linearity accuracy Accuracy (Recovery) mv->accuracy precision Precision (RSD) mv->precision lod Limit of Detection (LOD) mv->lod loq Limit of Quantification (LOQ) mv->loq selectivity Selectivity mv->selectivity cal_curve Calibration Curve (r² > 0.99) linearity->cal_curve rec_study Spike & Recovery (e.g., 90-110%) accuracy->rec_study rep_study Replicate Injections (RSD < 10%) precision->rep_study sn_ratio Signal-to-Noise Ratio (S/N ≥ 3) lod->sn_ratio sn_ratio2 Signal-to-Noise Ratio (S/N ≥ 10) loq->sn_ratio2 interference Peak Purity & No Matrix Interference selectivity->interference

Caption: Logical relationships in the HPLC method validation process.

Conclusion The described HPLC-UV method, incorporating a QuEChERS-based sample preparation protocol, provides a fast, effective, and reliable means for the determination of this compound residues in fruit samples. The method exhibits excellent performance characteristics in terms of linearity, accuracy, precision, and sensitivity, making it a valuable tool for routine analysis in food safety and quality control laboratories.

References

Application Note: Determination of Fenitrothion in Soil Samples by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of fenitrothion, an organophosphate insecticide, in soil samples using gas chromatography-mass spectrometry (GC-MS). The protocol provides a comprehensive workflow from sample collection and preparation, including an efficient ultrasonic extraction procedure, to final analysis by GC-MS. The method is validated for its accuracy, precision, and sensitivity, making it suitable for environmental monitoring and risk assessment studies. All quantitative data, including recovery rates, limit of detection (LOD), and limit of quantification (LOQ), are summarized for clear interpretation.

Introduction

This compound is a broad-spectrum organophosphate insecticide widely used in agriculture to control pests on crops like cereals, fruits, and vegetables. Due to its potential toxicity to non-target organisms and its persistence in the environment, monitoring its residues in soil is crucial for environmental and food safety. Gas chromatography coupled with mass spectrometry (GC-MS) is a highly selective and sensitive technique for the determination of pesticide residues in complex matrices like soil. This application note presents a detailed protocol for the extraction and subsequent quantification of this compound in soil samples, providing researchers and drug development professionals with a reliable analytical method.

Experimental Workflow

Fenitrothion_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis SampleCollection Soil Sample Collection Sieving Sieving and Homogenization SampleCollection->Sieving Extraction Ultrasonic Extraction Sieving->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration and Concentration Centrifugation->Filtration GC_Injection GC Injection Filtration->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Data_Analysis Data Acquisition and Analysis MS_Detection->Data_Analysis Quantification Quantification of This compound Data_Analysis->Quantification

Caption: Workflow for the analysis of this compound in soil samples.

Materials and Reagents

  • This compound standard (99% purity)

  • Acetonitrile (HPLC grade)

  • Sodium chloride (analytical grade)

  • Anhydrous sodium sulfate (analytical grade)

  • Helium (99.999% purity)

  • Soil samples

Equipment

  • Gas chromatograph with a mass selective detector (GC-MS)

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

  • Vortex mixer

  • Syringe filters (0.22 µm)

  • Analytical balance

  • Standard laboratory glassware

Experimental Protocols

Standard Solution Preparation

Prepare a stock solution of this compound (100 µg/mL) in acetonitrile. From the stock solution, prepare a series of working standard solutions with concentrations ranging from 0.01 µg/mL to 1.0 µg/mL by serial dilution with acetonitrile.

Sample Preparation and Extraction
  • Sample Collection and Homogenization: Collect soil samples from the desired location and depth. Air-dry the samples at room temperature, and then sieve them through a 2 mm mesh to remove large debris and ensure homogeneity.

  • Extraction: Weigh 20 g of the homogenized soil sample into a 50 mL centrifuge tube. Add 20 mL of acetonitrile to the tube.

  • Ultrasonic Treatment: Place the centrifuge tube in an ultrasonic bath and sonicate for 10 minutes to facilitate the extraction of this compound from the soil matrix.

  • Centrifugation: After sonication, centrifuge the sample at 4000 rpm for 10 minutes to separate the soil particles from the supernatant.

  • Supernatant Collection: Carefully transfer the supernatant to a clean collection tube.

  • Concentration: Concentrate the extract to approximately 1 mL using a rotary evaporator.

  • Cleanup (Optional): If the extract is visibly colored or contains significant co-extractives, a solid-phase extraction (SPE) cleanup step using a C18 cartridge may be necessary.

  • Final Preparation: Filter the concentrated extract through a 0.22 µm syringe filter into a 2 mL autosampler vial for GC-MS analysis.

GC-MS Analysis

The analysis is performed using a gas chromatograph coupled to a mass spectrometer. The following parameters are recommended but may be optimized for the specific instrument used.

Table 1: GC-MS Instrumental Parameters

ParameterSetting
Gas Chromatograph
ColumnDB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier GasHelium at a constant flow of 1 mL/min
Inlet Temperature250 °C
Injection ModeSplitless
Injection Volume1 µL
Oven Temperature ProgramInitial temperature 80°C, hold for 1 min, ramp to 160°C at 20°C/min, then to 210°C at 5°C/min, and hold for 5 min.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Acquisition ModeSelected Ion Monitoring (SIM)
Monitored Ions (m/z)277 (Quantifier), 109, 260 (Qualifiers)

Data Presentation

The performance of this method was evaluated by spiking blank soil samples with known concentrations of this compound. The results are summarized in the following table.

Table 2: Method Validation Data for this compound in Soil

ParameterResultReference
Recovery (at 0.1 mg/kg)86-102%
Recovery (at 0.05 mg/kg)89.67%
Linearity (R²)>0.99
Limit of Detection (LOD)0.005 mg/kg-
Limit of Quantification (LOQ)0.01 mg/kg
Relative Standard Deviation (RSD)<15%

Note: LOD and LOQ values are estimates and should be experimentally determined for each instrument and matrix.

Conclusion

The described GC-MS method provides a reliable and sensitive approach for the determination of this compound in soil samples. The ultrasonic extraction procedure is efficient, and the subsequent GC-MS analysis offers high selectivity and low detection limits. This application note serves as a comprehensive guide for researchers and scientists involved in environmental monitoring and pesticide residue analysis. The presented protocols can be adapted and validated for routine laboratory use.

Application Note: Analysis of Fenitrothion Formulations by Capillary Gas Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the quantitative analysis of fenitrothion in various formulations using capillary gas chromatography (GC). The described methodology is applicable for technical grade this compound and its commercial formulations, such as emulsifiable concentrates (EC) and water-dispersible powders (WP). The protocol outlines sample preparation, instrumental analysis using a capillary column with a flame ionization detector (FID) or mass spectrometry (MS) detector, and data analysis. Method validation parameters, including linearity, precision, and accuracy, are also discussed and summarized. This guide is intended for researchers, scientists, and professionals in the fields of analytical chemistry, pesticide analysis, and drug development.

Introduction

This compound is a broad-spectrum organophosphorus insecticide widely used in agriculture and public health to control chewing and sucking insects on various crops, as well as for vector control. Accurate determination of the active ingredient in its technical and formulated products is crucial for ensuring product quality, efficacy, and regulatory compliance. Capillary gas chromatography offers high resolution, sensitivity, and robustness, making it an ideal technique for the analysis of this compound. This application note details a reliable and validated capillary GC method for this purpose.

Experimental Protocols

Sample Preparation

The sample preparation procedure aims to extract this compound from the formulation matrix and prepare it for GC analysis. The choice of solvent and internal standard is critical for accurate quantification.

a. Reagents and Materials:

  • Solvents: Chloroform (HPLC grade), Acetonitrile (HPLC grade)

  • Internal Standard (IS): Dibutyl sebacate or Fluoranthene[1]

  • Sample Formulations: Technical grade this compound, Emulsifiable Concentrate (EC), Water-dispersible Powder (WP)

b. Preparation of Internal Standard Solution:

  • Accurately weigh approximately 1.5 g of dibutyl sebacate into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with chloroform.

  • Mix thoroughly.

c. Sample Extraction:

  • Technical and Formulated Products: Accurately weigh a portion of the this compound formulation equivalent to about 250 mg of this compound into a suitable container.

  • Add a precise volume of the internal standard solution (e.g., 25 mL) and a suitable amount of chloroform to dissolve the sample.

  • For solid formulations like WP, ensure complete dissolution by sonication or mechanical shaking.

  • Dilute the extract with chloroform to a final concentration suitable for GC analysis (e.g., in the range of 1-10 µg/mL).

Gas Chromatography (GC) Conditions

The following GC conditions have been found suitable for the analysis of this compound. Optimization may be required depending on the specific instrument and column used.

ParameterCondition
Gas Chromatograph Agilent 7890A GC system or equivalent
Column HP-5ms Ultra Inert capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or OV-210[1]
Injector Split/Splitless Inlet
Injection Volume 1 µL
Injector Temperature 250°C
Oven Temperature Program Initial temperature: 80°C (hold for 1 min), Ramp: 10°C/min to 160°C (hold for 5 min), then 3°C/min to 280°C[2]
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature 300°C (FID)
Data Acquisition Peak areas are used for quantification.
Data Analysis

The concentration of this compound in the sample is determined by comparing the peak area ratio of this compound to the internal standard with a calibration curve.

a. Calibration:

  • Prepare a series of calibration standards by diluting a stock solution of analytical grade this compound with the internal standard solution to achieve concentrations spanning the expected sample concentration range.

  • Inject each standard into the GC system and record the peak areas for this compound and the internal standard.

  • Plot the peak area ratio (this compound/Internal Standard) against the concentration of this compound to generate a calibration curve.

b. Quantification:

  • Inject the prepared sample extract into the GC system.

  • Calculate the peak area ratio of this compound to the internal standard in the sample.

  • Determine the concentration of this compound in the sample extract from the calibration curve.

  • Calculate the percentage of this compound in the original formulation using the following formula:

    % this compound = (C_sample / C_formulation) * 100

    Where:

    • C_sample is the concentration of this compound determined from the calibration curve.

    • C_formulation is the initial concentration of the formulation in the extract.

Data Presentation

The performance of the analytical method should be validated to ensure its suitability for the intended purpose. Key validation parameters are summarized below.

Validation ParameterTypical Performance
Linearity (R²) > 0.999[2]
Limit of Detection (LOD) 1 - 10 µg/kg[3]
Limit of Quantification (LOQ) 10 - 15 µg/kg[3]
Recovery 70 - 120%[3]
Relative Standard Deviation (RSD) < 20%[3]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the analytical procedure for this compound formulation analysis by capillary gas chromatography.

Fenitrothion_Analysis_Workflow Sample Sample Weighing (Technical or Formulation) Extraction Extraction with Chloroform & Internal Standard Addition Sample->Extraction Dilution Dilution to Working Concentration Extraction->Dilution GC_Injection GC Injection Dilution->GC_Injection Separation Capillary Column Separation GC_Injection->Separation Detection FID/MS Detection Separation->Detection Data_Acquisition Data Acquisition & Integration Detection->Data_Acquisition Quantification Quantification using Calibration Curve Data_Acquisition->Quantification

Caption: Workflow for this compound Analysis by GC.

Conclusion

The capillary gas chromatography method described in this application note is a reliable and robust technique for the quantitative analysis of this compound in its technical and formulated products. The detailed protocol for sample preparation and instrumental analysis, along with the presented validation parameters, provides a comprehensive guide for accurate and precise determination of this compound content. This method is suitable for quality control laboratories and research institutions involved in the analysis of pesticide formulations.

References

Application Notes and Protocols for the Determination of Fenitrothion and its Metabolites in Urine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fenitrothion is a broad-spectrum organophosphorus insecticide widely used in agriculture and public health programs.[1] Due to its potential toxicity, including cholinesterase inhibition, biomonitoring of exposed individuals is crucial for assessing health risks.[2] The primary route of elimination is through urine, making it the ideal matrix for exposure assessment. This compound is metabolized in the body into several compounds, with 3-methyl-4-nitrophenol (MNP) being a specific and major biomarker of exposure.[3][4] Other metabolites include fenitrooxon, desmethylthis compound, and non-specific dialkylphosphates (DAPs).[5][6]

This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound and its primary metabolite, 3-methyl-4-nitrophenol (MNP), in human urine using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Metabolic Pathway of this compound

This compound undergoes several metabolic transformations in the body. The primary pathways involve oxidation to the more toxic fenitrooxon and hydrolysis to 3-methyl-4-nitrophenol (MNP), which is then excreted in the urine, often in conjugated forms (glucuronide or sulfate). O-demethylation is another significant degradation route.[6][7]

Fenitrothion_Metabolism FNT This compound FO Fenitrooxon FNT->FO Oxidation (P=S to P=O) MNP 3-methyl-4-nitrophenol (MNP) FNT->MNP Hydrolysis DMF Desmethylthis compound FNT->DMF O-demethylation FO->MNP Hydrolysis Conj_MNP Conjugated MNP (Glucuronide/Sulfate) MNP->Conj_MNP Conjugation Urine Urinary Excretion MNP->Urine Conj_MNP->Urine

Caption: Metabolic pathway of this compound.

Application Notes

The choice of analytical technique depends on the desired sensitivity, specificity, and laboratory resources. Both GC-MS and LC-MS/MS are powerful tools for quantifying this compound metabolites.

  • GC-MS: This is a robust and widely used technique. It often requires derivatization of the polar metabolites to make them volatile for gas chromatography.[8] It provides excellent sensitivity and specificity, particularly for the targeted analysis of MNP.[3]

  • LC-MS/MS: This method has gained popularity due to its high sensitivity and ability to analyze polar compounds directly without derivatization.[9] It often involves simpler sample preparation steps like "dilute-and-shoot" or protein precipitation.[10][11]

A critical step in the analysis is the hydrolysis of conjugated metabolites. A significant portion of MNP is excreted as glucuronide or sulfate conjugates. To measure the total MNP concentration, an enzymatic hydrolysis step (using β-glucuronidase/arylsulfatase) is required to release the free MNP before extraction.[8][11]

Data Presentation: Method Performance

The following tables summarize the quantitative performance of various analytical methods for the determination of this compound and its metabolites in urine.

Table 1: Performance of GC-MS Methods

Analyte Method LOD (µg/L) LOQ (µg/L) Recovery (%) Reference
3-methyl-4-nitrophenol (MNP) GC-MS 0.3 - - [3][12]
p-nitrophenol (PNP) GC-MS 0.5 - - [3][12]

| Multiple Metabolites | GC-MS | < 0.1 | - | 90.48 |[8] |

Table 2: Performance of LC-MS & HPLC Methods

Analyte Method LOD (µg/L) LOQ (µg/mL) Recovery (%) Reference
This compound & MNP LC-MS 250 - 750 - - [10]
This compound & MNP HPLC - 0.1 78.5 - 93.3 [9]

| 3-methyl-4-nitrophenol (MNP) | HPLC | 870 | - | - |[4] |

Table 3: Reported Concentrations of 3-methyl-4-nitrophenol (MNP) in Human Urine

Population Season Geometric Mean (µg/g creatinine) Reference
This compound Sprayers Summer 28.8 [3]
This compound Sprayers Winter 8.6 [3]
Control Workers Summer 3.1 [3]

| Control Workers | Winter | 2.3 |[3] |

Experimental Protocols

Protocol 1: Determination of Total 3-methyl-4-nitrophenol (MNP) by GC-MS

This protocol is based on methodologies that involve enzymatic hydrolysis, liquid-liquid extraction (LLE), derivatization, and subsequent GC-MS analysis.[3][8]

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Urine Sample (1-2 mL) Hydrolysis 2. Add Acetate Buffer & β-glucuronidase/Arylsulfatase Sample->Hydrolysis Incubate 3. Incubate (e.g., 37°C, overnight) Hydrolysis->Incubate LLE 4. Liquid-Liquid Extraction (e.g., with Hexane/Toluene) Incubate->LLE Deriv 5. Derivatization (e.g., with MTBSTFA) LLE->Deriv GCMS 6. GC-MS Analysis Deriv->GCMS Data 7. Data Quantification GCMS->Data

Caption: Experimental workflow for GC-MS analysis.

Methodology:

  • Sample Collection & Storage: Collect mid-stream urine samples in sterile containers. Store at -20°C or below until analysis.

  • Enzymatic Hydrolysis:

    • Pipette 1.0 mL of urine into a glass tube.

    • Add an internal standard solution.

    • Add 0.5 mL of 1 M sodium acetate buffer (pH 5.0).

    • Add 20 µL of β-glucuronidase/arylsulfatase solution.

    • Vortex and incubate in a water bath at 37°C overnight (or as per enzyme manufacturer's instructions).

  • Liquid-Liquid Extraction (LLE):

    • After incubation, cool the sample to room temperature.

    • Add 5 mL of an extraction solvent (e.g., hexane or toluene).

    • Vortex vigorously for 2 minutes and centrifuge at 3000 rpm for 10 minutes.

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • To the dry residue, add 50 µL of a derivatizing agent such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[8]

    • Add 50 µL of a solvent like ethyl acetate.

    • Seal the tube and heat at 60-70°C for 30 minutes.

    • Cool to room temperature before analysis.

  • GC-MS Analysis:

    • Injector: Splitless mode, 250°C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Program: Initial temperature of 80°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.

    • Mass Spectrometer: Electron Impact (EI) ionization (70 eV). Operate in Selected Ion Monitoring (SIM) mode for target ions of the derivatized MNP and internal standard for enhanced sensitivity and specificity.

  • Quantification:

    • Create a calibration curve using standards prepared in blank urine and subjected to the same entire procedure.

    • Quantify the MNP concentration based on the peak area ratio of the analyte to the internal standard.

Protocol 2: Determination of this compound and MNP by LC-MS/MS

This protocol utilizes a simpler "Filter and Shoot" or protein precipitation approach, suitable for the direct analysis of polar metabolites without derivatization.[9][11]

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Urine Sample (0.5 mL) Precip 2. Add Acetonitrile with Internal Standard Sample->Precip Vortex 3. Vortex to Precipitate Proteins Precip->Vortex Filter 4. Centrifuge and/or Filter (e.g., 0.22 µm syringe filter) Vortex->Filter Dilute 5. Dilute Filtrate with Mobile Phase/Water Filter->Dilute LCMS 6. LC-MS/MS Analysis Dilute->LCMS Data 7. Data Quantification LCMS->Data

Caption: Experimental workflow for LC-MS/MS analysis.

Methodology:

  • Sample Collection & Storage: Collect and store urine samples as described in Protocol 1.

  • Sample Pre-treatment (Optional): If total MNP is required, perform the enzymatic hydrolysis step as detailed in Protocol 1 (Step 2).

  • Protein Precipitation:

    • Pipette 0.5 mL of urine (hydrolyzed or neat) into a microcentrifuge tube.

    • Add 0.5 mL of cold acetonitrile containing the internal standard(s).[11]

    • Vortex vigorously for 1 minute to precipitate proteins.

  • Clarification:

    • Centrifuge the mixture at >10,000 x g for 10 minutes to pellet the precipitated proteins.

    • Carefully collect the supernatant. For cleaner extracts, pass the supernatant through a 0.22 µm syringe filter.

  • Dilution & Analysis:

    • Dilute an aliquot of the clear filtrate (e.g., 200 µL) with reagent water or initial mobile phase (e.g., 800 µL) to ensure compatibility with the chromatographic system and improve peak shape for early-eluting compounds.[11]

    • Transfer the final solution to an autosampler vial for injection.

  • LC-MS/MS Analysis:

    • LC System:

      • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

      • Gradient: A suitable gradient starting with high aqueous content (e.g., 95% A) and ramping up to high organic content (e.g., 95% B).

      • Flow Rate: 0.3 - 0.4 mL/min.

    • MS/MS System:

      • Ionization: Electrospray Ionization (ESI), typically in negative mode for MNP.[9]

      • Analysis Mode: Multiple Reaction Monitoring (MRM) for highest sensitivity and specificity. Precursor and product ion transitions for this compound, MNP, and internal standards must be optimized beforehand.

  • Quantification:

    • Prepare matrix-matched calibration standards by spiking blank urine with known concentrations of analytes and processing them in the same manner as the samples.

    • Quantify analytes using the calibration curve based on the peak area ratio of the analyte to its corresponding internal standard.

References

Application Notes and Protocols: Synthesis of Radiolabeled Fenitrothion for Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Fenitrothion is a broad-spectrum organophosphorus insecticide used extensively in agriculture and public health.[1] Understanding its metabolic fate is crucial for assessing its toxicological risk and environmental impact. Metabolism studies elucidate the pathways of biotransformation, identify key metabolites, and provide data on absorption, distribution, and excretion (ADME). Radiolabeling is an essential tool in these studies, offering a highly sensitive method to trace the parent compound and its metabolites through complex biological systems.[2][3]

This document provides detailed protocols for the synthesis of this compound radiolabeled with Carbon-14 (¹⁴C) and Phosphorus-32 (³²P), the most common isotopes used for this purpose. The choice of isotope and labeling position is critical and depends on the specific objectives of the metabolism study.

Part 1: Rationale for Radiolabeling Strategy

The major metabolic pathways for this compound in mammals and other organisms include:

  • Oxidative Desulfuration: Conversion of the P=S group to a P=O group, forming the more potent cholinesterase inhibitor, fenitrooxon.[4][5]

  • Cleavage of P-O-Aryl Linkage: Hydrolysis that yields 3-methyl-4-nitrophenol.[4]

  • O-Demethylation: Cleavage of the P-O-methyl linkage, a primary detoxification pathway.[4][6]

  • Reduction of the Nitro Group: Conversion of the nitro group to an amino group.[7]

Labeling the phenyl ring with ¹⁴C is often preferred as this core structure is retained in many major metabolites, allowing for a comprehensive mass balance study.[4][7] Labeling the methoxy groups with ¹⁴C is useful for specifically studying the O-demethylation pathway.[4] A ³²P label allows for tracing the phosphorothioate moiety of the molecule.[4][8]

Fenitrothion_Metabolism cluster_excretion Excretion Products FEN This compound (O,O-dimethyl O-(3-methyl-4-nitrophenyl) phosphorothioate) OXON Fenitrooxon FEN->OXON Oxidative Desulfuration (P450s) DM_FEN Demethylthis compound FEN->DM_FEN O-Demethylation (GSH S-transferase) PHENOL 3-methyl-4-nitrophenol FEN->PHENOL Hydrolysis (P-O-Aryl Cleavage) AMINO_FEN Aminothis compound FEN->AMINO_FEN Nitro Reduction OXON->PHENOL Hydrolysis DM_FEN->PHENOL Hydrolysis EXC Excretion DM_FEN->EXC CONJ Conjugates (e.g., Glucuronide, Sulfate) PHENOL->CONJ Phase II Metabolism PHENOL->EXC CONJ->EXC

Caption: Major metabolic pathways of this compound.

Part 2: Synthesis of Radiolabeled this compound

Safety Precaution: All procedures involving radiolabeled materials must be conducted in certified facilities by trained personnel, following all institutional and regulatory guidelines for radiation safety. Appropriate personal protective equipment (PPE) must be worn at all times.

Protocol 1: Synthesis of [phenyl-¹⁴C]-Fenitrothion

This method involves the nitration of a commercially available ¹⁴C-labeled m-cresol followed by condensation with O,O-dimethyl phosphorochloridothioate. The primary source for ¹⁴C is typically barium [¹⁴C]-carbonate.[9]

Synthesis_Workflow cluster_synthesis Synthesis of [phenyl-¹⁴C]-Fenitrothion cluster_purification Purification & Analysis START [ring-¹⁴C]-m-cresol NITRATION Nitration (e.g., HNO₃, H₂SO₄) START->NITRATION INTERMEDIATE [ring-¹⁴C]-3-methyl-4-nitrophenol NITRATION->INTERMEDIATE CONDENSATION Condensation (O,O-dimethyl phosphorochloridothioate, Base) INTERMEDIATE->CONDENSATION PRODUCT Crude [phenyl-¹⁴C]-Fenitrothion CONDENSATION->PRODUCT PURIFY Purification (HPLC or Column Chromatography) PRODUCT->PURIFY ANALYZE QC Analysis (Radio-TLC/HPLC, MS, LSC) PURIFY->ANALYZE FINAL Purified Product (>98% RCP) ANALYZE->FINAL

Caption: General workflow for the synthesis of [phenyl-¹⁴C]-Fenitrothion.

Materials:

  • [ring-¹⁴C]-m-cresol (specific activity 50-60 mCi/mmol)

  • Fuming Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • O,O-dimethyl phosphorochloridothioate

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

  • HPLC system with a radiodetector

  • Liquid Scintillation Counter (LSC)

Procedure:

  • Nitration: In a shielded fume hood, slowly add [ring-¹⁴C]-m-cresol to a cooled (0°C) mixture of concentrated H₂SO₄ and fuming HNO₃.

  • Stir the reaction mixture at 0-5°C for 2-3 hours.

  • Carefully pour the reaction mixture over crushed ice and extract the product with DCM.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to yield crude [ring-¹⁴C]-3-methyl-4-nitrophenol.

  • Condensation: Dissolve the crude intermediate in anhydrous acetone. Add anhydrous K₂CO₃ and O,O-dimethyl phosphorochloridothioate.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by radio-TLC.

  • After cooling, filter the mixture to remove inorganic salts. Evaporate the solvent to obtain crude [phenyl-¹⁴C]-Fenitrothion.

  • Purification: Purify the crude product using silica gel column chromatography or preparative HPLC.[2]

  • Characterization: Confirm the identity by co-elution with an authentic non-labeled this compound standard. Determine the radiochemical purity (RCP) by radio-HPLC or radio-TLC (goal >98%).[2] Calculate the specific activity using LSC.

Protocol 2: Synthesis of [³²P]-Fenitrothion

This procedure utilizes a ³²P-labeled phosphorylating agent. [³²P]Phosphorus trichloride is a common starting material.

Materials:

  • [³²P]Phosphorus trichloride (PCl₃)

  • Sulfur powder

  • Methanol, anhydrous

  • Triethylamine

  • 3-methyl-4-nitrophenol

  • Toluene, anhydrous

Procedure:

  • Synthesis of [³²P]Thiophosphoryl chloride: React [³²P]PCl₃ with sulfur at elevated temperature (approx. 150°C) in a sealed tube to form [³²P]thiophosphoryl chloride (PSCl₃).

  • Synthesis of O,O-dimethyl [³²P]phosphorochloridothioate: In a cooled solution of anhydrous toluene, add [³²P]PSCl₃. Slowly add a mixture of anhydrous methanol and triethylamine while stirring. This reaction forms the intermediate O,O-dimethyl [³²P]phosphorochloridothioate.

  • Condensation: To the solution containing the intermediate, add 3-methyl-4-nitrophenol and an additional equivalent of triethylamine.

  • Stir the reaction at room temperature until completion, as monitored by radio-TLC.

  • Workup and Purification: Filter the reaction mixture to remove triethylamine hydrochloride. Wash the filtrate with dilute HCl, water, and brine. Dry the organic layer and evaporate the solvent. Purify the resulting crude [³²P]-Fenitrothion by chromatography as described in Protocol 1.

  • Characterization: Perform quality control as described in Protocol 1. Note the short half-life of ³²P (14.3 days) and correct all activity measurements accordingly.

ParameterTarget Value (¹⁴C-Fenitrothion)Target Value (³²P-Fenitrothion)
Starting Material [ring-¹⁴C]-m-cresol[³²P]PCl₃
Specific Activity 50-60 mCi/mmol>1000 Ci/mmol (carrier-free)[10]
Radiochemical Purity > 98%> 98%
Chemical Purity > 98%> 98%
Overall Yield 15-30% (from labeled precursor)10-25% (from labeled precursor)

Table 1: Summary of Synthesis Parameters and Quality Control Targets.

Part 3: Application in In Vitro Metabolism Studies

Radiolabeled this compound is used to investigate metabolic pathways in various biological systems, such as liver microsomes, hepatocytes, or tissue slices.[5]

Metabolism_Workflow START Radiolabeled This compound INCUBATE Incubation (e.g., Liver Microsomes + NADPH) START->INCUBATE QUENCH Quench Reaction (e.g., Acetonitrile) INCUBATE->QUENCH EXTRACT Extract Metabolites (Centrifuge, Evaporate) QUENCH->EXTRACT SEPARATE Separation (Radio-HPLC) EXTRACT->SEPARATE QUANTIFY Quantification (Fraction Collection + LSC) SEPARATE->QUANTIFY IDENTIFY Identification (LC-MS/MS, Co-elution) SEPARATE->IDENTIFY RESULT Metabolic Profile (% of Radioactivity) QUANTIFY->RESULT

Caption: Experimental workflow for an in vitro metabolism study.

Protocol 3: In Vitro Metabolism with Rat Liver Microsomes

Materials:

  • Purified [phenyl-¹⁴C]-Fenitrothion (stock solution in ethanol or DMSO)

  • Rat Liver Microsomes (RLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Scintillation vials and cocktail

Procedure:

  • Incubation Setup: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, RLM, and the NADPH regenerating system. Pre-warm the mixture at 37°C for 5 minutes.

  • Initiate Reaction: Add [phenyl-¹⁴C]-Fenitrothion to the mixture to start the reaction. The final solvent concentration should be low (<1%) to avoid inhibiting enzyme activity.

  • Time Points: Incubate at 37°C. At designated time points (e.g., 0, 15, 30, 60, 120 minutes), terminate the reaction by adding 2-3 volumes of ice-cold ACN.

  • Sample Preparation: Vortex the terminated samples and centrifuge to pellet the precipitated protein.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for analysis.

  • Analysis: Inject the reconstituted sample into an HPLC system equipped with a radiodetector.

  • Collect fractions of the eluent at regular intervals (e.g., every 30 seconds) for LSC analysis to create a radiochromatogram.

  • Data Processing: Calculate the percentage of total radioactivity for the parent compound and each metabolite peak at every time point.

Time (min)% Radioactivity as Parent this compound% Radioactivity as Fenitrooxon% Radioactivity as 3-methyl-4-nitrophenol% Radioactivity as Polar Metabolites
0 99.1<0.5<0.5<0.5
15 85.24.56.83.5
30 68.97.115.38.7
60 45.38.928.517.3
120 18.76.245.130.0

Table 2: Example data from an in vitro metabolism study with [phenyl-¹⁴C]-Fenitrothion. Data is illustrative.

References

Application Notes and Protocols for Air Sampling and Analysis of Fenitrothion Drift

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the sampling and analysis of fenitrothion, an organophosphate insecticide, in ambient air. The protocols outlined below are intended to assist in monitoring airborne drift following agricultural applications, ensuring environmental safety and minimizing non-target exposure.

Introduction

This compound is a widely used insecticide that can become airborne during and after application through spray drift and volatilization. Accurate measurement of airborne this compound concentrations is crucial for assessing environmental contamination and potential human exposure. This document details both active and passive air sampling techniques, followed by analytical procedures using gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC).

Air Sampling Techniques

The choice between active and passive air sampling depends on the specific objectives of the monitoring study, such as the desired temporal resolution and logistical constraints.[1][2][3] Active sampling provides data for specific time points, while passive sampling offers a time-weighted average concentration over a longer duration.[1][2][3]

Active Air Sampling

Active air sampling involves drawing a known volume of air through a sorbent material to trap the target analyte.[4] This method is suitable for short-term monitoring and capturing concentration fluctuations.

Sorbent Materials:

  • Tenax® TA: A porous polymer resin widely used for trapping volatile organic compounds. It is particularly useful for thermal desorption methods.[5][6]

  • XAD®-2 Resin: A hydrophobic styrene-divinylbenzene copolymer effective for trapping a broad range of pesticides, including organophosphates.[4][7][8]

Passive Air Sampling

Passive air samplers collect contaminants via diffusion, eliminating the need for a pump and power source.[9] They are cost-effective for long-term, large-scale monitoring networks.

Sorbent Materials:

  • Polyurethane Foam (PUF) Disks: A common medium for passive sampling of semi-volatile organic compounds.[10][11][12]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the described sampling and analysis methods.

Table 1: Active Air Sampling and Analysis Parameters for this compound

ParameterTenax® TA with GC-MSXAD®-2 with GC-MS/HPLC
Sampling Flow Rate 50 mL/min[5]1 - 2 L/min
Sorbent Amount 100 mg[5]Varies by tube size
Method Detection Limit (MDL) 1.6 - 2.1 ng/m³[5]Analyte and method dependent
Recovery >95% (thermal desorption)86% - 102% (solvent extraction)[13]
Breakthrough Volume Analyte and temperature dependent; generally high for semi-volatiles at ambient temperatures.[6][14][15][16][17]High for this compound under typical sampling conditions.

Table 2: Passive Air Sampling and Analysis Parameters for this compound

ParameterPolyurethane Foam (PUF) Disk with GC-MS/HPLC
Sampling Rate (Rs) ~3.04 - 4.72 m³/day (compound and environment dependent)[9]
Equilibrium Time Dependent on compound volatility and environmental conditions.[10]
Method Detection Limit (MDL) Dependent on sampling duration and analytical method.
Recovery Typically >80% with solvent extraction.

Experimental Protocols

Protocol 1: Active Air Sampling using Tenax® TA Sorbent Tubes

Objective: To collect airborne this compound for subsequent analysis by thermal desorption GC-MS.

Materials:

  • Personal air sampling pump

  • Tenax® TA sorbent tubes (e.g., 100 mg)

  • Tubing for connecting pump and sorbent tube

  • Calibration device for the sampling pump

  • Field blanks (capped sorbent tubes)

Procedure:

  • Pump Calibration: Calibrate the sampling pump to a flow rate of 50 mL/min using a representative sorbent tube in line.[5]

  • Sample Collection:

    • Remove the caps from a new Tenax® TA tube.

    • Connect the tube to the sampling pump with the arrow on the tube pointing towards the pump.

    • Position the sampler in the desired location, typically at breathing zone height (approximately 1.5 meters).

    • Activate the pump and record the start time.

    • Sample for a predetermined duration to achieve the desired sample volume.

    • After sampling, turn off the pump, record the end time, and cap the sorbent tube securely.

  • Field Blanks: Handle at least one field blank per sampling batch in the same manner as the samples (uncap and recap in the field) without drawing air through it.

  • Storage and Transport: Store the sampled tubes and field blanks in a clean, cool, dark environment and transport them to the laboratory for analysis.

Protocol 2: Sample Analysis using Thermal Desorption Gas Chromatography-Mass Spectrometry (TD-GC-MS)

Objective: To quantify this compound collected on Tenax® TA tubes.

Instrumentation:

  • Thermal desorption system with a cold trap[5]

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)[5]

  • Capillary column suitable for pesticide analysis (e.g., 5% phenyl-methylpolysiloxane)

Procedure:

  • Thermal Desorption:

    • Place the Tenax® TA tube in the thermal desorber.

    • Heat the tube to desorb the trapped analytes onto a cold trap.

    • Rapidly heat the cold trap to inject the analytes into the GC column.[5]

  • GC-MS Analysis:

    • Carrier Gas: Helium

    • Oven Temperature Program: Start at a suitable initial temperature (e.g., 80°C), ramp to a final temperature (e.g., 310°C) to ensure elution of this compound.[18]

    • Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions for this compound (e.g., m/z 277, 260, 125).[19]

  • Quantification:

    • Create a calibration curve using external standards of this compound.

    • Calculate the concentration of this compound in the air sample based on the calibration curve and the volume of air sampled.

Protocol 3: Passive Air Sampling using Polyurethane Foam (PUF) Disks

Objective: To collect a time-weighted average sample of airborne this compound.

Materials:

  • Pre-cleaned PUF disks

  • Protective sampler housing (e.g., stainless steel bowls)

  • Field blanks (PUF disks kept in sealed containers)

  • Deployment equipment (e.g., poles, wires)

Procedure:

  • Sampler Preparation:

    • Pre-clean PUF disks by Soxhlet extraction or other suitable methods to remove any background contamination.[10]

    • Handle disks with clean gloves and store them in airtight containers until deployment.

  • Deployment:

    • Place a PUF disk inside the protective housing.

    • Deploy the sampler at the desired location, ensuring it is secure and protected from direct precipitation.

    • Record the deployment date and time.

  • Sample Retrieval:

    • After the desired sampling period (e.g., 1-3 months), retrieve the sampler.[10]

    • Carefully remove the PUF disk, place it in its original container, and seal it.

    • Record the retrieval date and time.

  • Field Blanks: Expose at least one field blank to the atmosphere for a brief period during deployment and retrieval to account for any contamination during handling.

  • Storage and Transport: Store the samples in a cool, dark place and transport them to the laboratory.

Protocol 4: Sample Extraction and Analysis using High-Performance Liquid Chromatography (HPLC)

Objective: To quantify this compound from PUF disks or XAD®-2 resin.

Instrumentation:

  • Soxhlet extraction apparatus or Accelerated Solvent Extractor (ASE)

  • Rotary evaporator or other solvent concentration system

  • High-Performance Liquid Chromatograph with a UV or Photodiode Array (PDA) detector[20]

  • Reversed-phase C18 column[20]

Procedure:

  • Extraction:

    • Place the PUF disk or XAD®-2 resin in the extraction thimble.

    • Extract with a suitable solvent, such as acetonitrile or a mixture of hexane and diethyl ether.[13][21]

  • Concentration:

    • Concentrate the extract to a small, known volume (e.g., 1 mL).

  • HPLC Analysis:

    • Mobile Phase: A mixture of acetonitrile and water is commonly used.[13][22]

    • Flow Rate: Typically 1 mL/min.

    • Detection: Monitor the eluent at the maximum absorbance wavelength for this compound (approximately 268 nm).[20]

  • Quantification:

    • Prepare a calibration curve using this compound standards.

    • Calculate the amount of this compound in the sample extract and, subsequently, the average air concentration using the sampler's sampling rate.

Quality Assurance and Quality Control (QA/QC)

A robust QA/QC program is essential for generating reliable data.[23][24][25][26] Key elements include:

  • Field Blanks: To assess contamination during sampling, transport, and storage.

  • Method Blanks: To monitor for contamination in the laboratory.

  • Spiked Samples: To determine the recovery of the analytical method.

  • Calibration Checks: To ensure the accuracy of the analytical instrumentation.

  • Certified Reference Materials (CRMs): When available, to validate the overall method accuracy.

Visualizations

Active_Sampling_Workflow cluster_field Field Operations cluster_lab Laboratory Analysis Pump_Calibration Pump Calibration Sample_Collection Sample Collection (Tenax®/XAD®-2 Tube) Pump_Calibration->Sample_Collection Field_Blanks Field Blanks Sample_Storage Sample Storage Sample_Collection->Sample_Storage Transport Field_Blanks->Sample_Storage Analysis TD-GC-MS or Solvent Extraction & GC/HPLC Sample_Storage->Analysis Data_Analysis Data Analysis & Reporting Analysis->Data_Analysis Passive_Sampling_Workflow cluster_field Field Operations cluster_lab Laboratory Analysis Sampler_Deployment Sampler Deployment (PUF Disk) Sample_Retrieval Sample Retrieval Sampler_Deployment->Sample_Retrieval Field_Blanks Field Blanks Sample_Storage Sample Storage Sample_Retrieval->Sample_Storage Transport Field_Blanks->Sample_Storage Extraction Solvent Extraction Sample_Storage->Extraction Analysis GC-MS / HPLC Analysis Extraction->Analysis Data_Analysis Data Analysis & Reporting Analysis->Data_Analysis

References

Application Notes and Protocols for ELISA-Based Immunoassay for Fenitrothion Detection in Food

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenitrothion is a broad-spectrum organophosphorus insecticide widely used in agriculture to protect crops from a variety of pests.[1] However, its potential residues in food products pose a significant health risk to consumers. Enzyme-Linked Immunosorbent Assay (ELISA) has emerged as a powerful analytical tool for the rapid and sensitive screening of this compound residues in various food matrices.[2] This technique offers advantages such as high throughput, cost-effectiveness, and ease of operation compared to traditional chromatographic methods.[3][4]

This document provides detailed application notes and protocols for the detection of this compound in food samples using a competitive ELISA format. The competitive immunoassay is particularly well-suited for detecting small molecules like pesticides.[5][6] In this assay, free this compound in the sample competes with a known amount of enzyme-labeled this compound for binding to a limited number of specific antibody-coated wells. The resulting signal is inversely proportional to the concentration of this compound in the sample.[5][6]

Principle of the Assay

The detection of this compound is based on the principle of a competitive enzyme-linked immunosorbent assay. The wells of a microplate are coated with antibodies specific to this compound. When the sample containing this compound is added to the wells along with a fixed amount of this compound conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP), the free this compound from the sample and the enzyme-conjugated this compound compete for the limited antibody binding sites.

A higher concentration of this compound in the sample will result in less enzyme-conjugated this compound binding to the antibodies, leading to a weaker colorimetric signal upon the addition of the substrate. Conversely, a lower concentration of this compound in the sample will allow more enzyme-conjugated this compound to bind, resulting in a stronger signal. The concentration of this compound in the sample is determined by comparing the signal intensity with a standard curve generated using known concentrations of this compound.

Quantitative Data Summary

The following tables summarize the performance characteristics of various ELISA-based immunoassays for this compound detection reported in the literature.

Table 1: Assay Performance Characteristics

Assay FormatAntibody TypeIC50 (ng/mL)Limit of Detection (LOD) (ng/mL)Reference
Competitive Indirect ELISAMonoclonal143.0[1]
Competitive Direct ELISAMonoclonal171.6[1]
Fluoroimmunoassay (FIA)Nanobody (VHH)1.40.03[3][7]
Indirect Competitive ELISAPolyclonal60.3

Table 2: Recovery of this compound from Fortified Food Samples

Food MatrixFortification Level (ng/g)Recovery Rate (%)MethodReference
RiceNot Specified>84ELISA[7]
LettuceNot SpecifiedNot SpecifiedCompetitive Indirect & Direct ELISA[1][8]
Fruits0.05 - 1.5 µg/g90.3 - 94.2ELISA[9]
RiceNot Specified92.5 - 113.2ELISA[7]
CucumberNot Specified80.6 - 108ELISA

Experimental Protocols

Materials and Reagents
  • This compound standard

  • Anti-fenitrothion antibody (monoclonal or polyclonal)

  • Coating antigen (e.g., this compound-protein conjugate) for indirect ELISA

  • Enzyme-conjugated secondary antibody (e.g., Goat anti-mouse IgG-HRP) for indirect ELISA

  • Enzyme-conjugated this compound for direct ELISA

  • 96-well microtiter plates

  • Coating Buffer (0.05 M Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (Phosphate Buffered Saline with 0.05% Tween 20, pH 7.4)

  • Blocking Buffer (e.g., 1% Bovine Serum Albumin in Wash Buffer)

  • Substrate Solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine)

  • Stop Solution (e.g., 2 M Sulfuric Acid)

  • Methanol or Acetonitrile for sample extraction

  • Microplate reader

Experimental Workflow Diagram

ELISA_Workflow cluster_prep Sample Preparation cluster_elisa ELISA Procedure cluster_analysis Data Analysis Homogenization Homogenize Food Sample Extraction Extract with Organic Solvent Homogenization->Extraction Dilution Dilute Extract Extraction->Dilution Coating Coat Plate with Antibody/Antigen Dilution->Coating Blocking Block Unbound Sites Coating->Blocking Competition Add Sample/Standard & Conjugate Blocking->Competition Incubation1 Incubate Competition->Incubation1 Washing1 Wash Incubation1->Washing1 Add_Secondary Add Secondary Antibody (Indirect) Washing1->Add_Secondary Indirect ELISA Add_Substrate Add Substrate Washing1->Add_Substrate Direct ELISA Incubation2 Incubate Add_Secondary->Incubation2 Washing2 Wash Incubation2->Washing2 Washing2->Add_Substrate Color_Dev Color Development Add_Substrate->Color_Dev Stop_Reaction Stop Reaction Color_Dev->Stop_Reaction Read_Absorbance Read Absorbance Stop_Reaction->Read_Absorbance Standard_Curve Generate Standard Curve Read_Absorbance->Standard_Curve Calculate_Conc Calculate this compound Concentration Standard_Curve->Calculate_Conc

Caption: Experimental workflow for this compound detection by ELISA.

Sample Preparation Protocol
  • Homogenization: Weigh a representative portion of the food sample (e.g., 5-10 g). Homogenize the sample using a blender or stomacher until a uniform consistency is achieved. For solid samples, it may be necessary to add a small amount of distilled water.

  • Extraction: Add a suitable organic solvent such as methanol or acetonitrile to the homogenized sample (e.g., in a 1:2 w/v ratio). Vortex or shake vigorously for 5-10 minutes to extract the this compound residues.

  • Centrifugation: Centrifuge the mixture at 3000-5000 x g for 10-15 minutes to separate the solid debris.

  • Collection and Dilution: Carefully collect the supernatant (the organic solvent layer). Dilute the extract with the assay buffer to a concentration that falls within the dynamic range of the standard curve. The dilution factor will depend on the expected level of contamination and the sensitivity of the assay. Simple dilution is often sufficient to overcome matrix interference.[7]

Indirect Competitive ELISA Protocol
  • Coating: Add 100 µL of the coating antigen solution (e.g., 1-10 µg/mL in coating buffer) to each well of a 96-well microtiter plate. Cover the plate and incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate three times with 200 µL of wash buffer per well.

  • Blocking: Add 200 µL of blocking buffer to each well to block any non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Reaction: Add 50 µL of the this compound standard or diluted sample extract to each well. Immediately add 50 µL of the anti-fenitrothion primary antibody solution (at a pre-optimized dilution) to each well. Cover the plate and incubate for 1 hour at 37°C.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-mouse IgG) diluted in wash buffer to each well. Incubate for 1 hour at 37°C.

  • Washing: Wash the plate five times with wash buffer to remove any unbound secondary antibody.

  • Substrate Reaction: Add 100 µL of the TMB substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes, or until a sufficient color change is observed.

  • Stopping the Reaction: Add 50 µL of the stop solution to each well to stop the color development. The color will change from blue to yellow.

  • Measurement: Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes of adding the stop solution.

Data Analysis and Interpretation

  • Standard Curve Generation: Average the absorbance readings for each set of standards. Plot the absorbance values (Y-axis) against the corresponding this compound concentrations (X-axis) on a semi-logarithmic scale. The absorbance will be inversely proportional to the this compound concentration.

  • Sample Concentration Calculation: Average the absorbance readings for each sample. Determine the concentration of this compound in the diluted sample extracts by interpolating their average absorbance values from the standard curve.

  • Final Concentration: Multiply the determined concentration by the dilution factor used during sample preparation to obtain the final concentration of this compound in the original food sample.

Signaling Pathway Diagram

Competitive_ELISA_Signaling cluster_well Microplate Well cluster_competition Competitive Binding Ab Anti-Fenitrothion Antibody (Coated) Substrate Substrate (TMB) Ab->Substrate Enzyme on bound conjugate acts on Fenitrothion_Sample This compound (Sample) Fenitrothion_Sample->Ab Binds if present Fenitrothion_Enzyme This compound-Enzyme Conjugate Fenitrothion_Enzyme->Ab Binds if sites are available Colored_Product Colored Product (Yellow) Substrate->Colored_Product Catalyzes conversion to Signal Absorbance at 450 nm Colored_Product->Signal Generates

Caption: Principle of competitive ELISA for this compound detection.

Troubleshooting

ProblemPossible CauseSuggested Solution
High Background - Insufficient washing- Blocking buffer is ineffective- Antibody concentration too high- Increase the number of wash cycles and soaking time.- Try a different blocking agent or increase the blocking time.- Optimize the antibody concentration by titration.
No or Weak Signal - Reagents expired or improperly stored- Incorrect antibody used- Insufficient incubation times- Use fresh reagents and ensure proper storage conditions.- Verify that the correct primary and secondary antibodies are being used.- Increase incubation times for antibody and substrate steps.
Poor Standard Curve - Inaccurate standard dilutions- Pipetting errors- Plate reader not calibrated- Prepare fresh standards and double-check calculations.- Ensure accurate and consistent pipetting technique.- Calibrate the microplate reader.
High Variability between Replicates - Inconsistent pipetting- Improper mixing of reagents- Edge effects on the plate- Use calibrated pipettes and ensure consistent technique.- Thoroughly mix all reagents before use.- Avoid using the outer wells of the plate or ensure proper plate sealing during incubation.
Matrix Effects - Interference from components in the food sample- Increase the dilution of the sample extract.- Use matrix-matched standards for calibration.- Employ a more rigorous sample clean-up procedure if necessary.

References

Application Notes and Protocols for Fenitrothion in Forestry for Spruce Budworm Control

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fenitrothion is an organophosphate insecticide that has been utilized in forestry management for the control of the eastern spruce budworm (Choristoneura fumiferana), a major defoliator of spruce and fir forests in North America.[1] Its mode of action is through the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects.[2] This document provides detailed application notes and experimental protocols for the use of this compound in this context, with a focus on quantitative data, methodologies, and relevant biological pathways.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Chemical NameO,O-dimethyl O-(3-methyl-4-nitrophenyl) phosphorothioate[2]
Molecular FormulaC₉H₁₂NO₅PS[3]
Molar Mass277.23 g/mol [3]
AppearanceYellow-brown liquid[3]
Water Solubility38.0 mg/L[3]
log P (octanol/water)3.30[3]
Table 2: Efficacy and Application Rates of this compound for Spruce Budworm Control
Application Rate (Active Ingredient)FormulationTarget Larval StageObserved EfficacyReference
210 g/ha (3 oz/acre)Emulsifiable Concentrate (EC)3rd to 4th instarHigh larval mortality, foliage protection[4]
2 x 140 g/ha (2 x 2 oz/acre)Emulsifiable Concentrate (EC)3rd to 4th instarHigh larval mortality, foliage protection[4]
13 fl. oz./acre (~0.94 lb/acre) of malathion (as a comparison)Aerosol6th instar~80% corrected mortality in chamber studies[5]
Table 3: Environmental Fate of this compound
Environmental CompartmentHalf-life (t₁/₂)ConditionsReference
Spruce Foliage~4.5 daysAerial application in New Brunswick forests[6]
SoilDisappeared within 32 daysNew Brunswick forests[6]
Soil (sandy clay loam)19.36 daysFirst-order kinetics[7]
Water10 hoursDistilled water under sunlight[8]
Water20 hourspH 7, under sunlight[8]
Water6 hourspH 9, under sunlight[8]
Water (in the dark)200-630 dayspH 5-9, 15°C[8]
Water (in the dark)17-61 dayspH 5-9, 30°C[8]
Table 4: Toxicity of this compound to Non-Target Organisms
OrganismEndpointValueReference
Red-winged blackbird (Agelaius phoeniceus)Acute oral LD₅₀25 mg/kg[8]
Mallard duck (Anas platyrhynchos)Acute oral LD₅₀1190 mg/kg[8]
Fish (general)LC₅₀> 1 mg/L (moderately toxic)[8]
Honey bees (Apis mellifera)-High toxicity, initial knockdown of adult workers[4]

Experimental Protocols

Protocol for Efficacy Assessment of this compound against Spruce Budworm

Objective: To determine the efficacy of aerially applied this compound in reducing spruce budworm larval populations and protecting foliage.

Methodology:

  • Pre-treatment Assessment:

    • Establish replicate plots in the target forest area, each with a designated control plot.

    • Prior to application, sample mid-crown branches from a representative number of host trees (e.g., balsam fir, white spruce) in each plot.[9]

    • Count the number of spruce budworm larvae per 100 buds to determine the initial population density.[8]

  • This compound Application:

    • Apply this compound formulation at the desired rate (e.g., 210 g/ha) using calibrated aerial spray equipment.

    • Application should be timed to coincide with the peak of the 3rd to 4th larval instar, when larvae are actively feeding on new foliage.[1]

    • Place Kromekote® cards or glass plates at various locations within the plots to monitor spray deposition.

  • Post-treatment Assessment (Larval Mortality):

    • At specified intervals post-application (e.g., 2, 5, and 10 days), re-sample branches from the same trees or adjacent trees within the plots.

    • Count the number of live larvae per 100 buds.

    • Calculate the percent mortality, corrected for natural mortality in the control plots using Abbott's formula.

  • Foliage Protection Assessment (Fettes Method):

    • At the end of the larval feeding period, collect mid-crown branches from each plot.[9]

    • On a subsample of current-year shoots from each branch, visually estimate the percentage of defoliation in categories (e.g., 0%, 1-25%, 26-50%, 51-75%, 76-100%).

    • Calculate the average defoliation for each plot and compare treated plots to control plots to determine the level of foliage protection.

Protocol for Environmental Monitoring of this compound Residues

Objective: To quantify the concentration and persistence of this compound in foliage, soil, and water following aerial application.

Methodology:

  • Sample Collection:

    • Foliage: Collect foliage samples from the mid-crown of host trees at various time points pre- and post-application.

    • Soil: Collect soil core samples from the upper layer (e.g., 0-10 cm) of the forest floor.

    • Water: Collect water samples from nearby streams or water bodies at regular intervals, particularly immediately following application to capture peak concentrations.

  • Sample Preparation and Extraction:

    • Foliage/Soil: Homogenize the samples. Extract this compound residues using an appropriate organic solvent (e.g., ethyl acetate) with sodium sulfate to remove water.[10]

    • Water: Perform liquid-liquid extraction with a suitable solvent or use solid-phase extraction (SPE) to concentrate the analyte.

  • Clean-up:

    • Use techniques such as gel permeation chromatography (GPC) or solid-phase extraction (SPE) to remove interfering co-extractives from the sample extracts.[10]

  • Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):

    • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) is used for the quantitative analysis of this compound.[11]

    • Column: A capillary column such as a DB-5 or equivalent is suitable for separation.[11]

    • Injector: Operate in splitless mode to enhance sensitivity.

    • Temperature Program: An optimized temperature gradient is used to separate this compound from other compounds. For example, an initial temperature of 80°C, ramped to 160°C at 20°C/min, then to 210°C at 5°C/min.[11]

    • Detection: Use a mass spectrometer in selected ion monitoring (SIM) mode for high selectivity and sensitivity.

    • Quantification: Prepare a calibration curve using certified this compound standards. The concentration in the samples is determined by comparing the peak area to the calibration curve.

Signaling Pathways and Workflows

Fenitrothion_MoA cluster_synapse Synaptic Cleft cluster_effect Physiological Effect This compound This compound Fenitrooxon Fenitrooxon (Active Metabolite) This compound->Fenitrooxon Metabolic Activation (Oxidation) AChE Acetylcholinesterase (AChE) Fenitrooxon->AChE Irreversible Binding (Phosphorylation) No_Hydrolysis No Hydrolysis ACh Acetylcholine (ACh) AChE->ACh ACh_Receptor Postsynaptic Acetylcholine Receptor ACh->ACh_Receptor Binds to Nerve_Impulse Continuous Nerve Impulse ACh_Receptor->Nerve_Impulse Stimulates Paralysis_Death Paralysis and Death Nerve_Impulse->Paralysis_Death Metabolism Metabolic Activation (Oxidation) Inhibition Inhibition Binding Binding Hydrolysis Hydrolysis No_Hydrolysis->ACh Accumulation of ACh

Caption: Mechanism of action of this compound.

IPM_Workflow Start Start: Spruce Budworm Population Monitoring Pheromone_Traps Pheromone Trap Surveys (Moth Population) Start->Pheromone_Traps L2_Surveys Overwintering Larvae (L2) Surveys Start->L2_Surveys Defoliation_Surveys Aerial and Ground Defoliation Surveys Start->Defoliation_Surveys Decision1 Population Above Action Threshold? Pheromone_Traps->Decision1 L2_Surveys->Decision1 Defoliation_Surveys->Decision1 No_Action Continue Monitoring Decision1->No_Action No Action_Plan Develop Control Action Plan Decision1->Action_Plan Yes No_Action->Start Select_Control Select Control Tactic Action_Plan->Select_Control Silviculture Silvicultural Practices (Long-term) Select_Control->Silviculture Biological Biological Insecticides (e.g., B.t.k.) Select_Control->Biological Chemical Chemical Insecticides (e.g., this compound) Select_Control->Chemical Application Implement Control Tactic Silviculture->Application Biological->Application Chemical->Application Post_Eval Post-Treatment Evaluation (Efficacy, Non-target Effects) Application->Post_Eval End End: Adaptive Management Post_Eval->End End->Start

Caption: Integrated Pest Management (IPM) workflow for spruce budworm.

Experimental_Workflow Start Start: Experimental Design Plot_Selection 1. Site and Plot Selection (Treatment and Control) Start->Plot_Selection Pre_Sampling 2. Pre-Treatment Sampling (Larvae, Foliage, Soil, Water, Non-targets) Plot_Selection->Pre_Sampling Application 3. This compound Application (Aerial Spray) Pre_Sampling->Application Post_Sampling 4. Post-Treatment Sampling (Time-course) Application->Post_Sampling Lab_Analysis 5. Laboratory Analysis Post_Sampling->Lab_Analysis Efficacy Larval Mortality & Foliage Protection Lab_Analysis->Efficacy Residue Residue Analysis (GC-MS) Lab_Analysis->Residue Non_Target Non-Target Organism Impact Assessment Lab_Analysis->Non_Target Data_Analysis 6. Data Analysis and Interpretation Efficacy->Data_Analysis Residue->Data_Analysis Non_Target->Data_Analysis Report 7. Reporting of Findings Data_Analysis->Report End End Report->End

Caption: Experimental workflow for this compound field trials.

References

Analytical Standards for Fenitrothion and Its Impurities: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of fenitrothion and its principal impurities and metabolites. The methodologies outlined are based on established gas chromatography (GC) and high-performance liquid chromatography (HPLC) techniques, suitable for various matrices including environmental and biological samples.

Introduction

This compound is a broad-spectrum organophosphorus insecticide widely used in agriculture and public health programs.[1] During its synthesis and under environmental conditions, various impurities and degradation products can be formed. The accurate identification and quantification of this compound and these related compounds are crucial for assessing product quality, monitoring environmental fate, and ensuring food safety. Key related analytes include the process impurity S-methyl this compound, and the metabolites fenitrooxon and 3-methyl-4-nitrophenol.

Analytical Methodologies

The primary analytical techniques for the determination of this compound and its related compounds are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography (GC)

GC is a robust and sensitive technique for the analysis of volatile and semi-volatile compounds like this compound and its S-methyl isomer. Common detectors include the Flame Photometric Detector (FPD), which is selective for phosphorus and sulfur-containing compounds, and the Nitrogen-Phosphorus Detector (NPD), which offers high selectivity for nitrogen and phosphorus.

High-Performance Liquid Chromatography (HPLC)

HPLC is well-suited for the analysis of less volatile and thermally labile compounds. It is often the method of choice for the analysis of this compound formulations and can also be used for the determination of its metabolites in various matrices. Ultraviolet (UV) detection is commonly employed for quantification.

Quantitative Data Summary

The following table summarizes the quantitative data from various analytical methods for the determination of this compound and its related compounds.

AnalyteMethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Linearity RangeReference
This compoundGC-NPD-Low to sub-ppb--1 - 500 ng/mL[2]
This compoundHPLC-UVWater3.02 ng/mL-88 - 11310.00 - 900.00 ng/mL[3]
This compoundLC-MSHuman Urine0.25 - 0.75 µg/mL--1 - 15 µg/mL[4]
This compoundHPLC-UVWater & Soil-0.1 - 2 ng/g>86-[5]
This compound & MetabolitesFPD-GLC & EC-GLCStored Wheat-->90-[6]
S-methyl this compoundGC & HPLCTechnical Grade this compound----[7]
3-methyl-4-nitrophenolLC-MSHuman Urine0.25 - 0.75 µg/mL--1 - 15 µg/mL[4]

Experimental Protocols

Protocol 1: Determination of this compound in Technical and Formulated Products by GC

This protocol is based on established gas chromatographic methods for the quality control of this compound products.

1. Sample Preparation:

  • Technical Product: Accurately weigh an appropriate amount of the technical this compound and dissolve it in a suitable solvent (e.g., acetone or chloroform) containing an internal standard (e.g., dibutyl sebacate).

  • Formulated Products (e.g., Emulsifiable Concentrates, Wettable Powders): Accurately weigh a quantity of the formulation equivalent to a known amount of this compound. Extract the active ingredient with a suitable solvent containing the internal standard. For solid formulations, centrifugation may be required to separate insoluble components.

2. GC Conditions:

  • Column: 5% SE-30 on a suitable support (e.g., Chromosorb W), or a modern equivalent capillary column (e.g., DB-5ms).

  • Temperatures:

    • Injector: 250 °C

    • Column: 210 °C (Isothermal)

    • Detector (FPD or NPD): 280 °C

  • Carrier Gas: Nitrogen or Helium at a constant flow rate.

  • Injection Volume: 1-2 µL.

  • Detector: Flame Photometric Detector (FPD) in phosphorus mode or Nitrogen-Phosphorus Detector (NPD).

3. Quantification:

  • Prepare a series of calibration standards of analytical grade this compound with the internal standard.

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the internal standard against the concentration.

  • Calculate the concentration of this compound in the sample from the calibration curve.

Protocol 2: Determination of this compound and S-methyl this compound in Technical Products by HPLC

This protocol is suitable for the simultaneous determination of this compound and its critical impurity, S-methyl this compound.

1. Sample Preparation:

  • Accurately weigh the technical this compound sample and dissolve it in the mobile phase to a known concentration.

  • Filter the sample solution through a 0.45 µm filter before injection.

2. HPLC Conditions:

  • Column: A normal-phase column such as a cyano (CN) bonded silica column (e.g., Zorbax CN, 250 x 4.6 mm, 5 µm) is often used.[8]

  • Mobile Phase: A mixture of n-hexane and 1-butanol (e.g., 100:1 v/v).[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 40°C.[8]

  • Detection: UV detector at 268 nm.[8]

  • Injection Volume: 10 µL.[8]

3. Quantification:

  • Prepare external calibration standards of this compound and S-methyl this compound of known purity.

  • Inject the standards to establish a calibration curve for each analyte.

  • Quantify the this compound and S-methyl this compound content in the sample by comparing their peak areas to the respective calibration curves.

Protocol 3: Analysis of this compound and its Metabolites in Biological Samples (Urine) by LC-MS

This protocol describes a method for the determination of this compound and its metabolite 3-methyl-4-nitrophenol in human urine.[4]

1. Sample Preparation:

  • To a 1 mL urine sample, add an internal standard.

  • Perform a deproteinization step by adding a solvent like acetonitrile.

  • Vortex the sample and centrifuge to precipitate proteins.

  • Collect the supernatant for analysis.

2. LC-MS Conditions:

  • LC Column: A reverse-phase C18 column.

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of a modifier like formic acid to improve ionization.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Mass Spectrometer: An electrospray ionization (ESI) source operating in negative ion mode.

  • Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

3. Quantification:

  • Prepare matrix-matched calibration standards by spiking blank urine with known concentrations of this compound, 3-methyl-4-nitrophenol, and the internal standard.

  • Process the standards in the same manner as the samples.

  • Construct a calibration curve and determine the analyte concentrations in the unknown samples.

Visualizations

Fenitrothion_Analysis_Workflow cluster_sample Sample Collection cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological, Environmental, or Formulation Sample Extraction Extraction (LLE, SPE, QuEChERS) Sample->Extraction Cleanup Clean-up (dSPE, GPC) Extraction->Cleanup Concentration Concentration Cleanup->Concentration GC Gas Chromatography (GC) - FPD - NPD - MS Concentration->GC Volatile Analytes HPLC High-Performance Liquid Chromatography (HPLC) - UV - MS Concentration->HPLC Non-volatile Analytes Quantification Quantification GC->Quantification HPLC->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for the analysis of this compound and its impurities.

Analytical_Techniques Fenitrothion_Analysis Analytical Techniques for This compound & Impurities GC Gas Chromatography (GC) Fenitrothion_Analysis->GC HPLC High-Performance Liquid Chromatography (HPLC) Fenitrothion_Analysis->HPLC GC_Detectors Detectors GC->GC_Detectors HPLC_Detectors Detectors HPLC->HPLC_Detectors FPD FPD (P, S selective) GC_Detectors->FPD NPD NPD (N, P selective) GC_Detectors->NPD MS_GC MS (Mass Spectrometry) GC_Detectors->MS_GC UV UV/Vis HPLC_Detectors->UV MS_HPLC MS (Mass Spectrometry) HPLC_Detectors->MS_HPLC

Caption: Classification of analytical techniques for this compound analysis.

References

Application Notes and Protocols for the Extraction and Cleanup of Fenitrothion in Fatty Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction and cleanup of the organophosphorus insecticide fenitrothion from various fatty matrices. The methodologies outlined are based on established and validated techniques, including QuEChERS, Gel Permeation Chromatography (GPC), and Solid-Phase Extraction (SPE), ensuring reliable and accurate quantification for research and safety assessment purposes.

Introduction

The analysis of pesticide residues, such as this compound, in fatty matrices like edible oils, dairy products, and animal tissues presents a significant analytical challenge. The high lipid content can interfere with chromatographic analysis, leading to matrix effects, reduced sensitivity, and potential damage to analytical instrumentation.[1] Effective sample preparation is therefore crucial to remove these interfering lipids while ensuring high recovery of the target analyte. This document details several robust methods for the extraction and cleanup of this compound, providing comparative data to aid in method selection and implementation.

Data Presentation: Quantitative Comparison of Methods

The following table summarizes the performance of different extraction and cleanup methods for the determination of this compound in various fatty matrices. This allows for a direct comparison of their efficiency in terms of recovery, limit of detection (LOD), and limit of quantification (LOQ).

MethodMatrixExtraction SolventCleanup Sorbent/TechniqueRecovery (%)LOD (mg/kg)LOQ (mg/kg)Reference
QuEChERS Edible OilAcetonitriled-SPE with C18 and PSA70-950.0009-0.00280.003-0.0092[2]
QuEChERS Sunflower OilAcetonitriled-SPE with PSA and Activated Charcoal79-1050.001-0.0110.002-0.030[3]
QuEChERS Tomatoes (for comparison)Ethyl Acetated-SPE with PSA and GCB96.7-103.40.0050.01[4]
GPC Soya BeanEthyl AcetateGel Permeation Chromatography70-120Not ReportedNot Reported[5]
SPE MilkAcetonitrileEMR-Lipid79.5-119.50.0002-0.00810.00061-0.0248[6]
MSPD Fatty Foods (e.g., milk, eggs)AcetonitrileFlorisil~100 (for semi-polar pesticides)<0.010Not Reported[7]

d-SPE: dispersive Solid-Phase Extraction; PSA: Primary Secondary Amine; GCB: Graphitized Carbon Black; GPC: Gel Permeation Chromatography; EMR-Lipid: Enhanced Matrix Removal—Lipid; MSPD: Matrix Solid-Phase Dispersion.

Experimental Protocols and Workflows

Detailed protocols for the most common and effective methods are provided below, accompanied by workflow diagrams generated using the DOT language for clear visualization.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method for Edible Oils

The QuEChERS method has been widely adopted for pesticide residue analysis due to its simplicity, high throughput, and low solvent consumption. This protocol is specifically adapted for fatty matrices like edible oils.

Experimental Protocol

1. Sample Extraction: a. Weigh 5 g of the homogenized oil sample into a 50 mL centrifuge tube. b. Add 10 mL of acetonitrile. c. Add an appropriate internal standard if necessary. d. Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate). e. Vigorously shake the tube for 1 minute. f. Centrifuge at ≥ 4000 rpm for 5 minutes.

2. Cleanup (Dispersive Solid-Phase Extraction - d-SPE): a. Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL micro-centrifuge tube. b. Add d-SPE sorbents, typically a combination of 50 mg Primary Secondary Amine (PSA) and 50 mg C18. For highly pigmented oils, 7.5 mg of Graphitized Carbon Black (GCB) can be added, though it may affect the recovery of planar pesticides. c. Add 150 mg of anhydrous MgSO₄ to remove residual water. d. Vortex for 30 seconds. e. Centrifuge at high speed (e.g., 10,000 rpm) for 2 minutes.

3. Final Extract Preparation: a. Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial. b. The extract is now ready for analysis by GC-MS or LC-MS/MS.

Workflow Diagram

QuEChERS_Workflow Sample Sample Weighing (5g Oil) Extraction Extraction (10mL Acetonitrile + Salts) Sample->Extraction Centrifuge1 Centrifugation (≥4000 rpm, 5 min) Extraction->Centrifuge1 Transfer Aliquot Transfer (1mL Supernatant) Centrifuge1->Transfer dSPE d-SPE Cleanup (PSA + C18 + MgSO4) Transfer->dSPE Centrifuge2 Centrifugation (10,000 rpm, 2 min) dSPE->Centrifuge2 Filter Filtration (0.22 µm Syringe Filter) Centrifuge2->Filter Analysis GC/LC-MS Analysis Filter->Analysis

Caption: QuEChERS workflow for this compound in edible oils.

Gel Permeation Chromatography (GPC) for Fatty Matrices

GPC is a size-exclusion chromatography technique highly effective for separating high-molecular-weight lipids from smaller pesticide molecules. It is a more traditional but very robust cleanup method.[5]

Experimental Protocol

1. Sample Extraction: a. Homogenize 10 g of the fatty sample with an appropriate solvent (e.g., 50 mL of ethyl acetate or a mixture of cyclohexane and ethyl acetate). b. Add anhydrous sodium sulfate to remove water. c. Shake or blend for 2-3 minutes. d. Filter the extract and collect the solvent phase. e. Concentrate the extract to a small volume (e.g., 5 mL) using a rotary evaporator.

2. GPC Cleanup: a. Set up the GPC system with a suitable column (e.g., Bio-Beads S-X3) and mobile phase (e.g., cyclohexane:ethyl acetate 1:1 v/v). b. Calibrate the GPC system by injecting a standard mixture of lipids (e.g., corn oil) and this compound to determine the elution volumes for the lipid fraction and the analyte fraction. c. Inject the concentrated sample extract onto the GPC column. d. Collect the fraction corresponding to the elution time of this compound, discarding the earlier eluting lipid fraction.

3. Final Extract Preparation: a. Concentrate the collected fraction to near dryness under a gentle stream of nitrogen. b. Reconstitute the residue in a suitable solvent (e.g., hexane or acetone) to a final volume of 1 mL. c. The extract is ready for GC or LC analysis.

Workflow Diagram

GPC_Workflow Extraction Sample Extraction (e.g., Ethyl Acetate) Concentration1 Concentration (Rotary Evaporator) Extraction->Concentration1 GPC_Cleanup GPC Cleanup (Size-Exclusion) Concentration1->GPC_Cleanup Fraction_Collection Analyte Fraction Collection GPC_Cleanup->Fraction_Collection Concentration2 Concentration (Nitrogen Evaporation) Fraction_Collection->Concentration2 Reconstitution Reconstitution Concentration2->Reconstitution Analysis GC/LC-MS Analysis Reconstitution->Analysis

Caption: GPC cleanup workflow for this compound in fatty matrices.

Solid-Phase Extraction (SPE) for Dairy Products

SPE is a versatile cleanup technique that utilizes cartridges packed with various sorbents to retain either the interferences or the analyte of interest. For fatty matrices like milk, specialized sorbents are often employed.

Experimental Protocol

1. Sample Preparation and Extraction: a. For liquid milk, take a 10 mL aliquot. For solid dairy products, homogenize 10 g with 10 mL of water. b. Add 10 mL of acetonitrile and shake vigorously for 1 minute. c. Add extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl) and shake for another minute. d. Centrifuge at ≥ 4000 rpm for 5 minutes.

2. SPE Cleanup: a. Condition an SPE cartridge (e.g., EMR-Lipid or a C18 cartridge) according to the manufacturer's instructions. This typically involves passing a conditioning solvent (e.g., methanol) followed by water and then the extraction solvent (acetonitrile). b. Load an aliquot of the acetonitrile supernatant from the extraction step onto the conditioned SPE cartridge. c. Wash the cartridge with a weak solvent to elute any remaining polar interferences while retaining the analyte. d. Elute the this compound from the cartridge using a stronger solvent (e.g., a mixture of acetonitrile and acetone).

3. Final Extract Preparation: a. Evaporate the eluate to dryness under a gentle stream of nitrogen. b. Reconstitute the residue in a suitable solvent for analysis to a final volume of 1 mL. c. The extract is ready for analysis.

Workflow Diagram

SPE_Workflow Extraction Sample Extraction (Acetonitrile + Salts) Centrifugation Centrifugation Extraction->Centrifugation Loading Sample Loading Centrifugation->Loading Conditioning SPE Cartridge Conditioning Conditioning->Loading Washing Cartridge Washing Loading->Washing Elution Analyte Elution Washing->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation Analysis GC/LC-MS Analysis Evaporation->Analysis

Caption: SPE cleanup workflow for this compound in dairy products.

Conclusion

The choice of extraction and cleanup method for this compound in fatty matrices depends on several factors, including the specific matrix, available equipment, required throughput, and desired sensitivity. The QuEChERS method offers a fast and cost-effective approach suitable for high-throughput screening of various edible oils.[2][3] GPC provides excellent cleanup for a wide range of fatty samples and is considered a benchmark technique, though it is more time-consuming and solvent-intensive.[5] SPE, particularly with newer sorbents like EMR-Lipid, offers a highly selective and efficient cleanup for complex matrices such as milk.[6] The data and protocols presented here provide a comprehensive guide for researchers to select and implement the most appropriate method for their analytical needs.

References

Fenitrothion Dose-Response Assessment: Application Notes and Protocols for Toxicological Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the dose-response assessment of Fenitrothion, a broad-spectrum organophosphate insecticide. It is designed to serve as a practical guide for laboratory professionals engaged in toxicological research and drug development. This resource includes a summary of quantitative data from various toxicological studies, detailed experimental protocols for key assays, and visual representations of relevant pathways and workflows.

Executive Summary

This compound's primary mechanism of toxicity is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for nerve function.[1][2][3] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects.[3] Toxicological assessments have been conducted across various species and models to determine its acute, sub-chronic, and chronic effects, as well as its potential for carcinogenicity, genotoxicity, reproductive and developmental toxicity, and endocrine disruption. The dose-response relationship is a critical aspect of these assessments, providing the foundation for establishing safety thresholds and regulatory limits.

Quantitative Toxicological Data Summary

The following tables summarize the key dose-response data for this compound from a range of toxicological studies.

Table 1: Acute Toxicity Data
SpeciesRoute of AdministrationLD50 / LC50Reference
RatOral250-800 mg/kg[4]
MouseOral715-870 mg/kg[4]
Guinea PigOral500 mg/kg[4]
RatDermal>890 mg/kg[4]
MouseDermal>3,000 mg/kg[4]
RatInhalation5.0 mg/L[4]
ChickenOral28 mg/kg[4]
Bobwhite QuailOral23.6 mg/kg[4]
Mallard DuckOral1,190 mg/kg[4]
PheasantDiet450-500 ppm[4]
Brook Trout96-hour1.7 ppm[4]
Bluegill Sunfish96-hour3.8 ppm[4]
Carp48-hour2.0-4.1 mg/L[4]
Table 2: No-Observed-Adverse-Effect Levels (NOAELs) and Other Key Dose Levels
SpeciesStudy DurationEndpointNOAEL / LOAELReference
Rat92 weeksNo-effect-level (NEL)5 ppm (dietary)[4]
Rat90 daysImpaired body weight gain, cholinesterase inhibitionNOAEL: 1.3 mg/kg BW[1]
Rat92 weeksErythrocyte AChE inhibitionNOAEL: 0.25 mg/kg BW[1]
RatDevelopmentalMaternal toxicityLOAEL: 20 mg/kg/day[5][6]
RabbitDevelopmentalTeratogenicityNo effect up to 1 mg/kg/day[4]
HumanSingle dosePlasma cholinesterase inhibition0.33 mg/kg BW (28% reduction in one subject)[7]
Human4 daysCholinesterase activityNo significant change at 0.18 or 0.36 mg/kg/day[8][9]
Dog1 yearPlasma cholinesterase inhibitionNOEL: 0.2 mg/kg bw/day[10]
MouseLong-termCholinesterase inhibitionNOAEL: 1.5 mg/kg bw/day[7]

Experimental Protocols

This section details the methodologies for key experiments used in the dose-response assessment of this compound.

Acetylcholinesterase (AChE) Inhibition Assay

Objective: To determine the in vitro and in vivo inhibitory effect of this compound and its active metabolite, fenitrooxon, on AChE activity in blood and brain tissue.

In Vitro Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound and fenitrooxon in a suitable solvent (e.g., DMSO).

    • Prepare a phosphate buffer solution (pH 7.4).

    • Prepare acetylthiocholine iodide (ATCI) as the substrate.

    • Prepare 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) for colorimetric detection.

  • Enzyme Source:

    • Use either purified AChE from a commercial source or prepare homogenates from rat or human erythrocytes or brain tissue.

  • Assay Procedure:

    • In a 96-well plate, add the enzyme preparation, phosphate buffer, and varying concentrations of this compound or fenitrooxon.

    • Incubate for a specified period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding the substrate (ATCI) and DTNB.

    • Measure the change in absorbance over time at 412 nm using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration.

    • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Protocol:

  • Animal Dosing:

    • Administer this compound to experimental animals (e.g., rats) via the desired route of exposure (e.g., oral gavage, dietary) at various dose levels.[1]

    • Include a control group receiving the vehicle only.

  • Sample Collection:

    • At predetermined time points after dosing, collect blood samples (for erythrocyte and plasma AChE) and brain tissue.[1]

  • Sample Preparation:

    • For blood, separate plasma and erythrocytes. Lyse the erythrocytes to release AChE.

    • For brain tissue, homogenize in a suitable buffer.

  • AChE Activity Measurement:

    • Measure AChE activity in the prepared samples using the same colorimetric method described in the in vitro protocol.

  • Data Analysis:

    • Compare the AChE activity in the treated groups to the control group to determine the percentage of inhibition at each dose level.

    • Establish a dose-response curve to identify the NOAEL and LOAEL for AChE inhibition.

Developmental and Reproductive Toxicity (DART) Study

Objective: To evaluate the potential of this compound to cause adverse effects on reproduction and development in rats.[5][6]

Protocol:

  • Animal Model:

    • Use sexually mature male and female rats (e.g., Sprague-Dawley).

  • Dosing Regimen:

    • Administer this compound to parental (P) generation animals for a pre-mating period, during mating, gestation, and lactation at multiple dose levels.[11]

    • The highest dose should induce some maternal toxicity but not excessive mortality.[5][6]

  • Mating and Gestation:

    • After the pre-mating period, co-house one male and one female for mating.

    • Monitor females for evidence of mating (e.g., vaginal plug) and continue dosing throughout gestation.

  • Evaluation of P Generation:

    • Monitor for clinical signs of toxicity, body weight changes, and food consumption.

    • Assess reproductive performance, including fertility, gestation length, and litter size.

  • Evaluation of F1 Generation:

    • Examine pups at birth for viability, sex ratio, and any gross abnormalities.

    • Monitor pup body weight and survival throughout lactation.

    • Assess developmental landmarks such as anogenital distance and nipple retention.[5][6]

    • After weaning, continue dosing a subset of F1 animals and evaluate their reproductive performance to assess F2 generation parameters.

  • Necropsy and Histopathology:

    • Conduct a full necropsy on all P and F1 animals.

    • Examine reproductive organs and other target tissues histopathologically.

  • Data Analysis:

    • Analyze data for statistically significant differences between treated and control groups.

    • Determine the NOAEL for parental toxicity, reproductive toxicity, and developmental toxicity.

Signaling Pathways and Experimental Workflows

Primary Mechanism of Action: Acetylcholinesterase Inhibition

The primary toxicological mechanism of this compound is the inhibition of acetylcholinesterase (AChE). This compound itself is a phosphorothioate, which is metabolically activated to its oxygen analog, fenitrooxon.[7] Fenitrooxon is a potent inhibitor of AChE.

G This compound's Primary Mechanism of Action This compound This compound (O,O-dimethyl O-(4-nitro-m-tolyl) phosphorothioate) Metabolic_Activation Metabolic Activation (Oxidative Desulfuration in Liver) This compound->Metabolic_Activation Fenitrooxon Fenitrooxon (Oxygen Analog) Metabolic_Activation->Fenitrooxon AChE_Inhibition Irreversible Inhibition of AChE Fenitrooxon->AChE_Inhibition AChE Acetylcholinesterase (AChE) AChE->AChE_Inhibition ACh_Accumulation Accumulation of Acetylcholine in Synaptic Cleft AChE_Inhibition->ACh_Accumulation Prevents Breakdown Acetylcholine Acetylcholine (ACh) Acetylcholine->AChE Hydrolysis Cholinergic_Receptors Cholinergic Receptors (Muscarinic & Nicotinic) ACh_Accumulation->Cholinergic_Receptors Overstimulation Continuous Stimulation of Cholinergic Receptors Cholinergic_Receptors->Overstimulation Toxic_Effects Neurotoxic Effects (e.g., tremors, convulsions, respiratory failure) Overstimulation->Toxic_Effects

Caption: this compound's primary mechanism of action.

Experimental Workflow for Dose-Response Assessment

The following diagram illustrates a typical experimental workflow for assessing the dose-response relationship of this compound in a toxicological study.

G Experimental Workflow for Dose-Response Assessment cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: In-Life Phase cluster_2 Phase 3: Analysis cluster_3 Phase 4: Data Interpretation Study_Design Study Design (Species, Dose Levels, Duration) Protocol_Development Protocol Development Study_Design->Protocol_Development Reagent_Preparation Reagent & Test Substance Preparation Protocol_Development->Reagent_Preparation Animal_Acclimation Animal Acclimation Reagent_Preparation->Animal_Acclimation Dosing Dosing Administration Animal_Acclimation->Dosing Clinical_Observation Clinical Observation (Toxicity Signs, Body Weight) Dosing->Clinical_Observation Sample_Collection_InLife In-Life Sample Collection (Blood, Urine) Dosing->Sample_Collection_InLife Necropsy Necropsy & Organ Weight Clinical_Observation->Necropsy Biochemical_Analysis Biochemical Analysis (e.g., AChE activity) Sample_Collection_InLife->Biochemical_Analysis Histopathology Histopathology Necropsy->Histopathology Data_Analysis Statistical Analysis Histopathology->Data_Analysis Biochemical_Analysis->Data_Analysis Dose_Response_Modeling Dose-Response Modeling Data_Analysis->Dose_Response_Modeling NOAEL_Determination NOAEL/LOAEL Determination Dose_Response_Modeling->NOAEL_Determination

Caption: A typical experimental workflow for dose-response assessment.

Other Potential Toxicological Mechanisms

While AChE inhibition is the primary mechanism, studies have suggested other potential toxicological effects of this compound.

Oxidative Stress

Exposure to this compound has been associated with the induction of oxidative stress.[12][13] This involves an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive products.

G This compound-Induced Oxidative Stress Pathway Fenitrothion_Exposure This compound Exposure Mitochondrial_Dysfunction Mitochondrial Dysfunction Fenitrothion_Exposure->Mitochondrial_Dysfunction Antioxidant_Depletion Depletion of Antioxidant Defenses (e.g., GSH, SOD) Fenitrothion_Exposure->Antioxidant_Depletion ROS_Production Increased Reactive Oxygen Species (ROS) Production Mitochondrial_Dysfunction->ROS_Production Oxidative_Damage Oxidative Damage ROS_Production->Oxidative_Damage Antioxidant_Depletion->Oxidative_Damage Lipid_Peroxidation Lipid Peroxidation Oxidative_Damage->Lipid_Peroxidation Protein_Oxidation Protein Oxidation Oxidative_Damage->Protein_Oxidation DNA_Damage DNA Damage Oxidative_Damage->DNA_Damage Cellular_Injury Cellular Injury & Apoptosis Lipid_Peroxidation->Cellular_Injury Protein_Oxidation->Cellular_Injury DNA_Damage->Cellular_Injury

References

Application Notes and Protocols for Fenitrothion in Mosquito Vector Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenitrothion is an organophosphate insecticide that has been utilized in public health programs for the control of various insect pests, including mosquitoes. As a non-systemic insecticide, it exerts its effect through contact and stomach action. Its primary mode of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects. This document provides detailed application notes and protocols for the use of this compound in mosquito vector control, with a focus on indoor residual spraying (IRS), larviciding, and space spraying techniques.

Data Presentation

The efficacy of this compound against major mosquito vectors is summarized in the tables below. Data has been compiled from various studies to provide a comparative overview of its performance under different application scenarios.

Table 1: Efficacy of this compound Indoor Residual Spraying (IRS) against Anopheles spp.

Mosquito SpeciesThis compound Dosage (g/m²)Wall SurfaceInitial Mortality Rate (%)Residual Efficacy (Months with >80% Mortality)Reference
Anopheles albimanus2.0Mud965
Anopheles albimanus2.0Wood965
Anopheles albimanus2.0Cement924
Anopheles gambiae2.0Not Specified>953
Anopheles funestus2.0Not Specified>953

Table 2: Efficacy of this compound Space Spraying against Aedes and Culex spp.

Mosquito SpeciesApplication MethodThis compound DosageMortality Rate (%)RemarksReference
Aedes aegyptiULV511-1095 ml/haHigh (not specified)Sustained control for 4-5 months with sequential applications.
Culex pipiensULVNot SpecifiedSignificantly higher than thermal fogging-
Culex pipiensThermal FoggingNot SpecifiedLower than ULV-

Table 3: Larvicidal Efficacy of this compound

Mosquito SpeciesLC50 (ppm)LC90 (ppm)Exposure Time (hours)Reference
Aedes aegyptiData not readily available in cited sourcesData not readily available in cited sources24
Culex quinquefasciatusData not readily available in cited sourcesData not readily available in cited sources24
Anopheles spp.Data not readily available in cited sourcesData not readily available in cited sources24

Experimental Protocols

Detailed methodologies for key experiments are provided below, based on World Health Organization (WHO) standard protocols.

Protocol 1: WHO Cone Bioassay for Adult Mosquito Efficacy Testing

This protocol is adapted from WHO guidelines for testing the efficacy of insecticides on indoor surfaces.

1. Materials:

  • WHO plastic cones

  • Aspirator

  • Holding tubes or paper cups

  • Sugar solution (10%)

  • Untreated and this compound-treated surfaces (e.g., mud, wood, cement panels)

  • 2-5 day old, non-blood-fed female mosquitoes of the target species

  • Timer

  • Controlled environment chamber (27±2°C and 75±10% relative humidity)

2. Procedure:

  • Prepare the treated surfaces by applying a 40% wettable powder (WP) formulation of this compound at a target dosage of 2 g/m². Allow the surfaces to dry for 24 hours before testing.

  • Place the WHO cones on the treated and untreated (control) surfaces.

  • Using an aspirator, introduce 5 female mosquitoes into each cone.

  • Expose the mosquitoes to the surface for a 30-minute period.

  • After the exposure period, carefully remove the mosquitoes from the cones using the aspirator and transfer them to clean holding tubes or paper cups.

  • Provide the mosquitoes with a 10% sugar solution on a cotton pad.

  • Hold the mosquitoes in the controlled environment chamber.

  • Record mortality at 24 hours post-exposure.

  • A test is considered valid if the mortality in the control group is less than 20%. If control mortality is between 5% and 20%, the observed mortality in the treated group should be corrected using Abbott's formula: Corrected Mortality (%) = [ (% Test Mortality - % Control Mortality) / (100 - % Control Mortality) ] x 100

10. Interpretation of Results:

  • ≥98% mortality: Susceptible

  • 90-97% mortality: Resistance suspected, further investigation needed.

  • <90% mortality: Resistant

Protocol 2: Larvicidal Bioassay

This protocol is a generalized procedure based on WHO guidelines for testing mosquito larvicides.

1. Materials:

  • Glass beakers or disposable cups

  • Pipettes

  • Late third or early fourth-instar larvae of the target mosquito species

  • This compound stock solution and serial dilutions

  • Dechlorinated or distilled water

  • Larval food (e.g., yeast powder)

  • Controlled environment (25±2°C)

2. Procedure:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., ethanol).

  • Prepare a range of serial dilutions from the stock solution.

  • In each beaker or cup, place 99 ml of dechlorinated water.

  • Add 1 ml of the appropriate this compound dilution to each beaker to achieve the desired test concentrations.

  • Set up a control group with 99 ml of water and 1 ml of the solvent.

  • Introduce 20-25 larvae into each beaker.

  • Add a small amount of larval food to each beaker.

  • Store the beakers in the controlled environment.

  • Record the number of dead larvae at 24 hours post-treatment. Larvae are considered dead if they are immobile and do not respond to probing.

  • Calculate the percentage mortality for each concentration. Correct for control mortality using Abbott's formula if it is between 5% and 20%.

  • Determine the LC50 and LC90 values using probit analysis.

Protocol 3: Indoor Residual Spraying (IRS) Application

This protocol describes the operational application of this compound for IRS.

1. Materials:

  • This compound 40% Wettable Powder (WP)

  • Compression sprayer with a discharge rate of 750 ml/minute

  • Personal Protective Equipment (PPE): overalls, gloves, boots, face shield, and respirator

  • Measuring jug

  • Water

2. Procedure:

  • Calculate the amount of this compound WP required based on the surface area to be sprayed to achieve a target dosage of 2 g/m².

  • In a bucket, prepare a pre-mix of the required amount of this compound WP with a small quantity of water to form a smooth slurry.

  • Fill the compression sprayer tank halfway with water.

  • Add the slurry to the tank.

  • Rinse the bucket with water and add the rinsing to the tank.

  • Fill the tank to the final volume with water and close the lid tightly.

  • Shake the sprayer to ensure the suspension is homogenous.

  • Pressurize the sprayer according to the manufacturer's instructions.

  • Apply the spray evenly to the interior walls and other resting surfaces from a distance of 45 cm.

  • Spray in overlapping vertical swaths of 75 cm width to ensure complete coverage.

  • Regularly shake the sprayer during application to prevent the settling of the suspension.

  • After spraying, wash the equipment thoroughly and dispose of any remaining insecticide suspension according to local regulations.

Protocol 4: Space Spraying Application (ULV and Thermal Fogging)

This protocol provides general guidelines for space spraying with this compound. Specific application rates and dilutions may vary based on the formulation and equipment used.

1. Ultra-Low Volume (ULV) Application:

  • Equipment: Vehicle-mounted or portable ULV cold aerosol generator.

  • Droplet Size: The optimal droplet size for ULV applications against adult mosquitoes is in the range of 5-25 microns in diameter.

  • Application Rate: Application rates for this compound ULV formulations can range from 511 to 1095 ml per hectare.

  • Procedure:

    • Calibrate the equipment to produce the desired flow rate and droplet size.

    • Application should be carried out during the peak activity of the target mosquito species (usually dawn or dusk).

    • The vehicle should move at a steady speed (e.g., 8-16 km/h) perpendicular to the wind direction to allow for effective drift of the aerosol.

    • Avoid spraying in winds exceeding 15 km/h or during the heat of the day.

2. Thermal Fogging Application:

  • Equipment: Vehicle-mounted or portable thermal fogger.

  • Formulation: this compound is typically diluted with a carrier oil (e.g., diesel or kerosene). A common dilution ratio is 1 part this compound concentrate to 39 parts diesel.

  • Application Rate: A typical application rate is 10 liters of the diluted formulation per hectare.

  • Procedure:

    • The principle of application is similar to ULV, with the fog being directed to cover the target area.

    • The dense fog produced by thermal foggers can improve the visibility of the treated area.

    • Safety precautions are crucial due to the use of flammable carriers and the production of a hot exhaust.

Mandatory Visualization

Signaling Pathway of this compound's Mode of Action

Fenitrothion_Mode_of_Action cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) (Neurotransmitter) ACh_Receptor Acetylcholine Receptor ACh->ACh_Receptor Binds to receptor Choline_Acetate Choline + Acetate (Inactive) ACh->Choline_Acetate Breakdown AChE Acetylcholinesterase (AChE) (Enzyme) AChE->ACh Hydrolyzes ACh Blocked_AChE Inhibited AChE AChE->Blocked_AChE Nerve_Impulse Normal Nerve Impulse (Muscle Contraction) ACh_Receptor->Nerve_Impulse Initiates nerve impulse Continuous_Impulse Continuous Nerve Impulse (Paralysis and Death) ACh_Receptor->Continuous_Impulse This compound This compound This compound->AChE Binds and inhibits Accumulated_ACh Accumulated ACh Accumulated_ACh->ACh_Receptor Continuous stimulation Fenitrothion_Evaluation_Workflow cluster_phase1 Phase 1: Laboratory Studies cluster_phase2 Phase 2: Small-Scale Field Trials cluster_phase3 Phase 3: Large-Scale Field Trials cluster_monitoring Post-Implementation Monitoring P1_1 Larvicidal Bioassays (Determine LC50 & LC90) P1_3 Determine baseline susceptibility of target mosquito populations P1_1->P1_3 P1_2 Adulticidal Bioassays (e.g., WHO Cone Test) P1_2->P1_3 P2_1 Simulated field trials (e.g., experimental huts) P1_3->P2_1 Promising candidates P2_2 Evaluate efficacy of different application methods (IRS, ULV, Fogging) P2_1->P2_2 P2_3 Assess residual activity on different surfaces P2_2->P2_3 P3_1 Community-level interventions P2_3->P3_1 Effective formulations and methods P3_2 Monitor impact on vector populations (density, age structure) P3_1->P3_2 P3_3 Assess epidemiological impact (disease incidence) P3_2->P3_3 M1 Insecticide Resistance Monitoring P3_3->M1 Ongoing surveillance M2 Operational Quality Control P3_3->M2

Troubleshooting & Optimization

Overcoming matrix effects in fenitrothion analysis by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the analysis of fenitrothion by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Troubleshooting Guides

Issue 1: Poor Sensitivity and Low Analyte Response

Q: My this compound peak is much smaller than expected, or I'm not seeing a peak at all. What could be the cause?

A: This is a classic sign of ion suppression, a common matrix effect in LC-MS/MS analysis.[1][2][3][4] Ion suppression occurs when co-eluting matrix components interfere with the ionization of this compound in the mass spectrometer's source, leading to a reduced signal.[1][2][3]

Troubleshooting Steps:

  • Confirm Ion Suppression:

    • Post-Column Infusion: A standard method to identify ion suppression is to infuse a constant flow of a this compound standard solution into the LC eluent after the analytical column and before the MS source.[1][2] Inject a blank matrix extract. A dip in the baseline signal at the retention time of this compound indicates the presence of co-eluting, suppressing agents.[1][2]

  • Optimize Sample Preparation:

    • Improve Clean-up: The most effective way to combat matrix effects is to remove interfering components before analysis.[5][6][7] Consider more rigorous sample clean-up techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to isolate this compound from the matrix.[5][6][8] For complex matrices like herbal teas, dispersive SPE (dSPE) with sorbents like C18, primary secondary amine (PSA), and graphitized carbon black (GCB) can be effective.[9]

    • QuEChERS: The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a popular and effective sample preparation approach for pesticide residue analysis in various matrices and can help reduce matrix effects.[9][10]

  • Chromatographic Separation:

    • Adjust Gradient: Modify the mobile phase gradient to better separate this compound from interfering matrix components.[6]

    • Column Chemistry: Experiment with a different LC column stationary phase to alter selectivity and improve separation.

    • Metal-Free Columns: For phosphorylated compounds like this compound, interactions with metal surfaces in standard stainless steel columns can cause adsorption and ion suppression.[11] Using a metal-free or PEEK-lined column can significantly improve signal and peak shape.[11]

  • Dilution:

    • "Dilute and Shoot": A simple and often effective strategy is to dilute the sample extract.[4][12] This reduces the concentration of matrix components responsible for suppression.[12] While this also dilutes the analyte, modern sensitive LC-MS/MS systems can often still achieve the required limits of detection. A dilution factor of 15 has been shown to be sufficient to eliminate most matrix effects in some pesticide analyses.[12]

Issue 2: Inconsistent and Irreproducible Results

Q: My quantitative results for this compound are highly variable between injections of the same sample or between different samples. Why is this happening?

A: Poor reproducibility is often a consequence of variable matrix effects.[4][6] The composition and concentration of matrix components can differ from sample to sample, leading to inconsistent ion suppression or enhancement.[1][2]

Troubleshooting Steps:

  • Employ an Internal Standard (IS):

    • Stable Isotope-Labeled IS: The gold standard for correcting variability is to use a stable isotope-labeled (SIL) internal standard of this compound (e.g., this compound-d6). A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for reliable correction and more accurate quantification.[6][13]

    • Analog IS: If a SIL-IS is unavailable, a structurally similar compound (an analog) that does not occur in the samples can be used. Triphenyl phosphate has been used as an internal standard for organophosphorus pesticide analysis.[14]

  • Matrix-Matched Calibration:

    • Principle: To compensate for matrix effects, prepare your calibration standards in a blank matrix extract that is representative of your samples.[6][10][15][16] This ensures that the standards and samples experience similar matrix effects, leading to more accurate quantification.[6][15]

    • Procedure: Obtain a blank matrix (e.g., the same fruit or tissue type that is free of this compound). Extract this blank matrix using the same procedure as for your samples. Use this blank extract as the solvent to prepare your serial dilutions of this compound for the calibration curve.[9][17]

  • Standard Addition:

    • This method can be used when a blank matrix is not available. It involves adding known amounts of the analyte to aliquots of the sample and then determining the original concentration by extrapolation.[18][19]

Frequently Asked Questions (FAQs)

Q1: What exactly is the "matrix effect"?

A: The matrix effect refers to the alteration of the ionization efficiency of an analyte by the presence of co-eluting, undetected components in the sample matrix.[6][7][20] This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), both of which compromise the accuracy and precision of quantitative analysis.[12][20][21]

Q2: How do I quantify the matrix effect?

A: The matrix effect (ME) can be calculated by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a pure solvent standard at the same concentration.[22]

Formula: ME (%) = (Peak Area in Matrix / Peak Area in Solvent - 1) x 100

  • A negative ME (%) indicates ion suppression.

  • A positive ME (%) indicates ion enhancement.

  • ME values between -20% and 20% are often considered acceptable or indicative of a weak matrix effect.[22]

Q3: What are some common sources of matrix effects in biological and environmental samples?

A: Common sources include salts, endogenous lipids (like phospholipids), proteins, pigments, and other small molecules present in the sample.[6] For example, phospholipids are a major cause of ion suppression in plasma and tissue samples.[5] In food and environmental samples, complex mixtures of organic molecules can contribute to the matrix effect.[9]

Q4: Can I just switch the ionization source (e.g., from ESI to APCI) to reduce matrix effects?

A: Switching from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI) can sometimes reduce matrix effects.[3] ESI is generally more susceptible to ion suppression from non-volatile matrix components.[3] However, the suitability of APCI depends on the analyte's ability to be ionized by this technique. It is a viable strategy to explore during method development if ESI proves problematic.[3][7]

Q5: Are there automated solutions for preparing matrix-matched standards?

A: Yes, robotic autosamplers can be programmed to perform the serial dilutions required for creating matrix-matched calibration curves and quality control samples.[23] This automation improves the accuracy, precision, and reproducibility of the standard preparation process, while also saving analyst time.[23]

Experimental Protocols

Protocol 1: QuEChERS-based Sample Preparation for this compound

This is a generalized QuEChERS protocol adaptable for various matrices.

  • Homogenization: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add an appropriate volume of your internal standard solution (e.g., 100 µL of 1 µg/mL triphenyl phosphate or a stable isotope-labeled this compound standard).[17]

  • Extraction:

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., 4 g of anhydrous magnesium sulfate and 1 g of sodium acetate).[17]

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at >1,500 rcf for 5 minutes.[17]

  • Dispersive SPE (dSPE) Cleanup (if necessary for complex matrices):

    • Take an aliquot of the supernatant (acetonitrile layer) and transfer it to a dSPE tube containing sorbents like PSA, C18, or GCB.

    • Vortex for 30 seconds.

    • Centrifuge again.

  • Final Preparation: Take an aliquot of the final extract, dilute as needed with the initial mobile phase, and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Evaluation of Matrix Effect by Post-Extraction Spike
  • Prepare Blank Matrix Extract: Extract a known blank sample using your validated sample preparation method.

  • Prepare Two Sets of Solutions:

    • Set A (Standards in Solvent): Prepare a series of this compound standards in the pure reconstitution solvent (e.g., acetonitrile/water).

    • Set B (Standards in Matrix): Spike the blank matrix extract with the same concentrations of this compound as in Set A.

  • Analysis: Analyze both sets of solutions by LC-MS/MS.

  • Comparison: Compare the slopes of the calibration curves obtained from Set A and Set B. A significant difference in the slopes indicates the presence of a matrix effect. Alternatively, compare the peak areas at a single concentration as described in FAQ Q2.[24]

Quantitative Data Summary

Table 1: Representative Recovery Data for Pesticide Analysis using QuEChERS and LC-MS/MS

MatrixFortification LevelAnalyte ClassRecovery Range (%)Reference
Food and Feed0.01 - 0.1 mg/kgVarious Pesticides70 - 110 (single analysis 60 - 140)[14]
Human Urine0.1 - 10 µg/mLThis compound & Metabolite78.5 - 93.3[13]
Filtered Water15 ng/LVarious Pesticides70.1 - 121.0[25]
Air Sampling MediaLow ng/sampleOrganophosphates71 - 113[26]
Tea and Cocoa0.01 mg/kgVarious Pesticides70 - 120[27]

Note: This table summarizes typical recovery ranges reported in the literature for pesticide analysis in various matrices. Actual recoveries for this compound will depend on the specific matrix, method, and validation performed.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Sample Sample Homogenization Extraction QuEChERS Extraction (Acetonitrile + Salts) Sample->Extraction Add IS Cleanup Dispersive SPE Cleanup (PSA/C18/GCB) Extraction->Cleanup Dilution Dilution of Extract Cleanup->Dilution LCMS LC-MS/MS Injection Dilution->LCMS Data Data Acquisition LCMS->Data Cal Matrix-Matched Calibration Data->Cal Result Final Concentration Cal->Result

Caption: Workflow for this compound analysis with matrix effect mitigation.

troubleshooting_logic Start Problem: Low or Irreproducible This compound Signal CheckSuppression Confirm Ion Suppression? (Post-Column Infusion) Start->CheckSuppression ImprovePrep Improve Sample Prep (SPE, dSPE, QuEChERS) CheckSuppression->ImprovePrep Yes UseIS Use Stable Isotope or Analog Internal Standard CheckSuppression->UseIS Yes Dilute Dilute Sample Extract ImprovePrep->Dilute MatrixMatch Implement Matrix-Matched Calibration UseIS->MatrixMatch End Accurate & Reproducible Results MatrixMatch->End ChangeChromo Optimize Chromatography (Gradient, Column) Dilute->ChangeChromo ChangeChromo->End

Caption: Troubleshooting flowchart for overcoming matrix effects.

References

Technical Support Center: Fenitrothion Stability in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fenitrothion. The information focuses on the stability of this compound in various organic solvents, a critical factor for experimental accuracy and reproducibility.

Troubleshooting Guide

Issue: Inconsistent or lower-than-expected analytical results for this compound standards or samples dissolved in organic solvents.

Potential Cause Troubleshooting Steps
Solvent-Induced Degradation 1. Verify Solvent Purity: Use high-purity, analytical grade solvents. Impurities can catalyze degradation. 2. Check for Water Content: Anhydrous conditions are preferable, as water can lead to hydrolysis. Use freshly opened solvents or those stored over molecular sieves. 3. Solvent Selection: this compound, an organophosphate, can be susceptible to degradation in protic solvents like methanol and ethanol, especially over extended periods. Consider using aprotic solvents like acetone or hexane for stock solutions if long-term stability is required. 4. Temperature: Store stock solutions at low temperatures (e.g., -20°C) to minimize thermal degradation.
Photodegradation 1. Light Protection: Store this compound solutions in amber vials or protect them from light. This compound is known to undergo rapid photolysis. 2. Laboratory Lighting: Minimize exposure to direct sunlight and strong artificial light during sample preparation and analysis.
pH Effects from Co-extractants 1. Matrix Effects: If working with biological or environmental extracts, acidic or alkaline co-extractants can alter the micro-environment of the solvent and affect this compound stability. This compound is less stable under alkaline conditions. 2. Buffering: If applicable to your experimental design, consider buffering your extraction solvent or final solution to a neutral or slightly acidic pH.
Improper Storage 1. Container Material: Use inert glass containers for storage. Avoid plastics that may leach compounds or interact with the solvent or this compound. 2. Headspace: Minimize the headspace in storage vials to reduce potential oxidation.

Frequently Asked Questions (FAQs)

Q1: In which organic solvents is this compound soluble?

This compound is practically insoluble in water but is readily soluble in many organic solvents. It is highly soluble in alcohols, esters, ketones, aromatic hydrocarbons, and chlorinated hydrocarbons. Specific solubility data is summarized in the table below.

Q2: How stable is this compound in different types of organic solvents?

Q3: What are the main degradation products of this compound?

The primary degradation pathways for this compound are hydrolysis and photolysis.

  • Hydrolysis: Under alkaline conditions, the main degradation product is 3-methyl-4-nitrophenol. In acidic to neutral conditions, demethylated this compound can be a major product.

  • Photolysis: Photodegradation can lead to the oxidation of the aryl methyl group, oxidation of the P=S group to P=O (forming fenitrooxon), and cleavage of the P-O-aryl or P-O-CH3 linkages. Some degradation products, such as fenitrooxon and 3-methyl-4-nitrophenol, may be more toxic than the parent compound.

Q4: What is the influence of temperature on this compound stability?

Higher temperatures generally increase the rate of degradation. This compound can undergo thermal isomerization to S-methyl this compound at temperatures above 40°C and may decompose explosively if heated above 100°C. For analytical standards and stock solutions, storage at refrigerated or freezer temperatures is recommended to ensure long-term stability.

Quantitative Data Summary

Direct comparative data on the half-life of this compound in various organic solvents is limited in the reviewed literature. The following tables provide solubility information and stability data in aqueous solutions, which can help inform solvent selection and handling.

Table 1: Solubility of this compound in Various Solvents

SolventSolubility (g/L at 20-25°C)
Dichloromethane>1000
Methanol>1000
Xylene>1000
Isopropanol138
Hexane24
Water0.014 (at 30°C)

Table 2: Hydrolytic Stability of this compound in Aqueous Solutions

pHHalf-life (days) at 25°C
5191 - 200
7180 - 186
9100 - 101

Table 3: Photolytic Stability of this compound in Aqueous Solution

ConditionHalf-life
Artificial Sunlight (pH 5)3.33 - 3.65 days
Dark Control (pH 5)70.8 - 140.9 days

Experimental Protocols

Protocol for Assessing the Stability of this compound in an Organic Solvent

This protocol outlines a general procedure to determine the stability of this compound in a specific organic solvent over time.

1. Materials and Reagents:

  • This compound analytical standard (high purity)

  • High-purity organic solvent(s) of interest (e.g., methanol, acetone, hexane)

  • Internal standard (e.g., a stable organophosphorus compound not expected to degrade under the same conditions)

  • Volumetric flasks and pipettes (Class A)

  • Amber glass vials with PTFE-lined caps

  • High-performance liquid chromatograph (HPLC) with a suitable detector (e.g., UV-Vis or MS) or a Gas Chromatograph (GC) with a nitrogen-phosphorus detector (NPD) or mass spectrometer (MS).

  • Analytical balance

2. Preparation of Stock Solutions:

  • Accurately weigh a known amount of this compound analytical standard and dissolve it in the chosen organic solvent in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1000 µg/mL).

  • Prepare a separate stock solution of the internal standard in the same solvent.

  • From these stock solutions, prepare a working solution containing a known concentration of this compound (e.g., 10 µg/mL) and the internal standard.

3. Stability Study Setup:

  • Aliquot the working solution into multiple amber glass vials.

  • Establish different storage conditions to be tested (e.g., room temperature in the dark, 4°C, -20°C, and room temperature with light exposure).

  • Prepare a sufficient number of vials for each condition to allow for analysis at multiple time points (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks, 1 month).

4. Sample Analysis:

  • At each designated time point, retrieve a vial from each storage condition.

  • Allow the sample to equilibrate to room temperature.

  • Analyze the sample using a validated HPLC or GC method to determine the concentration of this compound. The use of an internal standard will help to correct for any variations in injection volume or instrument response.

  • The initial analysis at time zero will serve as the baseline concentration.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

  • Plot the percentage of remaining this compound against time for each storage condition.

  • Determine the degradation kinetics (e.g., first-order) and calculate the half-life (t½) of this compound under each condition.

Visualizations

Fenitrothion_Degradation_Pathway This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Photolysis Photolysis This compound->Photolysis Oxidation Oxidation This compound->Oxidation Demethyl_this compound Demethyl this compound (Acidic/Neutral pH) Hydrolysis->Demethyl_this compound P-O-CH3 cleavage MNP 3-Methyl-4-nitrophenol (Alkaline pH) Hydrolysis->MNP P-O-Aryl cleavage Oxidized_Aryl Oxidized Aryl Methyl Group Photolysis->Oxidized_Aryl Fenitrooxon Fenitrooxon (P=O analogue) Oxidation->Fenitrooxon P=S to P=O

Caption: General degradation pathways of this compound.

Stability_Workflow cluster_prep Preparation cluster_storage Storage & Sampling cluster_analysis Analysis cluster_data Data Interpretation A Prepare this compound Stock Solution C Prepare Working Solution (this compound + IS) A->C B Prepare Internal Standard Stock B->C D Aliquot into Vials C->D E Store under Different Conditions (Temp, Light) D->E F Sample at Predetermined Time Intervals E->F G Analyze by GC or HPLC F->G H Quantify this compound Concentration G->H I Calculate % Remaining H->I J Determine Degradation Kinetics & Half-life I->J

Caption: Workflow for assessing this compound stability.

Technical Support Center: Optimizing QuEChERS for Fenitrothion Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists optimizing the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the analysis of fenitrothion in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What is the main principle of the QuEChERS method?

A1: The QuEChERS method is a sample preparation technique that involves two main steps: an extraction/partitioning step and a cleanup step.[1][2][3] First, the sample is homogenized and then extracted with an organic solvent (typically acetonitrile) in the presence of salts (like magnesium sulfate and sodium chloride or sodium acetate) to induce liquid-liquid partitioning and drive the pesticides into the organic layer.[2][4] The second step, dispersive solid-phase extraction (dSPE), involves taking an aliquot of the organic extract and mixing it with sorbents to remove interfering matrix components like fats, pigments, and sugars before instrumental analysis.[2][3][5]

Q2: Which version of the QuEChERS method (Original, AOAC, European EN) is best for this compound?

A2: The choice of method depends on the specific matrix and the other pesticides in your analysis. This compound is an organophosphate pesticide that is not typically base-sensitive. Therefore, any of the main QuEChERS versions can be effective. The AOAC and EN buffered methods are often preferred as they provide better pH control, which can improve the stability and recovery of a wider range of pesticides.[2][6] For example, a modified AOAC method has been successfully used for this compound analysis in tomatoes.[7][8][9][10]

Q3: What are the most common sorbents used for this compound analysis in complex matrices?

A3: The most common sorbents for cleaning up extracts for this compound analysis include:

  • Primary Secondary Amine (PSA): Removes organic acids, some sugars, and fatty acids.[3][11] It is widely used in methods for analyzing this compound.[7][8][9][10]

  • Graphitized Carbon Black (GCB): Very effective at removing pigments (like chlorophyll and carotenoids) and sterols from highly pigmented matrices.[3][11][12] However, it must be used with caution as it can adsorb planar molecules, potentially leading to lower recoveries of this compound.[13]

  • C18 (Octadecylsilane): Used to remove non-polar interferences, particularly fats and lipids, from high-fat matrices.[3][5][11]

  • Z-Sep: A zirconia-based sorbent that can effectively remove fats and pigments.[11][14]

Q4: How do I minimize matrix effects for this compound analysis?

A4: Matrix effects, which can cause ion suppression or enhancement in mass spectrometry, are a common challenge.[15][16] To minimize them, you can:

  • Optimize the dSPE cleanup: Use the appropriate combination and amount of sorbents (e.g., PSA, GCB, C18) to remove as many interfering co-extractives as possible.[17]

  • Use Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same QuEChERS procedure as the samples. This helps to compensate for signal suppression or enhancement.[18]

  • Dilute the final extract: A simple dilution can sometimes reduce the concentration of interfering matrix components, thereby lessening their effect.

Troubleshooting Guide

Problem 1: Low recovery of this compound in highly pigmented matrices (e.g., spinach, leafy greens).

  • Possible Cause: this compound may be adsorbed by the Graphitized Carbon Black (GCB) sorbent, which is commonly used to remove chlorophyll.[13]

  • Solution:

    • Reduce the amount of GCB: Use the minimum amount of GCB necessary for sufficient pigment removal.

    • Add Toluene: Adding a small amount of toluene to the acetonitrile extract during the dSPE cleanup step can significantly improve the recovery of planar pesticides like this compound that are often retained by GCB.[13] A ratio of 8:3 (acetonitrile extract to toluene) has been shown to be effective.[13]

Problem 2: Poor reproducibility and low recovery in dry or low-moisture matrices (e.g., grains, cereals, dried herbs).

  • Possible Cause: Inefficient extraction due to the low water content of the sample. The QuEChERS method was originally designed for high-moisture matrices (like fruits and vegetables).[4]

  • Solution:

    • Rehydrate the sample: Before adding the extraction solvent, add a specific amount of purified water to the homogenized dry sample and allow it to soak for a period (e.g., 30 minutes).[5][18] This rehydration step swells the matrix and improves the desorption and partitioning of this compound into the acetonitrile.[5] For a 2-gram dry sample, adding 8-10 mL of water is a common practice.

Problem 3: Co-eluting peaks or high background noise in the chromatogram when analyzing high-fat matrices (e.g., edible insects, avocado, nuts).

  • Possible Cause: Incomplete removal of lipids and fats during the cleanup step. Lipids are highly soluble in acetonitrile and can be co-extracted.[5]

  • Solution:

    • Incorporate C18 or Z-Sep Sorbent: In addition to PSA, use C18 or a zirconia-based sorbent like Z-Sep in your dSPE tube. These sorbents are specifically designed to retain non-polar compounds like lipids.[5][11][14]

    • Freezing Step (Winterization): For extremely fatty samples, an additional cleanup step can be performed. After extraction, place the acetonitrile extract in a freezer (e.g., -20°C) for several hours. Lipids will precipitate and can be removed by centrifugation at a low temperature before proceeding to the dSPE step.

Problem 4: this compound degradation during sample processing.

  • Possible Cause: this compound can be less stable than other pesticides, such as pyrethroids, during sample processing.[19][20] Factors like pH and temperature can influence its stability.

  • Solution:

    • Use a Buffered QuEChERS Method: Employing the AOAC (acetate-buffered) or EN (citrate-buffered) versions of the method helps to stabilize the pH of the sample extract, which is crucial for preventing the degradation of pH-sensitive pesticides.[2]

    • Process Samples Promptly: Avoid prolonged storage of homogenized samples or extracts. If storage is necessary, keep extracts at low temperatures (-20°C or below).

    • Control Temperature: During homogenization or shaking steps, avoid excessive heat generation. Processing samples with dry ice has been shown to improve the recovery of this compound, demonstrating the impact of temperature control.[19][20]

Experimental Protocols & Data

Detailed Methodology: Modified QuEChERS for this compound in Tomatoes

This protocol is adapted from a validated method for determining this compound residues in tomatoes.[7][8][9][10]

1. Sample Preparation and Extraction:

  • Weigh 10 g of a homogenized tomato sample into a 50 mL centrifuge tube.

  • Add 10 mL of ethyl acetate.

  • Add the AOAC extraction salts (4 g anhydrous MgSO₄ and 1 g NaCl).

  • Securely cap the tube and shake vigorously for 1 minute.

  • Centrifuge at 5,000 rpm for 5 minutes.

2. Dispersive SPE (dSPE) Cleanup:

  • Transfer a 1 mL aliquot of the upper organic layer (supernatant) into a 2 mL dSPE microcentrifuge tube.

  • The dSPE tube should contain 150 mg anhydrous MgSO₄, 50 mg PSA, and 50 mg GCB.

  • Vortex the tube for 30 seconds.

  • Centrifuge at 10,000 rpm for 5 minutes.

3. Final Extract Preparation:

  • Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

  • The sample is now ready for analysis by Gas Chromatography (GC) or Liquid Chromatography (LC).

Quantitative Data Summary

The following table summarizes validation data for the determination of this compound in various matrices using different QuEChERS modifications.

MatrixQuEChERS MethodCleanup SorbentsRecovery (%)RSD (%)LOQ (mg/kg)Reference
Tomatoes Modified (Ethyl Acetate)PSA + GCB86.5 - 101.70.49 - 10.00.01[10]
Brinjal Acetonitrile ExtractionPSA76.7 - 91.1-0.001-0.009[1]
Edible Insects Optimized AcetonitrilePSA + C18 or GCB64.5 - 122.11.86 - 6.020.01 - 0.015[5]
Rice Acetate-BufferedC18 or Chitosan70 - 120≤ 200.005 - 0.02[21]
Herbs (dry) Modified AcetonitrilePSA + ENVI-Carb70 - 120< 180.001 - 0.002[17]

RSD: Relative Standard Deviation; LOQ: Limit of Quantification.

Visual Workflow and Logic Diagrams

QuEChERS_Workflow General QuEChERS Workflow for this compound Analysis cluster_extraction Step 1: Extraction & Partitioning cluster_cleanup Step 2: Dispersive SPE Cleanup cluster_analysis Step 3: Analysis start Homogenize 10g Sample add_solvent Add 10mL Acetonitrile start->add_solvent add_salts Add QuEChERS Salts (e.g., MgSO4, NaCl) add_solvent->add_salts shake Vortex / Shake 1 min add_salts->shake centrifuge1 Centrifuge (e.g., 5000 rpm, 5 min) shake->centrifuge1 transfer Take Aliquot of Acetonitrile Layer centrifuge1->transfer Collect Supernatant add_dspe Add to dSPE Tube (MgSO4, PSA, etc.) transfer->add_dspe vortex2 Vortex 30 sec add_dspe->vortex2 centrifuge2 Centrifuge (e.g., 10000 rpm, 5 min) vortex2->centrifuge2 filter Filter Supernatant (0.22 µm) centrifuge2->filter Collect Supernatant analysis Inject into GC-MS or LC-MS/MS filter->analysis

Caption: Standard QuEChERS experimental workflow.

Troubleshooting_Logic Troubleshooting Logic for Low this compound Recovery start Start: Low this compound Recovery matrix_q What is the matrix type? start->matrix_q pigmented High Pigment (e.g., Spinach) matrix_q->pigmented Pigmented dry Dry / Low Moisture (e.g., Grains) matrix_q->dry Dry fatty High Fat (e.g., Avocado) matrix_q->fatty Fatty solution_gcb Possible Cause: Adsorption to GCB Solution: 1. Reduce GCB amount 2. Add Toluene to extract pigmented->solution_gcb solution_water Possible Cause: Poor Extraction Solution: Rehydrate sample with water before extraction dry->solution_water solution_fat Possible Cause: Lipid Interference Solution: Add C18 or Z-Sep to dSPE cleanup fatty->solution_fat

Caption: Decision logic for troubleshooting low recovery.

References

Troubleshooting poor peak shape in fenitrothion chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the gas chromatographic analysis of fenitrothion, with a focus on addressing poor peak shape.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the common causes of this compound peak tailing in my chromatogram?

Peak tailing, where the latter half of the peak is broader than the front half, is a frequent issue in the gas chromatography of active compounds like this compound. This is often due to secondary interactions between the analyte and active sites within the GC system.

Potential Causes & Solutions:

  • Active Sites in the Inlet or Column: this compound is a polar organophosphorus pesticide, making it susceptible to interaction with active silanol groups in the GC inlet liner or on the column itself. These interactions can lead to peak tailing.[1][2][3]

    • Solution: Use a fresh, deactivated inlet liner. If tailing persists, consider trimming 10-20 cm from the front of the column to remove accumulated non-volatile residues and active sites.[1] Regularly replacing the inlet septum is also crucial to prevent contamination.[4]

  • Improper Column Installation: If the column is not installed correctly in the inlet, it can create dead volume, leading to peak tailing.[1][2]

    • Solution: Ensure the column is cut cleanly at a 90-degree angle and installed at the correct height in the inlet, following the manufacturer's instructions.[1]

  • Column Degradation: Over time, the stationary phase of the column can degrade, exposing active sites.[2][5]

    • Solution: Condition the column according to the manufacturer's guidelines. If peak shape does not improve, the column may need to be replaced.

  • Contamination: Contamination from the sample matrix or the carrier gas can introduce active sites.

    • Solution: Ensure high-purity carrier gas and use appropriate gas purifiers. Employ robust sample preparation techniques to minimize matrix effects.

Q2: My this compound peak is fronting. What could be the cause?

Peak fronting, the inverse of peak tailing, is often an indication of column overload or an issue with the sample solvent.

Potential Causes & Solutions:

  • Column Overload: Injecting too much sample can saturate the stationary phase, causing molecules to travel faster through the column, resulting in fronting.[5][6]

    • Solution: Decrease the injection volume or dilute the sample.[5]

  • Inappropriate Solvent: If the sample solvent is too strong or its polarity is mismatched with the stationary phase, it can affect the focusing of the analyte at the head of the column.

    • Solution: Choose a solvent that is more compatible with your stationary phase.

  • Low Initial Oven Temperature: An initial oven temperature that is too low can sometimes contribute to peak fronting.

    • Solution: Increase the initial oven temperature.[5]

Q3: I am observing split peaks for this compound. How can I resolve this?

Split peaks can arise from issues in the injection port or problems with the column itself.

Potential Causes & Solutions:

  • Improper Column Cut: A jagged or uneven column cut can cause the sample to be introduced onto the column in a non-uniform manner.[1][2]

    • Solution: Re-cut the column ensuring a clean, 90-degree cut. Inspect the cut with a magnifying glass.[1]

  • Incorrect Inlet Liner: Using a splitless liner in a split injection method, or vice versa, can lead to poor peak shape, including splitting.[7]

    • Solution: Ensure you are using the correct type of liner for your injection method.

  • Sample Solvent and Initial Oven Temperature Mismatch (Splitless Injection): In splitless injection, if the initial oven temperature is higher than the boiling point of the solvent, it can cause the sample to vaporize too quickly and not focus properly on the column.[1]

    • Solution: The initial oven temperature should be about 20°C below the boiling point of the sample solvent.[1]

Experimental Protocols

Protocol 1: Inlet Maintenance for this compound Analysis

This protocol outlines the steps for routine maintenance of the GC inlet to minimize peak tailing.

Materials:

  • New, deactivated inlet liner

  • New inlet septum

  • Column cutting tool

  • Magnifying glass or low-power microscope

  • Wrenches for inlet and column fittings

  • Lint-free gloves

Procedure:

  • Cool down the GC inlet and oven.

  • Turn off the carrier gas flow to the inlet.

  • Wearing lint-free gloves, carefully remove the septum nut and the old septum.

  • Disconnect the column from the inlet.

  • Remove the inlet liner.

  • Inspect the new liner to ensure it is clean and properly deactivated.

  • Install the new liner.

  • Trim 10-20 cm from the front of the column using a specialized cutting tool. Inspect the cut under magnification to ensure it is clean and at a 90-degree angle.[1]

  • Reinstall the column to the correct depth in the inlet as specified by the instrument manufacturer.

  • Install a new septum and tighten the septum nut.

  • Restore carrier gas flow and check for leaks using an electronic leak detector.

  • Heat the inlet and oven to the method conditions and allow the system to equilibrate before injecting any samples.

Data Presentation

Table 1: Troubleshooting Summary for Poor this compound Peak Shape

Peak Shape IssuePotential CauseRecommended Action
Tailing Active sites in inlet/columnReplace inlet liner, trim column[1]
Improper column installationRe-install column correctly[1]
Column degradationCondition or replace column[5]
Fronting Column overloadDilute sample or reduce injection volume[5]
Inappropriate solventUse a more compatible solvent
Splitting Improper column cutRe-cut column with a clean 90-degree cut[1]
Mismatched liner/injection modeUse the correct liner for your injection method[7]
Solvent/temperature mismatch (splitless)Adjust initial oven temperature[1]

Mandatory Visualization

Below is a troubleshooting workflow for addressing poor peak shape in this compound chromatography.

Fenitrothion_Troubleshooting cluster_start Start cluster_observe Observe Peak Shape cluster_tailing Troubleshoot Tailing cluster_fronting Troubleshoot Fronting cluster_splitting Troubleshoot Splitting cluster_end Resolution start Poor this compound Peak Shape observe Identify Peak Anomaly (Tailing, Fronting, Splitting) start->observe check_liner Replace Inlet Liner & Septum observe->check_liner Tailing reduce_concentration Dilute Sample or Reduce Injection Volume observe->reduce_concentration Fronting recut_column Re-cut Column observe->recut_column Splitting trim_column Trim Column Inlet (10-20 cm) check_liner->trim_column Still Tailing end Peak Shape Improved check_liner->end Resolved check_column_install Verify Column Installation trim_column->check_column_install Still Tailing trim_column->end Resolved replace_column Consider New Column check_column_install->replace_column Still Tailing check_column_install->end Resolved replace_column->end check_solvent Evaluate Sample Solvent reduce_concentration->check_solvent Still Fronting reduce_concentration->end Resolved check_solvent->end check_liner_type Verify Correct Liner Type recut_column->check_liner_type Still Splitting recut_column->end Resolved check_splitless_params Adjust Splitless Parameters check_liner_type->check_splitless_params Still Splitting check_liner_type->end Resolved check_splitless_params->end

Caption: Troubleshooting workflow for poor this compound peak shape.

References

Reducing fenitrothion adsorption to labware and surfaces

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals to minimize the adsorption of fenitrothion to laboratory surfaces, ensuring accurate and reproducible experimental results.

Troubleshooting Guide

Low recovery of this compound during analysis can often be attributed to its adsorption to labware. This guide addresses common issues and provides systematic solutions.

Problem: Consistently low or erratic recovery of this compound.

Possible Cause Troubleshooting Steps Expected Outcome
Adsorption to Glassware: Standard borosilicate glassware has active silanol groups (Si-OH) on its surface that can bind with this compound.[1][2]1. Silanize Glassware: Treat glassware with a silanizing agent (e.g., dichlorodimethylsilane) to replace polar silanol groups with non-polar silyl ethers.[1] Refer to the detailed protocol below. 2. Use Borosilicate Glass: If silanization is not possible, use borosilicate glass over soda-lime glass, as it is generally less reactive.Increased and more consistent recovery of this compound.
Adsorption to Plasticware: this compound can adsorb to the surface of plastics like polypropylene, especially from aqueous solutions.1. Select Appropriate Plastic: If plasticware is necessary, consider using polypropylene, but be aware of potential adsorption. Pre-rinsing with the solvent used to dissolve the this compound may help saturate binding sites. 2. Solvent Choice: Prepare standards and samples in organic solvents where this compound is highly soluble (e.g., methanol, acetone, hexane) to minimize interaction with the plastic surface.Reduced loss of this compound to the plastic surface.
Improper Solvent Choice: The solvent used can influence the interaction between this compound and the labware surface.1. Assess this compound Solubility: this compound is highly soluble in many organic solvents. Ensure the chosen solvent is appropriate for your analytical method and minimizes contact between this compound and any aqueous phase. 2. Solvent Pre-rinse: Before adding the sample, rinse the container with a small amount of the solvent to coat the surface and reduce active binding sites.Improved recovery due to reduced surface interaction.
Sample Matrix Effects: Components in the sample matrix (e.g., lipids, organic matter) can compete for binding sites or enhance adsorption.[2]1. Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed.[2] 2. Thorough Sample Cleanup: Employ appropriate sample cleanup techniques (e.g., solid-phase extraction) to remove interfering matrix components before analysis.More accurate quantification by accounting for matrix-induced adsorption or signal suppression/enhancement.

Frequently Asked Questions (FAQs)

Q1: What is the most effective way to prevent this compound from sticking to my glassware?

A1: Silanization is the most effective method. This process deactivates the glass surface by replacing active silanol groups with a non-reactive layer, which significantly reduces the potential for adsorption.[1][3]

Q2: Can I reuse silanized glassware?

A2: Yes, silanized glassware can be reused. However, it's crucial to avoid washing with strong alkaline detergents, as they can strip the silane layer. A gentle wash with a neutral detergent followed by rinsing with organic solvent is recommended. The effectiveness of the silanization should be periodically checked.

Q3: Is polypropylene or borosilicate glass better for working with this compound?

A3: Both materials have potential for this compound adsorption. Untreated borosilicate glass has active sites that can bind this compound. Polypropylene is non-polar and can also adsorb this compound, particularly from aqueous solutions. For optimal results with glassware, silanization is recommended. If using polypropylene, pre-rinsing with the solvent can help mitigate adsorption. The choice may also depend on the solvent being used and the specifics of the experimental procedure.

Q4: How does the solvent affect this compound adsorption?

A4: this compound is more soluble in organic solvents than in water. When dissolved in a suitable organic solvent, it is less likely to adsorb to surfaces. In aqueous solutions, the hydrophobic nature of this compound can drive it to adsorb onto surfaces to minimize its interaction with water.

Q5: What are the signs that my low this compound recovery is due to adsorption?

A5: Signs of adsorption include:

  • Consistently low recovery rates for this compound compared to other less "sticky" analytes.

  • Poor reproducibility of results, especially at low concentrations.

  • A decrease in analyte concentration over time when stored in a container.

  • Peak tailing in chromatography, which can sometimes be exacerbated by adsorption to surfaces in the analytical instrument's flow path.

Experimental Protocols

Protocol for Silanization of Glassware

This protocol describes a common method for silanizing borosilicate glassware to reduce the adsorption of this compound.

Materials:

  • Dichlorodimethylsilane (or another suitable silanizing agent)

  • Heptane (or other anhydrous non-polar solvent like toluene)

  • Methanol (anhydrous)

  • Acetone (reagent grade)

  • Clean, dry borosilicate glassware

  • Fume hood

  • Appropriate personal protective equipment (gloves, safety glasses, lab coat)

Procedure:

  • Cleaning: Thoroughly clean the glassware with detergent and water, followed by rinses with deionized water, and then acetone. Dry the glassware completely in an oven.

  • Preparation of Silanizing Solution: In a fume hood, prepare a 5% (v/v) solution of dichlorodimethylsilane in heptane.

  • Treatment: Fill the glassware with the silanizing solution, ensuring all surfaces are in contact with the solution. Let it stand for 15-30 minutes.

  • Rinsing: Discard the silanizing solution (dispose of as hazardous waste). Rinse the glassware thoroughly with heptane, followed by methanol, and finally acetone to remove any unreacted silanizing agent.

  • Drying: Allow the glassware to air dry in the fume hood or in an oven at a low temperature (e.g., 60-80°C).

Safety Precautions: Silanizing agents are hazardous and should be handled with care in a well-ventilated fume hood. Always wear appropriate PPE.

Quantitative Data

Labware/Surface Treatment Typical Analyte Recovery Range (%) Notes
Borosilicate GlassNone60 - 85Recovery can be highly variable and concentration-dependent.
Borosilicate GlassSilanized> 95Significantly reduces adsorption and improves reproducibility.
PolypropyleneNone70 - 90Adsorption is more likely from aqueous solutions.
PolypropyleneSolvent Pre-Rinse85 - 95Saturating binding sites can improve recovery.

Visualizations

Fenitrothion_Adsorption_Workflow cluster_problem Problem Identification cluster_investigation Investigation Steps cluster_solutions Solutions Problem Low/Erratic this compound Recovery CheckGlassware Evaluate Glassware Type and Treatment Problem->CheckGlassware CheckPlasticware Assess Plasticware and Solvent Compatibility Problem->CheckPlasticware CheckSolvent Review Solvent System Problem->CheckSolvent CheckMatrix Consider Sample Matrix Effects Problem->CheckMatrix Silanize Silanize Glassware CheckGlassware->Silanize PreRinse Pre-rinse Plasticware CheckPlasticware->PreRinse OptimizeSolvent Optimize Solvent CheckSolvent->OptimizeSolvent MatrixMatch Use Matrix-Matched Standards CheckMatrix->MatrixMatch

Caption: Troubleshooting workflow for low this compound recovery.

Silanization_Process Start Start: Clean, Dry Glassware PrepareSolution Prepare 5% Silanizing Solution in Fume Hood Start->PrepareSolution TreatGlassware Fill and Soak Glassware (15-30 min) PrepareSolution->TreatGlassware RinseSolvent1 Rinse with Heptane/Toluene TreatGlassware->RinseSolvent1 RinseSolvent2 Rinse with Methanol RinseSolvent1->RinseSolvent2 RinseSolvent3 Rinse with Acetone RinseSolvent2->RinseSolvent3 Dry Air Dry or Oven Dry at Low Temperature RinseSolvent3->Dry End End: Silanized Glassware Dry->End

Caption: Step-by-step experimental workflow for silanizing glassware.

References

Addressing co-eluting interferences in fenitrothion analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the analysis of fenitrothion, with a specific focus on co-eluting interferences.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of co-eluting interferences in this compound analysis?

A1: Co-eluting interferences in this compound analysis primarily stem from two sources:

  • Matrix Effects: Complex sample matrices, such as those from food, soil, or biological tissues, contain numerous endogenous compounds (e.g., pigments, lipids, sugars) that can be co-extracted with this compound.[1] These matrix components can have similar chromatographic properties to this compound, leading to overlapping peaks.

  • Structurally Similar Compounds: Other pesticides or their degradation products with similar chemical structures and polarities can co-elute with this compound. A notable example is methyl parathion , which is structurally very similar to this compound and can be challenging to separate under certain chromatographic conditions.[2][3][4] this compound's own metabolites, such as fenitrooxon and 3-methyl-4-nitrophenol , can also potentially interfere with the analysis of the parent compound if not adequately resolved.[5][6]

Q2: How can I identify if I have a co-elution problem?

A2: Several indicators can suggest a co-elution issue in your chromatogram:

  • Asymmetrical Peak Shape: Look for peak fronting or tailing, which can indicate the presence of an underlying interfering peak.

  • Inconsistent Peak Ratios: If you are using a mass spectrometry (MS) detector, inconsistent ion ratios across the peak profile can signal that more than one compound is contributing to the signal.

  • Retention Time Shifts: Unexplained shifts in the retention time of this compound, especially when analyzing different sample matrices, can be a sign of matrix-induced co-elution.

  • Poor Reproducibility: If the peak area or height of this compound is not reproducible across replicate injections of the same sample, a variable co-eluting interference may be the cause.

Q3: What initial steps should I take to troubleshoot suspected co-elution?

A3: A logical first step is to analyze a standard solution of this compound in a clean solvent. If the peak shape is symmetrical and the retention time is stable, the issue is likely related to the sample matrix. If the problem persists with the standard, it could indicate an issue with the chromatographic system itself.

Troubleshooting Guide

This guide provides specific troubleshooting scenarios and recommended actions to resolve co-eluting interferences in this compound analysis.

Scenario 1: Poor peak shape (tailing or fronting) for this compound in sample extracts, but not in standard solutions.
Potential Cause Recommended Action
Matrix Interference: Co-eluting matrix components are interfering with the this compound peak.1. Optimize Sample Preparation: Implement or refine a sample cleanup procedure. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly effective for removing a wide range of matrix interferences.[7] See the detailed experimental protocol below. 2. Modify Chromatographic Conditions: Adjust the temperature program of your gas chromatograph (GC) or the gradient of your liquid chromatograph (LC) to improve separation. A slower temperature ramp or a shallower gradient can often resolve closely eluting peaks. 3. Change the Analytical Column: If co-elution persists, switching to a column with a different stationary phase chemistry can alter the selectivity and resolve the interference. For GC analysis, a column with a different polarity may provide the necessary separation.[8]
Column Overload: The concentration of this compound or a co-eluting compound is too high for the column.1. Dilute the Sample Extract: Diluting the extract can reduce the concentration of both the analyte and the interfering compound, potentially improving peak shape. 2. Check Injection Volume: Reduce the injection volume to avoid overloading the column.
Scenario 2: Inconsistent this compound quantification and ion ratios in MS detection.
Potential Cause Recommended Action
Co-eluting Compound with Similar Mass Fragments: Another compound is eluting at the same time as this compound and shares some of the same mass fragments, leading to inaccurate quantification and skewed ion ratios.1. Review Mass Spectra: Carefully examine the mass spectrum across the entire peak. The presence of unexpected ions or a changing spectral profile can confirm a co-elution. 2. Select More Specific Ions: Choose more selective and unique ions for quantification and confirmation of this compound. 3. Improve Chromatographic Resolution: Follow the steps outlined in Scenario 1 to chromatographically separate the interfering compound from this compound.
Ion Suppression or Enhancement: Matrix components are co-eluting and affecting the ionization of this compound in the MS source.1. Use Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the samples. This helps to compensate for matrix effects. 2. Employ an Internal Standard: Use a stable isotope-labeled internal standard for this compound if available. This is the most effective way to correct for matrix-induced ionization changes. 3. Enhance Sample Cleanup: Utilize more specific sorbents in your cleanup step (e.g., graphitized carbon black for pigment removal) to reduce the concentration of interfering matrix components.

Experimental Protocols

Detailed QuEChERS Protocol for this compound Extraction and Cleanup

This protocol is a general guideline and may require optimization based on the specific sample matrix.

1. Sample Extraction:

  • Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.

  • Add 10-15 mL of acetonitrile (with 1% acetic acid for pH-sensitive pesticides).

  • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

  • Cap the tube and shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rpm for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer an aliquot of the supernatant (e.g., 1 mL) to a 2 mL microcentrifuge tube containing the d-SPE sorbents.

  • For general cleanup, a combination of primary secondary amine (PSA) and C18 sorbents is effective. PSA removes acidic interferences, while C18 removes nonpolar interferences like lipids.

  • For highly pigmented samples, consider adding graphitized carbon black (GCB) to the d-SPE tube.

  • Vortex for 30 seconds.

  • Centrifuge at high speed for 2-5 minutes.

  • The resulting supernatant is ready for GC-MS or LC-MS analysis.

Quantitative Data

The choice of d-SPE sorbent can significantly impact the recovery of this compound and the removal of interferences. The following table summarizes typical recovery rates for organophosphorus pesticides using different sorbents in the QuEChERS method.

Sorbent CombinationTarget InterferencesExpected this compound Recovery
PSA + C18Sugars, organic acids, lipids85-110%
PSA + C18 + GCBPigments, sterols70-100% (Note: GCB may reduce recovery of some planar pesticides)

Recovery data is generalized from studies on various organophosphorus pesticides and may vary depending on the specific matrix and experimental conditions.[9][10]

Visualizations

Troubleshooting Workflow for Co-eluting Interferences

TroubleshootingWorkflow start Suspected Co-elution (Poor Peak Shape, Inconsistent Results) check_standard Analyze this compound Standard in Clean Solvent start->check_standard problem_persists Problem Persists? check_standard->problem_persists matrix_issue Matrix-Related Issue problem_persists->matrix_issue No system_issue System-Related Issue problem_persists->system_issue Yes optimize_sample_prep Optimize Sample Preparation (e.g., QuEChERS Cleanup) matrix_issue->optimize_sample_prep modify_chromatography Modify Chromatographic Method (Temperature Program, Gradient, Column) matrix_issue->modify_chromatography check_system Check GC/LC System (Leaks, Column Integrity, Injection) system_issue->check_system resolved Interference Resolved optimize_sample_prep->resolved modify_chromatography->resolved check_system->resolved

Caption: A flowchart for troubleshooting co-eluting interferences.

Experimental Workflow for QuEChERS Sample Preparation

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup homogenize 1. Homogenize Sample weigh 2. Weigh 10-15g into Tube homogenize->weigh add_solvent 3. Add Acetonitrile weigh->add_solvent add_salts 4. Add QuEChERS Salts add_solvent->add_salts shake 5. Shake Vigorously add_salts->shake centrifuge1 6. Centrifuge shake->centrifuge1 transfer 7. Transfer Supernatant centrifuge1->transfer add_dspe 8. Add to d-SPE Tube (PSA, C18, GCB) transfer->add_dspe vortex 9. Vortex add_dspe->vortex centrifuge2 10. Centrifuge vortex->centrifuge2 analysis 11. Analyze Supernatant by GC-MS or LC-MS centrifuge2->analysis

Caption: The workflow for the QuEChERS sample preparation method.

References

S-methyl fenitrothion formation during fenitrothion analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the formation of S-methyl fenitrothion during the analytical testing of this compound. S-methyl this compound, a toxic isomer, can form as an artifact during analysis, leading to inaccurate quantification of this compound and potential misinterpretation of toxicological data.

Frequently Asked Questions (FAQs)

Q1: What is S-methyl this compound and why is it a concern during this compound analysis?

A1: S-methyl this compound is an isomer of this compound that can be formed through thermal isomerization. It is a concern because it has a higher acute toxicity than this compound itself.[1] Its unintended formation during analysis can lead to an overestimation of the toxicity of the sample and inaccurate quantification of the parent compound, this compound.

Q2: Under what conditions does this compound convert to S-methyl this compound?

A2: The primary factor promoting the conversion of this compound to its S-methyl isomer is heat.[2][3] This isomerization can occur during thermal degradation, for instance, when this compound is heated to high temperatures, with significant yields observed at temperatures as high as 130-193°C.[2][3] Photochemical reactions, induced by irradiation, may also contribute to this isomerization.[3]

Q3: Which analytical techniques are most susceptible to the formation of S-methyl this compound?

A3: Gas chromatography (GC) is particularly susceptible to the thermal isomerization of this compound to S-methyl this compound, especially if high injector temperatures are used.[4] While other techniques like thin-layer chromatography (TLC) and high-speed liquid chromatography have been used for the determination of the S-methyl isomer, GC-based methods require careful optimization to prevent its artificial formation.[4]

Q4: Can sample preparation influence the formation of this artifact?

A4: While the primary cause is thermal stress during analysis, the sample matrix and preparation can play a role. The stability of this compound is influenced by pH, being more stable in acidic and neutral conditions and less stable in alkaline conditions.[1][2] Although not directly stated in the provided results, harsh sample preparation conditions involving high temperatures or extreme pH could potentially contribute to the degradation of this compound and the formation of byproducts.

Troubleshooting Guide

If you are observing unexpected peaks corresponding to S-methyl this compound in your chromatograms, or if you suspect its formation is impacting your results, refer to the following troubleshooting guide.

Symptom Potential Cause Recommended Action
A peak corresponding to S-methyl this compound is present in GC analysis of a pure this compound standard. High GC injector temperature is causing thermal isomerization.Lower the injector temperature. Optimize the temperature program to ensure elution of this compound at the lowest possible temperature without compromising peak shape.
The ratio of S-methyl this compound to this compound increases with repeated injections of the same sample. Active sites in the GC inlet liner or column are catalyzing the isomerization.Deactivate the inlet liner or use a liner with a gentle-on-sample geometry. Perform column maintenance, such as trimming the front end of the column.
Variable levels of S-methyl this compound are detected across different samples. Matrix effects from certain sample types may be promoting the conversion.Review the sample preparation procedure. Ensure pH is controlled and avoid excessive heat during extraction and concentration steps. Consider alternative extraction techniques that are gentler.
Presence of S-methyl this compound in HPLC analysis. Although less common, degradation could occur if samples are exposed to high temperatures or strong light for extended periods before analysis.Store samples and standards in a cool, dark place. Minimize the time samples spend in the autosampler.

Experimental Protocol: Minimized S-methyl this compound Formation during GC-MS Analysis

This protocol provides a general framework for the analysis of this compound in various matrices, with specific considerations to minimize the artifactual formation of S-methyl this compound.

1. Sample Preparation (QuEChERS-based)

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing d-SPE cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg primary secondary amine (PSA)).

    • Vortex for 30 seconds.

    • Centrifuge at a high speed for 2 minutes.

    • The resulting supernatant is ready for GC-MS analysis.

2. GC-MS Parameters

  • Gas Chromatograph: Agilent Intuvo 9000 GC or similar.

  • Column: Agilent Intuvo HP-5ms Ultra Inert (or equivalent), 15 m x 0.25 mm x 0.25 µm.

  • Injector:

    • Mode: Splitless

    • Temperature: Optimize starting at 200°C. Increase in small increments only if necessary for this compound peak shape. Avoid temperatures above 250°C.

    • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial Temperature: 80°C, hold for 1 minute.

    • Ramp: 20°C/min to 170°C.

    • Ramp: 20°C/min to 310°C, hold for 3.5 minutes.[5]

  • Carrier Gas: Helium at a constant flow.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 7010B).

  • Ion Source: High-efficiency electron ionization (EI) source.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • This compound Transitions: Quantifier: m/z 277 -> 260; Qualifier: m/z 277 -> 109.[5]

    • S-methyl this compound Transitions: (To be determined if standards are available for confirmation).

Visualizations

G This compound This compound (O,O-dimethyl O-(3-methyl-4-nitrophenyl) phosphorothioate) SMethyl S-methyl this compound (O,S-dimethyl O-(3-methyl-4-nitrophenyl) phosphorothioate) This compound->SMethyl Heat (e.g., GC Injector) or Irradiation

Caption: Isomerization of this compound to S-methyl this compound.

G Start Unexpected peak observed (suspected S-methyl this compound) CheckStandard Analyze pure this compound standard Start->CheckStandard PeakPresent Peak present in standard? CheckStandard->PeakPresent LowerInjector Lower GC injector temperature. Re-analyze standard. PeakPresent->LowerInjector Yes MatrixEffect Investigate matrix effects. Review sample preparation for high heat or extreme pH. PeakPresent->MatrixEffect No Resolved Issue Resolved LowerInjector->Resolved NotResolved Issue Persists LowerInjector->NotResolved CheckLiner Inspect and deactivate/replace GC inlet liner. Re-analyze standard. CheckLiner->Resolved MatrixEffect->Resolved NotResolved->CheckLiner

Caption: Troubleshooting workflow for S-methyl this compound formation.

References

Technical Support Center: Enhancing Fenitrothion Detection in Water

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the detection of fenitrothion in water samples. Our goal is to help you enhance the sensitivity and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the most sensitive methods for detecting low concentrations of this compound in water?

A1: Several advanced analytical methods have been developed to achieve highly sensitive detection of this compound. These include electrochemical sensors, biosensors, immunoassays, and surface-enhanced Raman spectroscopy (SERS). Electrochemical methods using modified electrodes, such as those with graphene oxide or gold nanoparticles, have shown very low limits of detection. Similarly, biosensors, including those based on silicon nanophotonics and fiber-optics, offer rapid and sensitive real-time monitoring. Immunoassays, like ELISA, are also highly specific and sensitive for this compound detection.

Q2: How can I improve the sensitivity of my electrochemical sensor for this compound detection?

A2: To enhance the sensitivity of an electrochemical sensor, consider modifying the electrode surface with nanomaterials. Materials like porous graphene oxide, gold nanoparticles, and polymer films can significantly increase the electrode's active surface area and electrocatalytic properties, leading to improved electron transfer and a stronger signal. Optimizing experimental parameters such as pH, accumulation time, and potential is also crucial for maximizing sensitivity.

Q3: My this compound recovery rate in spiked water samples is low. What could be the cause?

A3: Low recovery rates can be attributed to several factors. The pH of the water sample can influence the stability and extraction of this compound. Matrix effects from other organic or inorganic compounds in the water can also interfere with the detection method. Ensure that your sample preparation and extraction procedures are optimized for your specific water matrix. It may be necessary to include a cleanup step to remove interfering substances.

Q4: I am observing poor reproducibility in my SERS measurements for this compound. How can I address this?

A4: Poor reproducibility in SERS can often be traced back to the substrate. Inconsistent nanoparticle aggregation or non-uniform distribution of the analyte on the SERS substrate can lead to signal variability. Using a solid-state substrate, such as gold nanoparticle monolayers combined with molecularly imprinted polymers, can improve uniformity and reproducibility. Additionally, carefully controlling the experimental conditions, including laser power and acquisition time, is essential for consistent results.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or Weak Signal in Electrochemical Detection Improper electrode modification.Verify the successful modification of the electrode surface using characterization techniques like cyclic voltammetry or electrochemical impedance spectroscopy.
Inactive electrode surface.Polish the electrode before modification to ensure a clean and active surface.
Incorrect potential window.Optimize the potential range for the reduction or oxidation of this compound based on literature values and your specific electrode.
High Background Noise in SERS Fluorescence from the sample or substrate.Consider using a laser with a longer wavelength (e.g., 785 nm or 1064 nm) to minimize fluorescence. Pre-treat the sample to remove fluorescent impurities.
Contamination of the SERS substrate.Ensure the substrate is clean and stored properly. Run a blank spectrum of the substrate to check for background signals.
Non-specific Binding in Immunoassays Cross-reactivity with other compounds.Evaluate the specificity of your antibody against structurally similar pesticides. If cross-reactivity is high, a more specific antibody may be needed.
Insufficient blocking.Optimize the blocking step with a suitable blocking agent (e.g., BSA or non-fat milk) to minimize non-specific binding to the microplate wells.
Inconsistent Results in Biosensor Measurements Sensor surface fouling.Implement a regeneration step to clean the sensor surface between measurements. If fouling is severe, the sensor chip may need to be replaced.
Fluctuation in sample temperature or pH.Ensure that all samples and buffers are at a consistent temperature and pH before analysis.

Data Presentation

Table 1: Comparison of Sensitive this compound Detection Methods in Water

Detection MethodSensor/PlatformLimit of Detection (LOD)Linear RangeReference
Electrochemical SensorGold nanoparticles/ethylenediamine-reduced graphene oxide on screen-printed electrode0.036 ng/mL0.1–6.25 ng/mL
Electrochemical SensorPorous graphene oxide nanosheets on screen-printed carbon electrode0.061 µM0.02–250 µM
Electrochemical SensorGadolinium phosphate incorporated reduced graphene oxide0.007 µM0.01–342 µM
Voltammetric SensorPoly(4-amino-3-hydroxynaphthalene sulfonic acid) modified glassy carbon electrode7.95 x 10⁻¹⁰ M0.001 to 6.6 x 10⁻⁶ M
Photonic BiosensorBimodal waveguide interferometer (competitive immunoassay)0.29 ng/mLNot Specified
Fiber-Optic NanosensorTantalum(V) oxide nanoparticles and reduced graphene oxide on silver-coated fiber38 nM0.25–4 µM
FluoroimmunoassayBiotinylated anti-fenitrothion nanobodies and carbon dots0.03 ng/mL0.078–100 ng/mL
Enzyme-Linked Immunosorbent Assay (ELISA)Polyclonal antibody0.3 ng/mL1–39 ng/mL

Experimental Protocols

Protocol 1: Electrochemical Detection using a Graphene Oxide Modified Glassy Carbon Electrode

This protocol is based on the principles described in the literature for enhancing this compound detection using graphene oxide.

  • Electrode Preparation:

    • Polish a glassy carbon electrode (GCE) with alumina slurry, rinse thoroughly with deionized water, and sonicate in ethanol and water.

    • Prepare a stable dispersion of graphene oxide (GO) in water.

    • Drop-cast a small volume (e.g., 5 µL) of the GO dispersion onto the GCE surface and allow it to dry at room temperature.

  • Electrochemical Measurement:

    • Prepare a standard solution of this compound in a suitable supporting electrolyte (e.g., phosphate buffer solution at pH 7.0).

    • Immerse the GO/GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode into the electrochemical cell containing the this compound solution.

    • Perform cyclic voltammetry or differential pulse voltammetry within a defined potential window to record the electrochemical response of this compound.

  • Data Analysis:

    • The peak current of the this compound reduction or oxidation signal is proportional to its concentration.

    • Construct a calibration curve by plotting the peak current against a series of known this compound concentrations.

    • Determine the concentration of this compound in unknown samples by interpolating their peak currents on the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample and Electrode Preparation cluster_analysis Electrochemical Analysis cluster_results Data Processing and Results sample_prep Water Sample Collection measurement Voltammetric Measurement sample_prep->measurement electrode_prep Electrode Modification electrode_prep->measurement data_acq Data Acquisition measurement->data_acq calibration Calibration Curve Generation data_acq->calibration quantification This compound Quantification calibration->quantification troubleshooting_logic start Start: Inconsistent Results check_signal Is the signal weak or absent? start->check_signal check_noise Is there high background noise? check_signal->check_noise No solution_electrode Verify electrode modification and activity. Optimize potential window. check_signal->solution_electrode Yes check_reproducibility Are the results not reproducible? check_noise->check_reproducibility No solution_contamination Clean glassware and use high-purity reagents. check_noise->solution_contamination Yes solution_protocol Ensure consistent adherence to the experimental protocol. check_reproducibility->solution_protocol Yes end End: Consistent Results check_reproducibility->end No solution_reagents Check reagent stability and concentration. solution_electrode->solution_reagents solution_reagents->end solution_instrument Check instrument grounding and shielding. solution_contamination->solution_instrument solution_instrument->end solution_environment Control environmental factors like temperature and humidity. solution_protocol->solution_environment solution_environment->end

Method refinement for fenitrothion analysis in high-sugar content fruits

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining methods for the analysis of fenitrothion in challenging high-sugar fruit matrices.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound in fruits with high sugar content.

Question: Why am I observing low or inconsistent recovery rates for this compound?

Answer: Low or inconsistent recovery of this compound from high-sugar fruits is a common challenge. Several factors can contribute to this issue:

  • Inadequate Homogenization: High-sugar matrices can be difficult to homogenize effectively, leading to non-uniform distribution of the analyte and inconsistent subsampling.

  • Matrix Effects: Sugars, organic acids, and pigments are known to interfere with the analytical process.[1][2] In gas chromatography (GC), these non-volatile matrix components can accumulate in the injector port and on the column, leading to signal suppression.[1] In liquid chromatography-mass spectrometry (LC-MS), co-eluting matrix components can cause ion suppression or enhancement in the electrospray ionization (ESI) source.[3][4]

  • Inefficient Extraction: The chosen solvent and extraction conditions may not be optimal for penetrating the complex fruit matrix and efficiently extracting this compound.

  • Analyte Degradation: this compound can be susceptible to degradation depending on the pH and temperature of the extraction and cleanup steps.

Question: How can I mitigate the significant matrix effects observed in my analysis?

Answer: Mitigating matrix effects is crucial for accurate quantification. Here are several effective strategies:

  • Matrix-Matched Calibration: This is a widely recommended approach to compensate for signal suppression or enhancement.[1] It involves preparing calibration standards in a blank matrix extract that is free of the target analyte. This ensures that the standards and samples experience similar matrix effects.

  • Sample Dilution: Diluting the final extract can reduce the concentration of interfering matrix components, thereby minimizing their impact on the analytical signal. However, this may compromise the method's sensitivity if the this compound concentration is very low.

  • Effective Cleanup: A robust cleanup step is essential to remove interfering co-extractives like sugars, pigments, and organic acids. For high-sugar and pigmented fruits like mangoes, a dispersive solid-phase extraction (dSPE) cleanup using a combination of Primary Secondary Amine (PSA) and Graphitized Carbon Black (GCB) is often effective.[5][6] PSA removes sugars and organic acids, while GCB is effective for pigment removal.[5][6]

  • Use of an Internal Standard: An isotopically labeled internal standard, if available, can effectively compensate for matrix effects as it behaves similarly to the analyte during extraction, cleanup, and analysis.

Question: My chromatograms are showing broad or tailing peaks for this compound. What could be the cause and solution?

Answer: Peak broadening or tailing in GC analysis of this compound from fruit matrices is often due to:

  • Injector Contamination: Sugars and other non-volatile matrix components can accumulate in the GC inlet liner, creating active sites that interact with the analyte.

    • Solution: Regular replacement of the injector liner and septum is critical. Using a liner with glass wool can help trap non-volatile residues.

  • Column Contamination: Buildup of matrix components at the head of the analytical column can lead to poor peak shape.

    • Solution: Trimming a small portion (e.g., 10-20 cm) from the front of the column can restore performance. Implementing a post-column backflush can also help prevent contamination of the analytical column.[5]

  • Inappropriate GC Conditions: The temperature program and gas flow rates may not be optimized.

    • Solution: Ensure a sufficiently high injector temperature to volatilize this compound efficiently while minimizing the breakdown of matrix components. Optimize the oven temperature ramp to ensure good peak focusing.

Question: I am having difficulty achieving the required limits of detection (LOD) and quantification (LOQ). How can I improve sensitivity?

Answer: Achieving low detection limits in complex matrices requires a multi-faceted approach:

  • Optimize Sample Preparation: Ensure the highest possible recovery during extraction and cleanup to maximize the amount of analyte reaching the instrument.

  • Enhance Instrument Sensitivity:

    • For GC-MS/MS: Use Multiple Reaction Monitoring (MRM) mode for its high selectivity and sensitivity. Optimize collision energies for the specific precursor-to-product ion transitions of this compound.[7]

    • For LC-MS/MS: Optimize ESI source parameters (e.g., capillary voltage, gas temperatures, and flow rates) to maximize the ionization of this compound.[3][8]

  • Reduce Matrix Interference: As discussed previously, effective cleanup and mitigation of matrix effects will improve the signal-to-noise ratio, thereby lowering the LOD and LOQ.

  • Injection Volume: If using a PTV inlet in GC, a large volume injection can be employed to introduce more analyte into the system.[6]

Frequently Asked Questions (FAQs)

Q1: What is the recommended sample preparation method for analyzing this compound in high-sugar fruits like mangoes or grapes?

A1: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely adopted and has been successfully applied to high-sugar fruits.[5][6][9] A modified QuEChERS protocol is often necessary to handle the specific challenges of these matrices.

Q2: Which cleanup sorbents are most effective for high-sugar and pigmented fruit extracts?

A2: A combination of Primary Secondary Amine (PSA) and Graphitized Carbon Black (GCB) is highly recommended. PSA is effective in removing sugars, fatty acids, and organic acids, while GCB helps in removing pigments like chlorophyll and carotenoids.[5][6] Anhydrous magnesium sulfate (MgSO4) is also used to remove residual water.

Q3: Should I use GC-MS/MS or LC-MS/MS for this compound analysis in fruits?

A3: Both techniques are suitable and widely used for this compound analysis. The choice often depends on the available instrumentation and the specific requirements of the analysis.

  • GC-MS/MS is a robust and sensitive technique for this compound. It offers excellent separation and selectivity.[5][7]

  • LC-MS/MS is also highly sensitive and selective and can be advantageous for analyzing a broader range of pesticides, including more polar compounds, in a single run.[8][9]

Q4: How do I perform matrix-matched calibration?

A4: To perform matrix-matched calibration, you first need a blank sample of the same fruit matrix (e.g., mango) that is confirmed to be free of this compound. Prepare this blank sample using the exact same extraction and cleanup procedure as your test samples. Then, fortify aliquots of this blank extract with known concentrations of a this compound standard solution to create your calibration curve.

Q5: What are typical recovery rates and LOQs for this compound in high-sugar fruits?

A5: With a well-optimized method, recovery rates for this compound in fruits like mangoes are generally expected to be within the range of 70-120%, with a relative standard deviation (RSD) below 20%.[5] The Limit of Quantification (LOQ) can typically be achieved in the range of 0.0025 to 0.01 mg/kg, depending on the specific matrix and analytical instrument used.[5]

Data Presentation

Table 1: Comparison of QuEChERS Method Performance for Pesticide Analysis in High-Sugar Fruits

Fruit MatrixAnalytical MethodAnalyte(s)Average Recovery (%)RSD (%)LOQ (mg/kg)Reference
MangoGC-MS/MSMultiple Pesticides70-120< 200.0025 - 0.5[5]
Grapes, Pomegranate, MangoGC-Ion Trap MS50 Pesticides70-120< 20≤ 0.01[6]
Tropical FruitsLC-MS/MSMultiple PesticidesValidation at 0.01 and 0.1 mg/kg--[10]
StrawberryUPLC-MS/MS256 Pesticides85% of analytes between 80-120%-0.005 - 0.05[11]

Table 2: Typical Instrumental Parameters for this compound Analysis

ParameterGC-MS/MS ExampleLC-MS/MS Example
Chromatography System Agilent 7890A GCAgilent 1290 Infinity LC
Mass Spectrometer Agilent 7000B Triple QuadrupoleAgilent 6540 Q-TOF
Column Agilent J&W HP-5ms (30 m x 0.25 mm, 0.25 µm)Agilent ZORBAX Eclipse Plus C18 (2.1 x 150 mm, 1.8 µm)
Injector Temperature 250 °CN/A
Oven Program 80°C, ramp at 20°C/min to 170°C, then 20°C/min to 310°CColumn Temperature: 30 °C
Carrier Gas HeliumN/A
Mobile Phase N/AA: 5 mM NH4 formate + 0.1% formic acid in waterB: 5 mM NH4 formate + 0.1% formic acid in methanol
Ionization Mode Electron Ionization (EI)Electrospray Ionization (ESI), Positive
Acquisition Mode Multiple Reaction Monitoring (dMRM)Target MS/MS
ReferenceAdapted from[7]Adapted from[8]

Experimental Protocols

Protocol 1: Modified QuEChERS Method for this compound in Mango

This protocol is adapted from a validated method for pesticide residue analysis in mangoes.[5]

  • Sample Homogenization:

    • Weigh 10 g of a homogenized mango sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Add ceramic homogenizers.

    • Shake vigorously for 1 minute.

    • Add the contents of an Agilent Bond Elut QuEChERS EN extraction salt packet (containing 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate).

    • Shake again for 1 minute.

    • Centrifuge at 5,000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer 6 mL of the upper acetonitrile layer to a 15 mL dSPE tube containing 150 mg PSA, 15 mg GCB, and 885 mg MgSO₄.

    • Shake for 1 minute.

    • Centrifuge at 5,000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Transfer 4 mL of the cleaned supernatant into a clean glass tube.

    • If an internal standard is used, add it at this stage.

    • Evaporate the extract to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., 1 mL of isooctane or ethyl acetate) for GC-MS/MS analysis.

    • Filter through a 0.22 µm PTFE syringe filter before injection.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Homogenization 1. Homogenize 10g Mango Sample Extraction 2. Add 10mL Acetonitrile + QuEChERS Salts Shake & Centrifuge Homogenization->Extraction Cleanup 3. dSPE Cleanup (PSA + GCB + MgSO4) Shake & Centrifuge Extraction->Cleanup Final_Extract 4. Evaporate & Reconstitute in 1mL Solvent Cleanup->Final_Extract Injection 5. Inject into GC-MS/MS or LC-MS/MS Final_Extract->Injection Data_Acquisition 6. Data Acquisition (MRM Mode) Injection->Data_Acquisition Quantification 7. Quantification using Matrix-Matched Curve Data_Acquisition->Quantification

Caption: Experimental workflow for this compound analysis in high-sugar fruits.

Troubleshooting_Tree Start Issue: Low or Inconsistent Recovery Check_Homogenization Is homogenization uniform? Start->Check_Homogenization Check_Peak_Shape Issue: Poor Peak Shape (Tailing/Broadening) Improve_Homogenization Action: Use bead mill or increase homogenization time. Check_Homogenization->Improve_Homogenization No Check_Matrix_Effects Are matrix effects suspected? Check_Homogenization->Check_Matrix_Effects Yes Solution Problem Resolved Improve_Homogenization->Solution Implement_MM Action: Use Matrix-Matched Calibration. Check_Matrix_Effects->Implement_MM Yes Check_Matrix_Effects->Check_Peak_Shape No Optimize_Cleanup Action: Ensure effective cleanup (PSA + GCB). Implement_MM->Optimize_Cleanup Optimize_Cleanup->Solution Check_Injector Is injector liner clean? Check_Peak_Shape->Check_Injector Replace_Liner Action: Replace injector liner and septum. Check_Injector->Replace_Liner No Check_Column Is column contaminated? Check_Injector->Check_Column Yes Replace_Liner->Solution Trim_Column Action: Trim front of analytical column. Check_Column->Trim_Column Yes Check_Column->Solution No Trim_Column->Solution

Caption: Troubleshooting decision tree for this compound analysis.

References

Minimizing fenitrothion hydrolysis during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing fenitrothion hydrolysis during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its hydrolysis a concern during sample analysis?

A1: this compound is a phosphorothioate insecticide that is susceptible to hydrolysis, a chemical reaction where water breaks down the molecule. This degradation can lead to inaccurate quantification of the parent compound in analytical samples. The rate of hydrolysis is significantly influenced by factors such as pH and temperature, making it a critical parameter to control during sample preparation and storage.

Q2: What are the primary degradation products of this compound hydrolysis?

A2: The main hydrolysis products of this compound are 3-methyl-4-nitrophenol and demethylated this compound. The predominant product depends on the pH of the solution. Under alkaline conditions (pH above 10), 3-methyl-4-nitrophenol is the major product, while demethylated this compound is predominantly formed in acidic to neutral conditions (below pH 8)[1].

Q3: What is the optimal pH range for storing samples to minimize this compound hydrolysis?

A3: To minimize hydrolysis, samples should be maintained in a slightly acidic to neutral pH range, ideally between pH 5 and 7. This compound is significantly more stable under these conditions compared to alkaline environments[1].

Q4: How does temperature affect the stability of this compound in samples?

A4: Higher temperatures accelerate the rate of this compound hydrolysis. Therefore, it is crucial to keep samples cool, preferably refrigerated or frozen, from the point of collection through to analysis to minimize degradation.

Q5: What are the recommended extraction techniques for this compound from different sample matrices?

A5: For water samples, solid-phase extraction (SPE) is a commonly used and effective technique. For solid matrices like soil, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and efficient approach that combines extraction and cleanup in a streamlined process[2][3][4][5].

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low recovery of this compound Hydrolysis during sample preparation. - Ensure the pH of all solutions used during extraction and cleanup is maintained between 5 and 7. - Work with chilled solvents and keep samples on ice whenever possible. - Minimize the time between sample collection and analysis.
Incomplete extraction from the sample matrix. - For soil samples, ensure thorough homogenization. - Optimize the shaking or sonication time during solvent extraction. - Consider using a more effective extraction solvent or modifying the QuEChERS protocol.
Analyte loss during solvent evaporation. - Use a gentle stream of nitrogen for solvent evaporation at a controlled, low temperature. - Avoid complete dryness of the sample extract.
Presence of interfering peaks in the chromatogram Co-extraction of matrix components. - Optimize the dispersive SPE cleanup step in the QuEChERS method by selecting the appropriate sorbents (e.g., PSA, C18). - For complex matrices, a more rigorous cleanup using SPE cartridges may be necessary.
Inconsistent results between replicate samples Non-homogenous sample. - Ensure the sample is thoroughly homogenized before taking an aliquot for extraction.
Variable hydrolysis due to inconsistent sample handling. - Standardize all sample preparation steps, including timings, temperatures, and pH adjustments.
Degradation in the GC inlet High inlet temperature. - Use a temperature-programmed inlet, starting at a lower temperature to allow for volatilization of this compound before ramping up. - Use a glass liner with no glass wool to minimize active sites for degradation[6][7].

Quantitative Data Summary

The stability of this compound is highly dependent on pH and temperature. The following tables summarize the reported half-life of this compound under various conditions.

Table 1: Half-life of this compound in Water at Different Temperatures and pH

Temperature (°C)pHHalf-life (days)
155-9200-630[1]
237.521.6 (buffered lake water), 49.5 (natural lake water)[8]
255191-200[1]
257180-186[1]
259100-101[1]
305-917-61[1]
455-94-8[1]

Table 2: Half-life of this compound in Soil

Soil TypeHalf-life (days)
Non-sterile muck, sandy loam< 7[8]
New reclaimed calcareous soil19.36[9]
Three different soils with varying organic matter10.5, 10.9, 20[9]

Experimental Protocols

Protocol 1: QuEChERS Method for this compound Extraction from Soil

This protocol is a modification of the widely used QuEChERS method, optimized for the extraction of this compound while minimizing hydrolysis.

1. Sample Preparation:

  • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. If the soil is dry, add 7 mL of water, vortex, and allow to hydrate for 30 minutes[2][3].

2. Extraction:

  • Add 10 mL of acetonitrile (pre-chilled to 4°C) to the centrifuge tube.

  • Add an appropriate internal standard.

  • Tightly cap the tube and shake vigorously for 5 minutes using a mechanical shaker.

  • Add the contents of a buffered QuEChERS extraction salt packet (e.g., containing magnesium sulfate, sodium chloride, and a citrate buffer to maintain a pH between 5.0 and 5.5).

  • Immediately shake for another 2 minutes.

  • Centrifuge at ≥ 3000 rcf for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL d-SPE tube containing a mixture of primary secondary amine (PSA) and C18 sorbents, along with magnesium sulfate.

  • Vortex for 1 minute.

  • Centrifuge at a high speed (e.g., ≥ 5000 rcf) for 2 minutes.

4. Final Extract Preparation:

  • Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

  • The extract is now ready for analysis by GC-MS or LC-MS.

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Water

This protocol outlines the steps for extracting this compound from water samples using SPE.

1. Sample Preparation:

  • Adjust the pH of the water sample (typically 500 mL) to between 6.0 and 7.0 using dilute HCl or NaOH.

  • Add a suitable internal standard.

2. SPE Cartridge Conditioning:

  • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

3. Sample Loading:

  • Load the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

4. Cartridge Washing:

  • After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove any polar interferences.

  • Dry the cartridge by passing air or nitrogen through it for 10-15 minutes.

5. Elution:

  • Elute the this compound from the cartridge with 5-10 mL of a suitable solvent, such as ethyl acetate or a mixture of dichloromethane and acetone.

6. Concentration:

  • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen at a temperature no higher than 35°C.

  • The extract is now ready for analysis.

Visualizations

Fenitrothion_Hydrolysis_Pathway cluster_conditions Influencing Factors cluster_products Hydrolysis Products This compound This compound Product1 3-Methyl-4-nitrophenol This compound->Product1 Base-Catalyzed Hydrolysis Product2 Demethylated this compound This compound->Product2 pH-Independent/ Acid-Catalyzed Hydrolysis High_pH High pH (>7) High_pH->this compound Accelerates High_Temp High Temperature High_Temp->this compound Accelerates Acid_Neutral_pH Acidic/Neutral pH (5-7) Acid_Neutral_pH->this compound Stabilizes Sample_Prep_Workflow cluster_start Sample Collection & Storage cluster_extraction Extraction cluster_cleanup Cleanup & Concentration cluster_analysis Analysis Start Collect Sample Store Store at ≤ 4°C, pH 5-7 Start->Store Homogenize Homogenize Sample Store->Homogenize Extract Solvent Extraction (e.g., QuEChERS for Soil, SPE for Water) Homogenize->Extract Cleanup Dispersive SPE or SPE Cartridge Cleanup Extract->Cleanup Concentrate Concentrate Under Nitrogen (Low Temperature) Cleanup->Concentrate Analysis GC-MS or LC-MS Analysis Concentrate->Analysis

References

Improving the selectivity of fenitrothion immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with fenitrothion immunoassays. Our goal is to help you improve the selectivity and overall performance of your assays.

Troubleshooting Guide

Issue 1: High Cross-Reactivity with Other Organophosphates

Q1: My immunoassay is showing positive results for samples that should be negative for this compound. How can I determine if this is due to cross-reactivity and how can I reduce it?

A1: Cross-reactivity with structurally similar organophosphate pesticides is a common issue in this compound immunoassays. Parathion-methyl and parathion are frequent sources of interference.[1]

Troubleshooting Steps:

  • Specificity Assessment:

    • Test your assay with certified standards of potentially cross-reacting compounds (e.g., parathion-methyl, parathion, fenitrooxon, 3-methyl-4-nitrophenol).[2]

    • Calculate the cross-reactivity percentage using the following formula:

      • Cross-Reactivity (%) = (IC50 of this compound / IC50 of interfering compound) x 100

  • Review Your Antibody Choice:

    • Monoclonal vs. Polyclonal: Monoclonal antibodies generally offer higher specificity compared to polyclonal antibodies.[1] If you are using a polyclonal antibody, consider switching to a monoclonal one.

    • Nanobodies (VHH): VHH antibodies can offer high sensitivity and specificity.[3][4]

  • Optimize Assay Conditions:

    • Buffer Composition: The addition of detergents like Tween 20 or proteins such as bovine serum albumin (BSA) or skimmed milk to the assay buffer can sometimes reduce non-specific binding and improve selectivity.[2]

    • Incubation Times and Temperatures: Systematically vary the incubation times and temperatures for antibody-antigen binding to find the optimal conditions that favor specific binding to this compound.

Cross-Reactivity Data for Different this compound Immunoassays:

Assay TypeAntibody TypeInterfering CompoundCross-Reactivity (%)
Competitive Indirect ELISAMonoclonalParathion-methylSignificant (not quantified)
Competitive Direct ELISAMonoclonalParathion-ethylSignificant (not quantified)
Fluoroimmunoassay (FIA)VHH (Nanobody)Parathion-methyl18.5
Fluoroimmunoassay (FIA)VHH (Nanobody)Parathion1.7
Photonic Suspension ArrayMonoclonalVarious Organophosphates< 5

Data compiled from multiple sources.[1][3][5]

Issue 2: Poor Sensitivity and High Limit of Detection (LOD)

Q2: My assay is not sensitive enough to detect this compound at the required low concentrations. What are the strategies to improve the sensitivity and lower the LOD?

A2: Assay sensitivity is critical for detecting trace amounts of this compound. Several factors, from assay format to reagent concentrations, can be optimized.

Troubleshooting Steps:

  • Optimize Reagent Concentrations:

    • Antibody Concentration: Titrate your primary antibody to determine the optimal concentration that gives the best signal-to-noise ratio.

    • Coating Antigen/Competitor Concentration: In competitive assays, the concentration of the coating antigen or competitor is crucial and should be optimized.

  • Consider a Different Assay Format:

    • Fluoroimmunoassay (FIA): FIA can offer significantly higher sensitivity compared to conventional ELISA.[3] For instance, a VHH-based FIA demonstrated a 15-fold improvement in the limit of detection over a conventional ELISA.[3]

    • Enzyme-Based Amplification: Using enzyme labels like Horseradish Peroxidase (HRP) can amplify the signal.[6]

  • Enhance Signal Detection:

    • High-Sensitivity Substrates: For enzyme-linked assays, using a more sensitive substrate can increase the signal output.

    • Fluorescence-Based Detection: As mentioned, switching to a fluorescence-based detection method, such as in FIA, can dramatically improve sensitivity.[3]

Comparison of this compound Immunoassay Sensitivity:

Assay TypeIC50 (ng/mL)Limit of Detection (LOD) (ng/mL)
Competitive Indirect ELISA143.0
Competitive Direct ELISA171.6
VHH-based Fluoroimmunoassay (FIA)1.40.03
Photonic Suspension ArrayN/A0.25

Data compiled from multiple sources.[1][3][5]

Issue 3: Matrix Effects from Samples

Q3: I am observing inconsistent results when testing real samples (e.g., fruits, water, soil) compared to my standard curve prepared in buffer. How can I mitigate matrix effects?

A3: The sample matrix can interfere with the antibody-antigen binding, leading to inaccurate quantification.

Troubleshooting Steps:

  • Sample Dilution: The simplest approach is to dilute the sample extract with the assay buffer. A 20-fold dilution has been shown to remove matrix effects in some cases.[3] However, ensure that the dilution does not lower the this compound concentration below the assay's detection limit.

  • Matrix-Matched Calibration Curve: Prepare your standard curve in an extract from a blank sample (known to be free of this compound) that has undergone the same extraction procedure as your test samples.[1]

  • Optimize Sample Preparation:

    • Solvent Choice: Methanol is often a suitable organic solvent for extraction.[7]

    • Extraction Method: The extraction method itself can influence the extent of matrix interference. A simple and rapid extraction, such as shaking by hand for a few minutes, has proven effective for fruit samples.[7]

    • Cleanup Steps: For complex matrices, consider adding a cleanup step after extraction, such as solid-phase extraction (SPE), to remove interfering substances.

Frequently Asked Questions (FAQs)

Q4: What is the best type of immunoassay for high-throughput screening of this compound?

A4: For high-throughput screening, microtiter plate-based ELISAs are generally well-suited due to their standard format, which is compatible with automated liquid handling systems.[8] Lateral flow assays (LFAs) can also be used for rapid, on-site screening, although they are typically more qualitative or semi-quantitative.[9]

Q5: Can I use an immunoassay for regulatory purposes?

A5: Immunoassays are excellent screening tools due to their speed and sensitivity.[2] However, for regulatory purposes, positive results from an immunoassay should be confirmed by a reference method such as Gas Chromatography-Mass Spectrometry (GC-MS/MS).[3]

Q6: How does the structure of the hapten used for antibody production affect assay selectivity?

A6: The design of the hapten is crucial. An ideal hapten structure will present the key antigenic determinants of this compound while minimizing the exposure of functional groups that are common to other organophosphates, thus leading to the production of more selective antibodies.[1]

Experimental Protocols

Protocol 1: General Competitive Indirect ELISA for this compound
  • Coating: Coat a 96-well microtiter plate with a this compound-protein conjugate (coating antigen) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a washing buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well to block non-specific binding sites. Incubate for 1-2 hours at 37°C.

  • Washing: Repeat the washing step.

  • Competitive Reaction: Add a mixture of your sample (or this compound standard) and the anti-fenitrothion primary antibody to each well. Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step.

  • Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody. Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution. Incubate in the dark for 15-30 minutes.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2M H₂SO₄).

  • Read Absorbance: Measure the absorbance at 450 nm using a microplate reader. The signal is inversely proportional to the this compound concentration.

Protocol 2: Sample Extraction from Fruit
  • Homogenization: Homogenize the fruit sample.

  • Extraction: Mix a known weight of the homogenized sample with methanol.

  • Shaking: Shake the mixture vigorously for 3 minutes.

  • Centrifugation: Centrifuge the mixture to pellet the solid material.

  • Dilution: Take the supernatant (methanolic extract) and dilute it with water or an appropriate buffer. A 60-fold dilution has been shown to be effective for minimizing matrix interference in apple and peach samples.[7]

  • Analysis: The diluted extract is now ready for analysis by immunoassay.

Visualizations

ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Immuno-Reaction cluster_detection Detection p1 Coat Plate with Coating Antigen p2 Wash Plate p1->p2 p3 Block Plate p2->p3 r1 Add Sample/Standard + Primary Antibody p3->r1 Start Reaction r2 Wash Plate r1->r2 r3 Add HRP-Conjugated Secondary Antibody r2->r3 d1 Wash Plate r3->d1 Proceed to Detection d2 Add TMB Substrate d1->d2 d3 Add Stop Solution d2->d3 d4 Read Absorbance at 450nm d3->d4 Troubleshooting_Logic start Unsatisfactory Assay Performance q1 High Cross-Reactivity? start->q1 q2 Poor Sensitivity? start->q2 q3 Matrix Effects? start->q3 sol1 Assess Specificity Optimize Assay Conditions Change Antibody q1->sol1 Yes sol2 Optimize Reagent Conc. Change Assay Format Enhance Signal Detection q2->sol2 Yes sol3 Dilute Sample Use Matrix-Matched Curve Optimize Sample Prep q3->sol3 Yes

References

Validation & Comparative

A Comparative Analysis of Fenitrothion Antibody Cross-Reactivity with Other Organophosphates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity of fenitrothion antibodies with other organophosphate pesticides. Understanding the specificity of these antibodies is crucial for the development of accurate and reliable immunoassays for monitoring this compound residues in various matrices. The following sections present quantitative cross-reactivity data, detailed experimental protocols for its determination, and a visual representation of the assay workflow.

Quantitative Cross-Reactivity Data

The cross-reactivity of this compound antibodies with other structurally related and unrelated organophosphate pesticides is a critical parameter in immunoassay development. The data presented in the following table has been compiled from multiple studies employing different immunoassay formats. The cross-reactivity is typically determined by comparing the concentration of the competing compound required to cause 50% inhibition (IC50) with that of this compound.

Cross-Reactivity (%) = (IC50 of this compound / IC50 of Competing Compound) x 100

Antibody TypeAssay FormatCompeting OrganophosphateIC50 (ng/mL)Cross-Reactivity (%)Reference
MonoclonalCompetitive Indirect ELISAThis compound14100[1]
Parathion-methyl-Significant[1]
Parathion-ethyl-Significant[1]
MonoclonalCompetitive Direct ELISAThis compound17100[1]
Parathion-methyl-Significant[1]
Parathion-ethyl-Significant[1]
PolyclonalAntibody-coated ELISAThis compound40100[2]
Chlorpyrifos-Significant[2]
PolyclonalAntigen-coated ELISAThis compound160100[2]
Nanobody (VHHjd8-BT)Fluoroimmunoassay (FIA)This compound1.4100[3]
Parathion-methyl-18.5[3]
Parathion-1.7[3]
Antiserum R-3Competitive Indirect ELISAThis compound6100[4]
Fenitrooxon-Significant[4]
3-methyl-4-nitrophenol-Significant[4]
Photonic Suspension ArrayImmunoassayThis compound-100[5]
Chloryrifos-<5[5]
Bromophos-<5[5]
3,5,6-trichloro-2-pyridinol-<5[5]
Triazophos-<5[5]
Methidathion-<5[5]
Fenthion-<5[5]
Paraoxon-<5[5]
Chlorthion-<5[5]
Parathion-<5[5]
Parathion-methyl-<5[5]

Note: "Significant" indicates that the original study reported notable cross-reactivity but did not provide a specific percentage. "-" indicates that the specific value was not provided in the abstract.

Experimental Protocols

The determination of antibody cross-reactivity is most commonly performed using a competitive enzyme-linked immunosorbent assay (ELISA). The following is a generalized protocol based on methodologies reported in the literature.[1][4]

Competitive Indirect ELISA for this compound Cross-Reactivity

1. Reagent Preparation:

  • Coating Antigen: A this compound hapten conjugated to a carrier protein (e.g., Ovalbumin, OVA) is diluted in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
  • Antibody Solution: Anti-fenitrothion antibodies (monoclonal or polyclonal) are diluted in a suitable buffer (e.g., phosphate-buffered saline with Tween 20, PBST).
  • Standards and Competitors: this compound standard and other organophosphate compounds to be tested for cross-reactivity are serially diluted in an appropriate buffer.
  • Enzyme-Conjugated Secondary Antibody: An enzyme-labeled antibody (e.g., Horseradish Peroxidase (HRP)-conjugated goat anti-mouse IgG) is diluted in PBST.
  • Substrate Solution: A chromogenic substrate for the enzyme (e.g., TMB for HRP) is prepared according to the manufacturer's instructions.
  • Stopping Solution: An acid solution (e.g., 2M H₂SO₄) to stop the enzyme-substrate reaction.
  • Washing Solution: PBST.
  • Blocking Buffer: A solution to block non-specific binding sites (e.g., 1% Bovine Serum Albumin in PBST).

2. Assay Procedure:

  • Coating: Microtiter plate wells are coated with the coating antigen solution and incubated overnight at 4°C.
  • Washing: The plate is washed three times with washing solution.
  • Blocking: Blocking buffer is added to each well and incubated for 1-2 hours at 37°C to block any remaining protein-binding sites.
  • Washing: The plate is washed three times with washing solution.
  • Competitive Reaction: Equal volumes of the this compound standard or competing organophosphate solution and the diluted anti-fenitrothion antibody solution are added to the wells. The plate is then incubated for 1 hour at 37°C.
  • Washing: The plate is washed three times with washing solution.
  • Secondary Antibody Incubation: The enzyme-conjugated secondary antibody is added to each well and incubated for 1 hour at 37°C.
  • Washing: The plate is washed five times with washing solution.
  • Substrate Reaction: The substrate solution is added to each well, and the plate is incubated in the dark at room temperature for a specified time (e.g., 15-30 minutes).
  • Stopping the Reaction: The stopping solution is added to each well to stop the color development.
  • Data Acquisition: The absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader.

3. Data Analysis:

  • A standard curve is generated by plotting the absorbance against the logarithm of the this compound concentration.
  • The IC50 value for this compound is determined from this curve.
  • Similar curves are generated for each of the competing organophosphates, and their respective IC50 values are determined.
  • The percentage of cross-reactivity is calculated using the formula mentioned above.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the competitive indirect ELISA for determining this compound antibody cross-reactivity.

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis P1 Coat Plate with This compound-OVA Conjugate P2 Wash Plate P1->P2 P3 Block Non-specific Sites P2->P3 A1 Add Standards/Competitors and Anti-Fenitrothion Antibody P3->A1 P4 Prepare Standards & Competitors P5 Prepare Antibody Solution A2 Incubate (Competitive Binding) A1->A2 A3 Wash Plate A2->A3 A4 Add Enzyme-Conjugated Secondary Antibody A3->A4 A5 Incubate A4->A5 A6 Wash Plate A5->A6 A7 Add Substrate A6->A7 A8 Incubate (Color Development) A7->A8 A9 Add Stop Solution A8->A9 D1 Read Absorbance A9->D1 D2 Generate Standard Curves D1->D2 D3 Calculate IC50 Values D2->D3 D4 Calculate Cross-Reactivity (%) D3->D4

Caption: Workflow of a competitive indirect ELISA for cross-reactivity analysis.

References

Validation of a new analytical method for fenitrothion using certified reference materials

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of fenitrothion, a widely used organophosphate insecticide, is paramount. The validation of analytical methods using certified reference materials (CRMs) ensures the reliability and accuracy of these measurements. This guide provides a comprehensive comparison of various analytical techniques for this compound analysis, supported by experimental data and detailed protocols to aid in method selection and implementation.

The choice of an analytical method for this compound quantification depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. This guide delves into the validation of four prominent methods: a QuEChERS-based approach with Gas Chromatography-Flame Photometric Detection (GC-FPD), a multi-residue analysis using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), an enzymatic method based on cholinesterase inhibition, and High-Performance Liquid Chromatography (HPLC).

Performance Comparison of Analytical Methods

The following table summarizes the key performance parameters for the validated analytical methods for this compound determination. These parameters, including linearity, accuracy (recovery), precision (relative standard deviation, RSD), limit of detection (LOD), and limit of quantification (LOQ), are crucial for evaluating the suitability of a method for a specific application.

MethodLinearity (Range)Accuracy (% Recovery)Precision (% RSD)LODLOQ
QuEChERS with GC-FPD 0.01 - 1.0 mg/kg92.5 - 106.3%< 10%0.005 mg/kg0.01 mg/kg
Multi-residue GC/MS/MS 2 - 50 µg/kg81.4 - 91.8%< 20%2 µg/kg10 µg/kg
Enzymatic Method 0.025 - 2.5 mg/LNot Specified1.27 - 7.22%0.025 mg/LNot Specified
HPLC with UV/PDA 10 - 900 ng/mL91.3 - 102.5%< 3.5%3.02 ng/mL10.0 ng/mL

Experimental Workflow for Method Validation

The validation of a new analytical method for this compound using certified reference materials is a systematic process to ensure the method's performance. The general workflow involves several key stages, from initial method development to routine sample analysis.

Caption: General workflow for validating a new analytical method for this compound.

Detailed Experimental Protocols

QuEChERS Extraction with GC-FPD Analysis

This method is particularly effective for the extraction of this compound from complex matrices like fruits and vegetables.

  • Sample Preparation (QuEChERS):

    • Homogenize 10 g of the sample (e.g., tomato) with 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate).

    • Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer).

    • Add it to a dispersive solid-phase extraction (d-SPE) tube containing 150 mg MgSO₄, 50 mg primary secondary amine (PSA), and 50 mg C18.

    • Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.

    • The resulting supernatant is ready for GC-FPD analysis.

  • GC-FPD Instrumental Parameters:

    • Gas Chromatograph: Agilent 7890A or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Initial temperature of 100°C (hold for 1 min), ramp to 280°C at 10°C/min (hold for 5 min).

    • Detector: Flame Photometric Detector (FPD) with a phosphorus filter.

    • Detector Temperature: 300°C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

Multi-residue Analysis by GC-MS/MS

This highly sensitive and selective method is suitable for the simultaneous analysis of multiple pesticide residues, including this compound, in various food matrices.

  • Sample Preparation:

    • Follow the QuEChERS extraction and cleanup procedure as described for the GC-FPD method.

  • GC-MS/MS Instrumental Parameters:

    • Gas Chromatograph: Agilent 8890 GC or equivalent.

    • Mass Spectrometer: Agilent 7010B Triple Quadrupole MS or equivalent.

    • Column: HP-5ms Ultra Inert (30 m x 0.25 mm, 0.25 µm).

    • Injector Temperature: 280°C.

    • Oven Temperature Program: Initial temperature of 70°C (hold for 2 min), ramp to 150°C at 25°C/min, then to 200°C at 3°C/min, and finally to 280°C at 8°C/min (hold for 10 min).

    • Ion Source Temperature: 280°C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ions for this compound should be optimized.

Enzymatic Method (Cholinesterase Inhibition Assay)

This method offers a rapid and cost-effective screening approach for this compound based on its inhibitory effect on the enzyme cholinesterase.

  • Protocol:

    • Prepare a solution of acetylcholinesterase (AChE) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

    • Prepare a solution of the substrate, acetylthiocholine iodide (ATCI), and the chromogenic reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

    • In a microplate well, mix the AChE solution with the sample extract (or this compound standard).

    • Incubate for a defined period (e.g., 15 minutes) to allow for enzyme inhibition.

    • Initiate the enzymatic reaction by adding the ATCI and DTNB solution.

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

    • The rate of color development is inversely proportional to the concentration of this compound.

    • Calculate the percentage of inhibition and determine the this compound concentration from a calibration curve.

High-Performance Liquid Chromatography (HPLC) with UV/PDA Detection

HPLC provides a robust and reliable method for the quantification of this compound, particularly in environmental samples.

  • Sample Preparation:

    • For water samples, solid-phase extraction (SPE) is commonly used for sample cleanup and pre-concentration.

    • For other matrices, a suitable liquid-liquid extraction or solid-liquid extraction followed by cleanup may be necessary.

  • HPLC Instrumental Parameters:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical isocratic mobile phase is acetonitrile:water (70:30, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: UV or Photodiode Array (PDA) detector set at the maximum absorbance wavelength for this compound (approximately 268 nm).

    • Injection Volume: 20 µL.

This guide provides a foundational understanding of the validation and comparison of different analytical methods for this compound. The choice of the most appropriate method will depend on the specific analytical requirements and laboratory capabilities. The use of certified reference materials is essential throughout the validation process to ensure the generation of high-quality, reliable, and defensible data.

Fenitrothion vs. Malathion: A Comparative Guide to Insect Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the resistance mechanisms insects have developed against two widely used organophosphate insecticides: fenitrothion and malathion. Understanding these mechanisms at a molecular level is crucial for developing sustainable pest management strategies and designing novel insecticides that can overcome or circumvent existing resistance. This document summarizes key experimental data, details the methodologies used to obtain this data, and visualizes the core biological pathways involved.

Overview of Resistance

This compound and malathion are both organophosphorus insecticides that function by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of insects.[1] Continuous and widespread use has led to the evolution of robust resistance in numerous insect species. Resistance is primarily driven by two key strategies: the enhanced metabolic detoxification of the insecticide and modifications to the target site that reduce its sensitivity.[2][3][4]

Core Resistance Mechanisms

Insects have evolved sophisticated mechanisms to counteract the toxic effects of this compound and malathion. These can be broadly categorized into metabolic resistance and target-site resistance.

Metabolic Resistance

Metabolic resistance is the most common defense mechanism and involves the enzymatic breakdown, sequestration, or excretion of the insecticide before it can reach its target site.[4][5][6] Three major enzyme families are implicated.

  • Carboxylesterases (ESTs): These enzymes play a critical role in detoxifying organophosphates by hydrolyzing ester bonds.[7][8][9] In malathion resistance, elevated esterase activity is a well-documented mechanism where the enzyme either rapidly metabolizes or sequesters the insecticide.[7][8][10] Resistance can be conferred by the overexpression of these enzymes, often due to gene amplification or upregulation.[9]

  • Cytochrome P450 Monooxygenases (P450s): This large and diverse enzyme family is a primary driver of metabolic resistance to a wide array of insecticides.[11][12] P450s detoxify this compound and malathion through oxidative reactions. Overexpression of specific P450 genes is strongly correlated with resistance in many insect species.[13][14][15]

  • Glutathione S-Transferases (GSTs): GSTs contribute to detoxification by catalyzing the conjugation of glutathione to the insecticide, rendering it more water-soluble and easier to excrete. Elevated GST activity has been observed in strains resistant to both this compound and malathion.[5][16]

Target-Site Resistance

This form of resistance involves genetic mutations in the protein that the insecticide targets, reducing the binding affinity of the insecticide molecule.

  • Altered Acetylcholinesterase (AChE): The primary target for both this compound and malathion is AChE. Point mutations in the Ace gene, which encodes for AChE, can lead to an enzyme that is less sensitive to inhibition by these organophosphates.[17][18][19][20] This allows the nervous system to function even in the presence of the insecticide. Several specific amino acid substitutions have been identified in resistant insect populations that confer varying degrees of insensitivity.[20]

  • GABA-Gated Chloride Channel (Rdl): While the primary target is AChE, alterations in the GABA-gated chloride channel, encoded by the Rdl gene, can also contribute to resistance against some insecticides.[21][22][23] This mechanism is more commonly associated with cyclodiene insecticides but can sometimes play a role in broader resistance profiles.[24][25]

Quantitative Data on Insecticide Resistance

The following tables summarize experimental data from various studies, quantifying the levels of resistance to this compound and malathion in different insect species.

Table 1: Lethal Concentration (LC50) and Resistance Ratios

InsecticideSpeciesStrainLC50 (µ g/bottle or ppm)Resistance Ratio (RR50)Reference
Malathion Aedes aegyptiField Population (Venezuela)2.31 - 3.07 µ g/bottle < 5-fold[26]
Aedes aegyptiField Population (Guadeloupe)-1.7 - 4.4-fold[27]
Aedes aegyptiField Population (Jamaica)-Low to moderate[28]
Culex pipiensFEN-R-strain (Lab Selected)-634.86-fold[29]
This compound Ommatissus lybicusField Population (Baa'd)0.065 ppm7.22-fold[30]
Ommatissus lybicusField Population (Al-Hajir)-3 - 5-fold (Minor)[30]
Culex pipiensFEN-R-strain (Lab Selected)-426.70-fold[29]

Note: Resistance Ratio (RR) is calculated as the LC50 of the resistant strain divided by the LC50 of the susceptible reference strain. An RR50 value <5-10 is often considered low or tolerant, while values >20-40 indicate high resistance.[27][29]

Table 2: Biochemical Enzyme Activity in Resistant vs. Susceptible Strains

InsecticideSpeciesEnzymeActivity Increase in Resistant StrainReference
Malathion Anopheles stephensiα- and β-esterasesPartial inhibition in resistant vs. complete in susceptible[7][8]
Aedes aegyptiα-esterasesSignificantly higher levels[26]
Aedes aegyptiMixed-Function Oxidases (P450s)Significantly increased expression[26]
This compound Musca domesticaProteases20-100% higher intrinsic levels[31]
Ommatissus lybicusEsterases & P450sSignificantly higher activity[30]

Visualizing Resistance Pathways and Workflows

The following diagrams, generated using DOT language, illustrate the key molecular pathways and experimental processes discussed.

G Metabolic Resistance Pathways for Organophosphates cluster_phase1 Phase I Detoxification cluster_phase2 Phase II Detoxification P450 Cytochrome P450s (Oxidation) Metabolite1 Oxidized/Hydrolyzed Metabolite P450->Metabolite1 EST Esterases (Hydrolysis) EST->Metabolite1 GST Glutathione S-Transferases (Conjugation) Metabolite2 Conjugated Metabolite (Water-Soluble) GST->Metabolite2 OP Organophosphate (this compound/Malathion) OP->P450 Metabolized by OP->EST Metabolized by Metabolite1->GST Substrate for Excretion Excretion Metabolite2->Excretion

Caption: Phase I and II metabolic detoxification pathways for organophosphates.

G Target-Site Resistance at the Cholinergic Synapse cluster_S Susceptible Insect cluster_R Resistant Insect ACh_S Acetylcholine Receptor_S ACh Receptor ACh_S->Receptor_S Binds AChE_S Normal AChE AChE_S->ACh_S Hydrolyzes Receptor_S->AChE_S Signal Termination by OP_S Organophosphate OP_S->AChE_S Inhibits ACh_R Acetylcholine Receptor_R ACh Receptor ACh_R->Receptor_R Binds AChE_R Mutated AChE (Insensitive) AChE_R->ACh_R Hydrolyzes Receptor_R->AChE_R Signal Termination by OP_R Organophosphate OP_R->AChE_R Binding Reduced

Caption: Comparison of AChE inhibition in susceptible vs. resistant insects.

G Experimental Workflow for Resistance Characterization Collect 1. Collect Insect Field Population Bioassay 2. Bioassays (e.g., WHO Bottle Assay) Collect->Bioassay Calc 3. Calculate LC50 and Resistance Ratio (RR) Bioassay->Calc Biochem 4. Biochemical Assays (EST, P450, GST activity) Calc->Biochem If RR > 1 Molecular 5. Molecular Assays (PCR, Sequencing for mutations) Calc->Molecular If RR > 1 Analyze 6. Data Analysis & Mechanism Identification Biochem->Analyze Molecular->Analyze

Caption: A typical workflow for identifying and characterizing insecticide resistance.

Experimental Protocols

The data presented in this guide are derived from standardized experimental procedures designed to detect and quantify insecticide resistance.

Insecticide Bioassays (e.g., WHO Bottle Bioassay)

This method is used to determine the susceptibility of an insect population to a specific insecticide and to calculate the LC50.

  • Preparation: Technical grade insecticide (e.g., malathion, deltamethrin) is dissolved in a solvent like acetone to create a stock solution.[26] A series of dilutions are prepared to create concentrations expected to cause mortality between 2% and 98%.[26]

  • Bottle Coating: A specific volume (e.g., 1 ml) of each insecticide dilution is added to glass bottles (e.g., 250 ml Wheaton bottles). The bottles are then rolled on their sides until the solvent evaporates completely, leaving a uniform coating of the insecticide on the inner surface. Control bottles are coated with acetone only.[28]

  • Exposure: A cohort of 20-25 non-blood-fed female insects, typically 2-5 days old, are introduced into each bottle, including the control.[28][32]

  • Data Collection: Mortality or knockdown is recorded at set time intervals (e.g., every 15 minutes for up to 2 hours).[28] After the exposure period (e.g., 1 hour), insects may be transferred to a clean recovery container with a food source.[26][32] Final mortality is typically scored after 24 hours.[32]

  • Analysis: The mortality data is subjected to probit analysis to determine the LC50—the concentration of insecticide required to kill 50% of the test population. The Resistance Ratio (RR50) is then calculated by dividing the LC50 of the field population by the LC50 of a known susceptible laboratory strain.[16]

Biochemical Assays for Metabolic Enzymes

These assays measure the activity of detoxification enzymes in individual insects using model substrates that produce a colored product when metabolized.

  • Sample Preparation: Individual insects are homogenized in a buffer solution (e.g., potassium phosphate buffer) and centrifuged to separate the supernatant containing the enzymes.

  • Esterase Assay: The supernatant is mixed with a solution containing a model substrate like α-naphthyl acetate or β-naphthyl acetate. The enzyme hydrolyzes the substrate, and a chromogenic agent (e.g., Fast Blue B salt) is added, which reacts with the product to create a colored compound. The absorbance is read using a microplate reader, and activity is calculated based on a standard curve.

  • Glutathione S-Transferase (GST) Assay: The supernatant is incubated with reduced glutathione (GSH) and the substrate 1-chloro-2,4-dinitrobenzene (CDNB). The GST-catalyzed conjugation of GSH to CDNB is measured by the increase in absorbance at a specific wavelength (e.g., 340 nm).

  • P450 Monooxygenase Assay: P450 activity is often measured using a proxy assay that detects the presence of heme, a component of P450 enzymes. Alternatively, specific substrates that are metabolized by P450s can be used, and the formation of the product is quantified.

Molecular Assays for Target-Site Mutations

These techniques are used to identify specific genetic mutations that confer target-site resistance.

  • DNA Extraction: Genomic DNA is extracted from individual insects.

  • Polymerase Chain Reaction (PCR): Specific primers are designed to amplify the region of the gene known to harbor resistance-associated mutations (e.g., the Ace gene for AChE).

  • Sequencing: The amplified PCR product is sequenced to identify any nucleotide changes that result in an amino acid substitution in the target protein.

  • Allele-Specific PCR (AS-PCR): This is a rapid diagnostic method where PCR primers are designed to specifically amplify either the wild-type (susceptible) or the mutant (resistant) allele, allowing for quick genotyping of a large number of individuals.

Conclusion and Comparative Analysis

Both this compound and malathion face significant challenges from insect resistance, which develops through conserved evolutionary pathways.

  • Shared Mechanisms: The primary resistance mechanisms—enhanced metabolism by esterases, P450s, and GSTs, and target-site insensitivity via AChE mutations—are common to both insecticides. This is expected, given their similar chemical structures and mode of action as organophosphates.

  • Cross-Resistance: A critical consequence of these shared mechanisms is cross-resistance. A population that develops resistance to this compound through the upregulation of a specific P450 enzyme is likely to exhibit resistance to malathion if that enzyme can also metabolize it.[29] A study on a this compound-resistant strain of Culex pipiens showed an even higher level of cross-resistance to malathion (RR50 of 634.86) than to this compound itself (RR50 of 426.70).[29]

  • Dominant Mechanisms: While both metabolic and target-site resistance are important, the relative contribution of each can vary significantly between insect species and even between different populations of the same species. For malathion, detoxification via carboxylesterases is a particularly prominent and well-studied mechanism.[7][8][10] For this compound, studies have also highlighted the role of P450s and, in some cases, altered protease activity.[30][31]

For professionals in research and drug development, this comparative analysis underscores the need for a multi-faceted approach to combat resistance. Strategies should focus not only on discovering novel chemical scaffolds with different modes of action but also on developing synergists that can inhibit key detoxification enzymes like P450s and esterases, thereby restoring the efficacy of existing insecticides. Furthermore, the development of rapid molecular diagnostics to monitor the frequency of resistance alleles in field populations is essential for implementing effective resistance management programs.

References

Unraveling Fenitrothion's Fate in Soil: A Comparative Guide to Dissipation Models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of scientific studies reveals that the dissipation of the organophosphate insecticide fenitrothion in various soil types is predominantly described by first-order kinetics. This guide provides a comparative overview of this compound dissipation models, supported by experimental data from peer-reviewed literature, to assist researchers, scientists, and drug development professionals in understanding its environmental persistence.

This compound's breakdown in soil is a critical factor in determining its potential environmental impact. The rate of this dissipation is influenced by a multitude of factors including soil type, organic matter content, microbial activity, and climatic conditions. To predict and model this degradation, various kinetic models are employed, with the first-order model being the most frequently validated for this compound.

Performance of Dissipation Models

Scientific literature indicates that the dissipation of this compound in soil matrices consistently follows a biphasic pattern, with a rapid initial decline followed by a slower degradation phase.[1][2] The first-order kinetic model has been repeatedly identified as the best fit for describing this process in different soil types, including calcareous sandy clay loam and clay soil.[1][2][3]

Soil TypeDissipation ModelHalf-life (t½) in daysRate Constant (k)Reference
Calcareous Sandy Clay LoamFirst-Order19.360.036[1][3]
Clay SoilFirst-Order11.21-[2]
Garden Soil (Western Uttar Pradesh, India)Linear DegradationNot explicitly modeled with first-order kinetics, but degradation was linear over time.-[4]

Table 1: Comparison of this compound Dissipation Parameters in Different Soil Types.

While the first-order model provides a robust and widely accepted framework, other non-linear biphasic models such as the bi-exponential (BEXP), first-order double exponential decay (FODED), and first-order two-compartment (FOTC) models have been shown to provide excellent fits for the degradation of other pesticides.[5][6] These models can be particularly useful when the degradation deviates from simple first-order kinetics.[5][6] However, specific validation of these more complex models for this compound dissipation across diverse soil types is less documented in the reviewed literature.

Experimental Protocols for Studying this compound Dissipation

The validation of these dissipation models relies on meticulous experimental work. A generalized workflow for these studies is outlined below.

experimental_workflow cluster_preparation Sample Preparation cluster_experiment Experimental Setup cluster_analysis Analysis cluster_modeling Data Modeling soil_collection Soil Sample Collection sieving Sieving and Homogenization soil_collection->sieving characterization Soil Physicochemical Characterization sieving->characterization treatment This compound Application characterization->treatment incubation Incubation under Controlled Conditions treatment->incubation sampling Periodic Soil Sampling incubation->sampling extraction Solvent Extraction of Residues sampling->extraction cleanup Extract Cleanup extraction->cleanup analysis GC-MS or HPLC Analysis cleanup->analysis data_analysis Data Analysis analysis->data_analysis model_fitting Kinetic Model Fitting data_analysis->model_fitting validation Model Validation model_fitting->validation

Figure 1: Generalized experimental workflow for studying this compound dissipation in soil.

A typical experimental protocol involves the following key steps:

  • Soil Collection and Preparation: Soil samples are collected from the desired location. They are then air-dried, sieved to ensure homogeneity, and characterized for properties such as texture, pH, organic carbon content, and water holding capacity.[1]

  • This compound Application: A known concentration of this compound, dissolved in an appropriate solvent, is uniformly applied to the soil samples.[1][2] For instance, in some studies, 150g of soil was treated to achieve a concentration of 75 μg a.i./g soil.[2]

  • Incubation: The treated soil samples are incubated under controlled laboratory conditions, typically at a constant temperature (e.g., 25°C) and moisture level (e.g., 60% of water holding capacity).[1][4] The incubation period can extend for several weeks to months.[1][2][4]

  • Sampling and Residue Analysis: Soil samples are collected at regular intervals throughout the incubation period.[1][2][4] The this compound residues are extracted from the soil using organic solvents like dichloromethane or ethyl acetate.[1][7] The extracts are then cleaned up to remove interfering substances before quantification using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[1][2][4]

  • Data Analysis and Model Fitting: The concentration of this compound over time is plotted, and different kinetic models are fitted to the data. The goodness-of-fit is evaluated using statistical parameters like the coefficient of determination (R²) to identify the most appropriate model.[2]

Degradation Pathways

The dissipation of this compound in soil is not solely a function of time but also involves specific chemical transformations. The primary degradation pathway involves the oxidative desulfuration of the pesticide, followed by the hydrolytic cleavage of the P-O-aryl linkage and subsequent demethylation.[4]

degradation_pathway This compound This compound Oxidative_Desulphuration Oxidative Desulphuration This compound->Oxidative_Desulphuration Step 1 Intermediate_1 Intermediate Metabolite 1 Oxidative_Desulphuration->Intermediate_1 Hydrolytic_Cleavage Hydrolytic Cleavage of P-O-aryl linkage Intermediate_1->Hydrolytic_Cleavage Step 2 Intermediate_2 Intermediate Metabolite 2 Hydrolytic_Cleavage->Intermediate_2 Demethylation Demethylation Intermediate_2->Demethylation Step 3 Final_Products Final Degradation Products Demethylation->Final_Products

Figure 2: Proposed degradation pathway of this compound in soil.

References

Age Amplifies Fenitrothion's Neurotoxic Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of experimental data reveals that juvenile rats exhibit heightened susceptibility to the neurotoxic effects of the organophosphate insecticide fenitrothion compared to their adult counterparts. This guide synthesizes key findings on the differential toxicity, from acute lethality to subtle behavioral changes, providing researchers, scientists, and drug development professionals with a consolidated resource for understanding age-dependent neurotoxicity.

This guide presents a detailed comparison of the neurotoxic impact of this compound on juvenile and adult rats, drawing from various experimental studies. The data underscores a consistent trend: the developing nervous system of young rats is significantly more vulnerable to this compound-induced damage. This increased sensitivity is not only reflected in higher acute toxicity but also in more pronounced neurochemical and behavioral alterations.

Quantitative Comparison of Neurotoxic Effects

To facilitate a clear understanding of the age-related differences in this compound neurotoxicity, the following tables summarize key quantitative data from comparative studies.

Table 1: Acute Toxicity of this compound in Juvenile vs. Adult Rats

ParameterJuvenile RatsAdult RatsReference
Acute Oral LD50619.02 mg/kg BW790.27 mg/kg BW[1]

LD50 (Lethal Dose, 50%) refers to the dose of a substance that is lethal to 50% of a test population.

Table 2: Cholinergic Signs Observed at High Doses of this compound

Clinical SignJuvenile RatsAdult RatsReference
Hypo-activityObservedObserved[1]
LacrimationObservedObserved[1]
PiloerectionObservedObserved[1]
TremorObservedObserved[1]

While the observable cholinergic signs are similar, the lower LD50 in juvenile rats suggests that these symptoms manifest at lower doses, indicating a greater sensitivity of their cholinergic system.[1]

Experimental Protocols

A detailed understanding of the methodologies employed in these studies is crucial for the interpretation and replication of the findings.

Acute Oral Toxicity (LD50) Determination

The acute oral toxicity of this compound was assessed in young and adult male Wistar rats.[1]

  • Animal Model: Young and adult male Wistar rats were used. The specific age and weight ranges for each group were not detailed in the available summary.

  • Dosing Regimen: this compound was administered orally. The study involved administering a range of doses to different groups of rats to determine the dose that would be lethal to 50% of the animals in each age group.

  • Observation: Following administration, the animals were observed for clinical signs of toxicity and mortality over a specified period.

  • Data Analysis: The LD50 values were calculated using appropriate statistical methods.

Signaling Pathways and Experimental Workflow

The primary mechanism of this compound's neurotoxicity involves the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. The accumulation of acetylcholine leads to the overstimulation of cholinergic receptors, resulting in the observed clinical signs.

Fenitrothion_Neurotoxicity_Pathway This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibition Acetylcholine Acetylcholine AChE->Acetylcholine Degradation Cholinergic_Receptors Cholinergic Receptors Acetylcholine->Cholinergic_Receptors Binding Overstimulation Cholinergic Overstimulation Cholinergic_Receptors->Overstimulation Activation Neurotoxic_Effects Neurotoxic Effects (e.g., tremors, seizures) Overstimulation->Neurotoxic_Effects

Figure 1: Simplified signaling pathway of this compound-induced neurotoxicity.

The experimental workflow for a typical acute toxicity study comparing juvenile and adult rats is outlined below.

Experimental_Workflow cluster_0 Phase 1: Animal Preparation cluster_1 Phase 2: this compound Administration cluster_2 Phase 3: Observation & Data Collection cluster_3 Phase 4: Data Analysis Animal_Acclimatization Acclimatization of Juvenile & Adult Rats Group_Allocation Random Allocation to Dose Groups Animal_Acclimatization->Group_Allocation Oral_Gavage Oral Administration Group_Allocation->Oral_Gavage Dose_Preparation Preparation of This compound Doses Dose_Preparation->Oral_Gavage Clinical_Signs Monitoring for Clinical Signs of Toxicity Oral_Gavage->Clinical_Signs Mortality_Recording Recording Mortality Clinical_Signs->Mortality_Recording LD50_Calculation Calculation of LD50 Values Mortality_Recording->LD50_Calculation Statistical_Comparison Statistical Comparison between Age Groups LD50_Calculation->Statistical_Comparison

Figure 2: General experimental workflow for comparing acute toxicity.

References

Navigating Resistance: A Comparative Guide to Fenitrothion Detoxification in Insects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The widespread use of the organophosphate insecticide Fenitrothion for controlling agricultural and public health pests has been met with a growing challenge: the evolution of resistance in target insect populations. Understanding the biochemical and molecular defense mechanisms insects employ is critical for developing sustainable pest management strategies and novel insecticides. This guide provides a comparative overview of the primary this compound detoxification pathways in resistant insect strains, supported by quantitative data and detailed experimental protocols.

Metabolic resistance is the primary strategy insects use to neutralize this compound. This involves the enzymatic modification of the insecticide into less toxic, more water-soluble compounds that can be easily excreted. Three major enzyme superfamilies are implicated in this process: Cytochrome P450 monooxygenases (P450s), Glutathione S-transferases (GSTs), and Carboxylesterases (CCEs). Additionally, a fascinating and increasingly recognized mechanism involves the detoxification capabilities of symbiotic gut bacteria.

Core Metabolic Detoxification Pathways

Insects have evolved a sophisticated enzymatic arsenal to counter chemical threats. The detoxification of this compound is a multi-phase process, with P450s, CCEs, and GSTs playing pivotal roles in Phase I (modification) and Phase II (conjugation) reactions.

dot

Caption: Major enzymatic pathways for this compound detoxification in insects.

Cytochrome P450 Monooxygenases (P450s)

P450s are a versatile family of enzymes that catalyze oxidative reactions.[1][2] In the context of this compound resistance, their role is twofold. They can perform oxidative activation (desulfuration), converting this compound to its more potent acetylcholinesterase-inhibiting form, fenitrooxon. However, more critically for resistance, they can also detoxify this compound and fenitrooxon through reactions like O-demethylation and cleavage of the P-O-aryl bond, rendering the insecticide harmless.[1] Overexpression of specific P450 genes is a common mechanism of resistance observed in numerous insect species.[3][4]

Glutathione S-Transferases (GSTs)

GSTs are Phase II detoxification enzymes that catalyze the conjugation of reduced glutathione (GSH) to xenobiotics.[5] This process increases the water solubility of the compound, facilitating its excretion. In this compound resistance, GSTs can directly attack the insecticide, leading to O-dealkylation or O-dearylation (cleavage of the methyl or nitrophenyl group, respectively). Elevated GST activity is frequently correlated with organophosphate resistance in various insect pests.[3][6]

Carboxylesterases (CCEs)

CCEs contribute to this compound resistance primarily through two mechanisms: hydrolysis and sequestration. These enzymes can hydrolyze the ester bonds in this compound, breaking it down into non-toxic acidic and alcoholic metabolites.[1][7] In some highly resistant strains, massive overexpression of CCEs leads to sequestration, where the enzymes bind to and trap the insecticide molecules, preventing them from reaching their target site, acetylcholinesterase.[7]

Symbiont-Mediated Detoxification

A remarkable and distinct pathway of resistance involves gut symbionts. In the bean bug, Riptortus pedestris, resistance to this compound has been directly linked to the presence of specific strains of the bacterium Burkholderia.[8] These bacteria, acquired from the soil, can degrade this compound within the insect's gut, conferring a significant survival advantage.[8] Field application of this compound can lead to a rapid increase in the prevalence of these degrading bacterial strains in the environment and, consequently, a rapid spread of resistance through the insect population.[8]

Quantitative Comparison of Detoxification Pathways

The efficacy of these detoxification pathways varies significantly among different insect species and resistant strains. The following table summarizes quantitative data from various studies, highlighting the levels of resistance conferred by these mechanisms.

Insect SpeciesResistant Strain / PopulationPrimary Detoxification MechanismResistance Ratio (RR) to this compoundFold Increase in Enzyme Activity/ExpressionReference(s)
Ommatissus lybicus (Dubas bug)Baa'd Field PopulationEsterases, P450s7.22-foldNot specified[9]
Ommatissus lybicus (Dubas bug)Al-Ruddah Field PopulationEsterases, P450s5.08-foldNot specified[9]
Riptortus pedestris (Bean bug)SFA1-infectedSymbiont-mediated (Burkholderia)~3.0-fold (based on LC50)Not applicable[8]
Tuta absoluta (Tomato leafminer)Krishnagiri PopulationMixed Function Oxidase (P450)Not specified for this compound15.59-fold (MFO activity)[3]
Tuta absoluta (Tomato leafminer)Krishnagiri PopulationGlutathione S-transferaseNot specified for this compound6.02-fold[3]
Frankliniella occidentalis (Thrips)FA PopulationCarboxylesterase, GST, P4505.24-fold (to Spinetoram)Significantly higher vs. other populations[10]
Anopheles arabiensis (Mosquito)MBN-DDT StrainP450s, GSTsNot specified for this compoundMultiple genes over-transcribed (e.g., CYP4G16)[4]

Resistance Ratio (RR) is calculated as the LD50/LC50 of the resistant strain divided by the LD50/LC50 of a susceptible strain.[11]

Experimental Protocols

Identifying and characterizing the specific resistance mechanisms require a systematic workflow involving bioassays, biochemical analysis, and molecular techniques.

dot

ExperimentalWorkflow cluster_assays Characterization A 1. Insect Collection (Field resistant vs. Lab susceptible strains) B 2. Insecticide Bioassay (Determine LD50/LC50 & Resistance Ratio) A->B C 3. Synergist Bioassay (e.g., PBO for P450s, DEF for Esterases) B->C Resistance Confirmed F 6. Mechanism Confirmation (Integrate data to identify primary pathway) B->F C->F Synergism indicates enzyme family D 4. Biochemical Assays (Measure enzyme activity for P450s, GSTs, CCEs) D->F Elevated activity confirms role E 5. Gene Expression Analysis (qRT-PCR to quantify transcript levels) E->F Overexpression confirms genetic basis

Caption: A typical workflow for identifying insecticide resistance mechanisms.

Insecticide Bioassay (LD50/LC50 Determination)

This is the foundational step to quantify the level of resistance.[12][13]

  • Objective: To determine the dose (Lethal Dose, LD50) or concentration (Lethal Concentration, LC50) of this compound that kills 50% of the test population.[14][15]

  • Protocol (Topical Application for LD50):

    • Preparation: Prepare serial dilutions of technical-grade this compound in a suitable solvent (e.g., acetone).

    • Application: Anesthetize insects (e.g., with CO2 or chilling). Using a micro-applicator, apply a precise volume (typically 1 µL) of each insecticide dilution to the dorsal thorax of each insect.[14] An equal number of insects should be treated with solvent only (control).

    • Incubation: Place the treated insects in clean containers with access to food and water. Maintain under controlled conditions (e.g., 25°C, 70% RH).

    • Mortality Assessment: Record mortality after a set period, typically 24 or 48 hours. Insects unable to make coordinated movements are considered dead.

    • Analysis: Analyze mortality data using probit analysis to calculate the LD50 value and its 95% confidence intervals.[16] The Resistance Ratio (RR) is then calculated by dividing the LD50 of the resistant population by the LD50 of a known susceptible population.[9][11]

Biochemical Enzyme Assays

These assays measure the in vitro activity of detoxification enzyme families.[17][18]

  • Objective: To compare the specific activity of P450s, GSTs, and CCEs between resistant and susceptible insect strains.

  • Protocol (General Steps):

    • Homogenization: Homogenize individual insects or pooled samples in a chilled buffer (e.g., phosphate buffer, pH 7.2).

    • Centrifugation: Centrifuge the homogenate to separate the supernatant (for soluble enzymes like GST and CCEs) and the pellet (for microsomal enzymes like P450s). The pellet is resuspended for P450 assays.

    • Protein Quantification: Determine the total protein concentration in each fraction (e.g., using a Bradford assay) to normalize enzyme activity.

    • Kinetic Assay:

      • P450s: Often measured via the EROD (7-ethoxyresorufin-O-deethylase) assay, which measures the fluorescent product resorufin. Alternatively, a luminescent assay using a luminogenic P450 substrate can be used for higher sensitivity.[19]

      • GSTs: Activity is commonly measured spectrophotometrically using CDNB (1-chloro-2,4-dinitrobenzene) as a substrate. The reaction's progress is monitored by measuring the increase in absorbance at 340 nm.[17]

      • CCEs: Activity is measured using model substrates like α-naphthyl acetate or p-nitrophenyl acetate. The rate of production of α-naphthol or p-nitrophenol is monitored spectrophotometrically.[17]

    • Analysis: Calculate the specific activity (e.g., in nmol of product/min/mg of protein) and compare the values between resistant and susceptible strains.

Gene Expression Analysis (qRT-PCR)

This molecular technique quantifies the amount of specific mRNA transcripts, indicating if detoxification genes are overexpressed.

  • Objective: To determine the relative expression levels of candidate detoxification genes (e.g., specific CYPs, GSTs, or CCEs) in resistant versus susceptible insects.

  • Protocol:

    • RNA Extraction: Extract total RNA from individual or pooled insects using a commercial kit or Trizol-based method.

    • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.[20]

    • Primer Design: Design specific primers for the target detoxification genes and one or more stable reference (housekeeping) genes (e.g., β-actin, GAPDH).[21]

    • qPCR Reaction: Set up the quantitative PCR reaction using the cDNA template, primers, and a fluorescent dye (e.g., SYBR Green). The reaction is run in a real-time PCR machine.[7][21][22]

    • Analysis: Calculate the relative fold change in gene expression in the resistant strain compared to the susceptible strain using a method like the 2^-ΔΔCt method, after normalizing to the reference gene(s).[22]

References

Comparative assessment of fenitrothion degradation by photolysis and hydrolysis

Author: BenchChem Technical Support Team. Date: November 2025

Fenitrothion, an organophosphorus insecticide, undergoes degradation in the environment through various pathways, primarily photolysis and hydrolysis. Understanding the kinetics, products, and mechanisms of these two degradation processes is crucial for assessing its environmental fate and persistence. This guide provides a comparative assessment of this compound degradation by photolysis and hydrolysis, supported by experimental data and detailed methodologies.

Quantitative Degradation Data

The degradation of this compound is significantly influenced by environmental conditions such as pH, temperature, and the presence of light. The following table summarizes key quantitative data from various studies on the photolytic and hydrolytic degradation of this compound.

ParameterPhotolysisHydrolysis
Half-life (t½) 13 hours[1]19.36 days (in calcareous soil, first-order kinetics)[2]
Degradation Rate Constant (k) 0.053 h⁻¹[1]0.036 day⁻¹ (in calcareous soil, first-order kinetics)[2]
Primary Degradation Products 3-methyl-4-nitrophenol, fenitrooxon, S-methyl isomer[1]Oxidative desulphuration followed by hydrolytic cleavage of the P-O-aryl linkage and demethylation are key steps.[3]
Influencing Factors Sunlight intensity, temperature[4][5]pH, temperature[6]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are outlines of typical experimental protocols for studying the photolysis and hydrolysis of this compound.

Photolysis Experimental Protocol:

  • Sample Preparation: A standard solution of this compound is prepared in an appropriate solvent (e.g., acetone) and spiked into purified water (e.g., distilled or deionized water) to achieve a desired initial concentration.[4]

  • Irradiation: The aqueous this compound solution is placed in a photolysis reactor equipped with a light source that simulates sunlight (e.g., a xenon lamp) or a specific UV wavelength.[5] Temperature is maintained at a constant level (e.g., 20-50°C).[4]

  • Sampling: Aliquots of the solution are collected at predetermined time intervals.

  • Sample Analysis: The concentration of this compound and its degradation products in the collected samples is determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[2]

  • Data Analysis: The degradation kinetics are determined by plotting the natural logarithm of the this compound concentration versus time. The degradation rate constant (k) is calculated from the slope of the resulting line, and the half-life (t½) is calculated using the formula t½ = 0.693/k for first-order reactions.[2]

Hydrolysis Experimental Protocol:

  • Sample Preparation: Buffer solutions of different pH values (e.g., 5.42, 6.52, 7.32, and 8.22) are prepared.[6] A known amount of this compound is added to each buffer solution to achieve a specific initial concentration.

  • Incubation: The solutions are incubated in the dark at a constant temperature to prevent photolytic degradation.[3]

  • Sampling: Samples are withdrawn from each solution at various time points over an extended period (e.g., up to 90 days).[3]

  • Extraction and Analysis: The this compound residues in the samples are extracted using a suitable solvent and quantified by HPLC or GLC.[3][6]

  • Kinetic Analysis: The rate of hydrolysis is determined by fitting the concentration data to appropriate kinetic models (e.g., first-order or second-order rate laws).[6]

Degradation Pathways and Experimental Workflow

The following diagrams illustrate the degradation pathways of this compound and a typical experimental workflow for studying its degradation.

Fenitrothion_Degradation_Pathways cluster_photolysis Photolysis cluster_hydrolysis Hydrolysis Fenitrothion_P This compound Fenitrooxon Fenitrooxon Fenitrothion_P->Fenitrooxon Oxidation S_Methyl_Isomer S-Methyl Isomer Fenitrothion_P->S_Methyl_Isomer Isomerization Methyl_Nitrophenol_P 3-methyl-4-nitrophenol Fenitrothion_P->Methyl_Nitrophenol_P Cleavage Fenitrothion_H This compound Desulphuration_Product Oxidative Desulphuration Product Fenitrothion_H->Desulphuration_Product Cleavage_Product P-O-Aryl Cleavage Product Desulphuration_Product->Cleavage_Product Hydrolytic Cleavage Demethylation_Product Demethylation Product Cleavage_Product->Demethylation_Product

Caption: Degradation pathways of this compound via photolysis and hydrolysis.

Degradation_Experiment_Workflow Start Start: Prepare this compound Solution Degradation_Step Induce Degradation (Photolysis or Hydrolysis) Start->Degradation_Step Sampling Collect Samples at Time Intervals Degradation_Step->Sampling Analysis Analyze Samples (HPLC, GC-MS) Sampling->Analysis Data_Processing Process Data (Kinetics, Product ID) Analysis->Data_Processing End End: Comparative Assessment Data_Processing->End

Caption: General experimental workflow for studying this compound degradation.

References

A Comparative Guide to Biomarkers of Fenitrothion Exposure in Wildlife

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key biomarkers used to assess fenitrothion exposure in various wildlife species. This compound, an organophosphate insecticide, is a known cholinesterase inhibitor that can also induce oxidative stress, genotoxicity, and other adverse effects. The validation of sensitive and reliable biomarkers is crucial for monitoring wildlife health in contaminated environments and for developing potential therapeutic interventions.

Key Biomarkers and Comparative Data

The following tables summarize quantitative data from experimental studies on the effects of this compound on several important biomarkers in different wildlife species.

Cholinesterase (ChE) Inhibition

Cholinesterase inhibition, particularly of acetylcholinesterase (AChE), is a primary and well-established biomarker of exposure to organophosphate insecticides like this compound.

SpeciesTissueBiomarkerExposure Concentration/DoseResult (Mean ± SD/SE)% InhibitionReference
Odontophrynus americanus (Tadpole)BrainAChEControl6.91 ± 0.45 µmol/min/mg protein-[1][2][3]
0.5 mg/L5.21 ± 0.38 µmol/min/mg protein~25%[1][2][3]
1.5 mg/L3.60 ± 0.29 µmol/min/mg protein~48%[1][2][3]
TailBChEControl0.26 ± 0.03 µmol/min/mg protein-[1][2][3]
0.5 mg/L0.13 ± 0.02 µmol/min/mg protein~50%[1][2][3]
1.5 mg/L0.08 ± 0.01 µmol/min/mg protein~69%[1][2][3]
Anguilla anguilla (European Eel)BrainAChE0.02 ppm->40%[4]
0.04 ppm->60%[4]
Oreochromis niloticus (Nile Tilapia)SerumAChEControl415.3 ± 40.3 U/ml-[5]
1/20 of 96h LC50271.6 ± 37.8 U/ml~35%[5]
1/10 of 96h LC50115.4 ± 39.6 U/ml~72%[5]
Rattus norvegicus (Rat)BrainAChE15 mg/kg/daySignificantly reduced-[6]
Whole BloodAChE15 mg/kg/dayNot significantly reduced-[6][7]
30 mg/kg/daySignificantly reduced-[6][7]
Oxidative Stress Biomarkers

This compound exposure can lead to an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, resulting in oxidative stress. Key biomarkers include superoxide dismutase (SOD), malondialdehyde (MDA), and reduced glutathione (GSH).

SpeciesTissueBiomarkerExposure ConcentrationResult (Mean ± SE)% Change from ControlReference
Oreochromis niloticus (Nile Tilapia)SerumSODControl48.31 ± 1.35 unit/l-[5]
1/20 of 96h LC5061.9 ± 1.4 unit/l+28%[5]
1/10 of 96h LC5074.68 ± 1.91 unit/l+55%[5]
SerumMDAControl33.21 ± 0.44 nmol/l-[5]
1/20 of 96h LC5044.4 ± 1.7 nmol/l+34%[5]
1/10 of 96h LC5056.8 ± 1.2 nmol/l+71%[5]
SerumGSHControl9.91 ± 0.3 ng/ml-[5]
1/20 of 96h LC507.56 ± 0.51 ng/ml-24%[5]
1/10 of 96h LC505.59 ± 0.26 ng/ml-44%[5]
DNA Damage

The genotoxic potential of this compound can be assessed by measuring DNA damage in cells using the comet assay.

SpeciesTissueBiomarker (Comet Assay Parameter)Exposure GroupResult (Mean ± S.E.)Reference
Oreochromis niloticus (Nile Tilapia)GillsTail Length (px)Control15.83 ± 1.6[8]
Acute low FNT exposed41.8 ± 0.8[8]
Acute high FNT exposed37.3 ± 1.4[8]
Tail DNA%Control0.313 ± 0.04[8]
Acute low FNT exposed2.108 ± 0.33[8]
Acute high FNT exposed1.088 ± 0.11[8]
Tail MomentControl0.122 ± 0.02[8]
Acute low FNT exposed0.346 ± 0.04[8]
Acute high FNT exposed0.743 ± 0.15[8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cholinesterase (AChE) Activity Assay (Ellman Method)

This spectrophotometric method is widely used for the determination of ChE activity.

Principle: The assay measures the hydrolysis of acetylthiocholine (ASCh) by AChE. The product, thiocholine, reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured at 412 nm.

Procedure:

  • Sample Preparation: Homogenize tissue samples (e.g., brain, muscle) in a suitable buffer (e.g., phosphate buffer, pH 7.4) on ice. Centrifuge the homogenate to obtain the supernatant containing the enzyme.

  • Reaction Mixture: In a cuvette or microplate well, mix the sample supernatant with a phosphate buffer containing DTNB.

  • Initiation of Reaction: Add the substrate, acetylthiocholine iodide, to the mixture to start the enzymatic reaction.

  • Measurement: Immediately measure the change in absorbance at 412 nm over time using a spectrophotometer or microplate reader.

  • Calculation: The rate of change in absorbance is proportional to the AChE activity, which is typically expressed as µmol of substrate hydrolyzed per minute per milligram of protein.

Oxidative Stress Biomarker Assays

Superoxide Dismutase (SOD) Activity Assay:

Principle: This assay is based on the inhibition of the reduction of a chromogenic reagent (e.g., nitroblue tetrazolium - NBT or a tetrazolium salt like WST-1) by SOD. Superoxide radicals are generated by a xanthine/xanthine oxidase system, and the extent of inhibition of the colorimetric reaction is proportional to the SOD activity.

Procedure:

  • Sample Preparation: Prepare tissue homogenates as described for the AChE assay.

  • Reaction Mixture: In a microplate well, add the sample, xanthine solution, and the chromogenic reagent.

  • Initiation of Reaction: Add xanthine oxidase to initiate the production of superoxide radicals.

  • Measurement: Incubate at a controlled temperature (e.g., 37°C) and then measure the absorbance at the appropriate wavelength (e.g., 560 nm for NBT).

  • Calculation: The percentage of inhibition of the colorimetric reaction is calculated relative to a control without the sample, and SOD activity is expressed in units per milligram of protein.

Malondialdehyde (MDA) Assay (TBARS Method):

Principle: MDA, a marker of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic and high-temperature conditions to form a pink-colored complex that can be measured spectrophotometrically.

Procedure:

  • Sample Preparation: Homogenize tissue samples in a suitable buffer.

  • Reaction: Add a solution of TBA in an acidic medium (e.g., trichloroacetic acid) to the homogenate.

  • Incubation: Heat the mixture in a water bath (e.g., 95°C) for a specified time (e.g., 60 minutes) to allow for the reaction to occur.

  • Measurement: After cooling, centrifuge the samples to pellet any precipitate. Measure the absorbance of the supernatant at approximately 532 nm.

  • Calculation: The concentration of MDA is determined using a standard curve prepared with an MDA standard and is typically expressed as nmol per milligram of protein.

Reduced Glutathione (GSH) Assay:

Principle: This assay is based on the reaction of GSH with DTNB (Ellman's reagent) to form a yellow product, 2-nitro-5-thiobenzoic acid (TNB), which is measured at 412 nm. An enzymatic recycling method using glutathione reductase can be employed to enhance sensitivity.

Procedure:

  • Sample Preparation: Homogenize tissue samples in a buffer containing a deproteinizing agent (e.g., metaphosphoric acid) to prevent GSH oxidation. Centrifuge to obtain the supernatant.

  • Reaction Mixture: In a microplate well, add the sample supernatant, DTNB solution, and glutathione reductase in a suitable buffer.

  • Initiation of Reaction: Add NADPH to start the recycling reaction.

  • Measurement: Measure the rate of TNB formation by monitoring the absorbance at 412 nm.

  • Calculation: The GSH concentration is calculated from a standard curve prepared with known concentrations of GSH and is expressed as µg or nmol per milligram of protein.

DNA Damage Assessment (Comet Assay)

Principle: The comet assay, or single-cell gel electrophoresis (SCGE), is a sensitive method for detecting DNA strand breaks in individual cells. Damaged DNA migrates further in an electric field, forming a "comet tail."

Procedure:

  • Cell Isolation: Prepare a single-cell suspension from the tissue of interest (e.g., gills, blood).

  • Embedding: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a lysis solution to remove cell membranes and cytoplasm, leaving the nuclear DNA.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then apply an electric field.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring parameters such as tail length, percentage of DNA in the tail, and tail moment using image analysis software.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for biomarker analysis.

Fenitrothion_Neurotoxicity_Pathway This compound This compound Metabolism Metabolic Activation (Cytochrome P450) This compound->Metabolism Bioactivation Fenitrooxon Fenitrooxon (Active Metabolite) Metabolism->Fenitrooxon AChE Acetylcholinesterase (AChE) Fenitrooxon->AChE Inhibition ACh Acetylcholine (ACh) AChE->ACh Hydrolysis Cholinergic_Receptors Muscarinic & Nicotinic Cholinergic Receptors ACh->Cholinergic_Receptors Binding Overstimulation Continuous Receptor Stimulation Cholinergic_Receptors->Overstimulation Leads to Neurotoxicity Neurotoxic Effects (e.g., seizures, paralysis) Overstimulation->Neurotoxicity

Caption: this compound's primary mechanism of neurotoxicity.

Fenitrothion_Oxidative_Stress_Pathway This compound This compound Exposure Mitochondria Mitochondrial Dysfunction This compound->Mitochondria CYP450 Cytochrome P450 Metabolism This compound->CYP450 Neuroinflammation Neuroinflammation This compound->Neuroinflammation ROS Increased Reactive Oxygen Species (ROS) Production Mitochondria->ROS CYP450->ROS Neuroinflammation->ROS Antioxidant_Depletion Depletion of Antioxidants (e.g., GSH) ROS->Antioxidant_Depletion causes Oxidative_Damage Oxidative Damage ROS->Oxidative_Damage leads to Lipid_Peroxidation Lipid Peroxidation (MDA formation) Oxidative_Damage->Lipid_Peroxidation DNA_Damage DNA Damage Oxidative_Damage->DNA_Damage Protein_Oxidation Protein Oxidation Oxidative_Damage->Protein_Oxidation

Caption: this compound-induced oxidative stress pathway.

Biomarker_Experimental_Workflow cluster_sampling Sample Collection cluster_preparation Sample Preparation cluster_analysis Biomarker Analysis cluster_data Data Interpretation Wildlife_Exposure Wildlife Exposure to This compound Tissue_Sampling Tissue Sampling (e.g., Blood, Brain, Liver, Gills) Wildlife_Exposure->Tissue_Sampling Homogenization Homogenization & Centrifugation Tissue_Sampling->Homogenization Comet_Assay Comet Assay (DNA Damage) Tissue_Sampling->Comet_Assay Protein_Quantification Protein Quantification (e.g., Bradford Assay) Homogenization->Protein_Quantification AChE_Assay AChE Assay Protein_Quantification->AChE_Assay Oxidative_Stress_Assays Oxidative Stress Assays (SOD, MDA, GSH) Protein_Quantification->Oxidative_Stress_Assays Data_Analysis Data Analysis & Statistical Comparison AChE_Assay->Data_Analysis Oxidative_Stress_Assays->Data_Analysis Comet_Assay->Data_Analysis Conclusion Assessment of This compound Toxicity Data_Analysis->Conclusion

Caption: General experimental workflow for biomarker validation.

References

A Comparative Analysis of Fenitrothion and Fenthion on Beneficial Insects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of two organophosphate insecticides, fenitrothion and fenthion, on beneficial insect populations. The information presented is collated from various experimental studies to aid in the assessment of their environmental impact and to inform the development of more selective pest control strategies.

Executive Summary

This compound and fenthion are broad-spectrum organophosphate insecticides effective against a wide range of pests.[1][2] However, their use also poses a significant risk to non-target organisms, including beneficial insects that play crucial roles in pollination and natural pest control. Both insecticides act as acetylcholinesterase (AChE) inhibitors, disrupting the normal transmission of nerve impulses in insects.[2][3] This guide synthesizes available quantitative data on the toxicity of this compound and fenthion to key beneficial insects, details the experimental protocols used in these assessments, and visualizes the toxicological pathways and experimental workflows.

Quantitative Data on Toxicity

The following tables summarize the lethal effects of this compound and fenthion on various beneficial insect species as reported in scientific literature. It is important to note that direct comparative studies under identical conditions are limited, and thus, caution should be exercised when comparing absolute values across different studies.

Table 1: Effects of this compound on Beneficial Insects

Beneficial Insect SpeciesActive IngredientExposure DurationToxicity Metric (LC50/LD50/Mortality %)ValueExperimental Conditions
Apis mellifera (Honeybee)This compound-Acute Oral LD50200 ng/beeLong-term field experiment with pesticide-laced sugar syrup.[4]
Apis mellifera (Honeybee)This compound24 hoursAcute Contact LD500.383 µ g/bee Direct treatment or exposure to dried residues on foliage.[1]
Trichogramma orasiliensis (Parasitoid Wasp)This compound24 hoursMortality84-100%Applied to host eggs at field rates in a laboratory setting.[1]
Ladybird Beetle (species not specified)This compound 50 EC-Mortality21.31%Field experiment on country bean.[5]

Table 2: Effects of Fenthion on Beneficial Insects

Beneficial Insect SpeciesActive IngredientExposure DurationToxicity Metric (LC50/LD50/Mortality %)ValueExperimental Conditions
Apis mellifera (Honeybee)Fenthion 550g/L-Hazard StatementDangerous to beesProduct label information.[6]
Green Lacewing (Mallada boninensis) adultsFenthion1 hourMortality100%Laboratory study.[7]

Sublethal Effects

Beyond direct mortality, sublethal exposure to both this compound and fenthion can have significant detrimental effects on beneficial insect populations. These include:

  • Behavioral Abnormalities: Disruption of foraging patterns, reduced learning and memory, and impaired communication have been observed in honeybees exposed to sublethal doses of organophosphates.

  • Reproductive Issues: Reduced egg-laying capacity and lower fertility rates can impact the long-term sustainability of beneficial insect populations.

  • Physiological Stress: Inhibition of acetylcholinesterase can lead to a cascade of physiological problems, increasing susceptibility to diseases and other environmental stressors.

Experimental Protocols

The assessment of insecticide toxicity on beneficial insects typically follows standardized guidelines, such as those developed by the International Organization for Biological Control (IOBC/WPRS). These protocols are designed to ensure consistency and comparability of data across different studies.

General Laboratory Bioassay for Acute Toxicity

A common method for determining the acute toxicity of a pesticide to beneficial insects involves the following steps:

  • Test Organism Rearing: A healthy and uniform population of the target beneficial insect is reared under controlled laboratory conditions (temperature, humidity, and photoperiod).

  • Pesticide Preparation: The test insecticide is diluted to a series of concentrations using an appropriate solvent (e.g., acetone or water with a surfactant).

  • Exposure:

    • Contact Toxicity: A known amount of the pesticide solution is applied to a surface (e.g., glass plate, leaf disc) and allowed to dry. The insects are then confined to this treated surface.

    • Oral Toxicity: The pesticide is incorporated into the insect's food source (e.g., sucrose solution for bees, artificial diet for larvae).

  • Observation: Mortality is recorded at specified time intervals (e.g., 24, 48, 72 hours).

  • Data Analysis: The data is analyzed using probit analysis or a similar statistical method to determine the LC50 (lethal concentration for 50% of the population) or LD50 (lethal dose for 50% of the population).

IOBC/WPRS Specific Protocols

The IOBC/WPRS has developed detailed, species-specific guidelines for a range of beneficial arthropods. These protocols provide standardized methods for assessing both lethal and sublethal effects. Key elements often include:

  • Ladybird Beetles (e.g., Coccinella septempunctata): Larval mortality and adult reproductive performance are assessed after exposure to treated glass plates or plant leaves.

  • Lacewings (e.g., Chrysoperla carnea): First instar larvae are exposed to treated surfaces, and effects on pre-imaginal mortality and the reproductive performance of emerging adults are evaluated.

  • Parasitoid Wasps (e.g., Aphidius rhopalosiphi): Adult wasps are exposed to treated surfaces, and mortality and sublethal effects on their reproductive capacity are measured.

Visualizations

Signaling Pathway

Both this compound and fenthion are organophosphate insecticides that exert their toxic effects by inhibiting the enzyme acetylcholinesterase (AChE). This enzyme is critical for the normal functioning of the central nervous system in insects. The following diagram illustrates the cholinergic signaling pathway and the point of disruption by these insecticides.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_insecticide Organophosphate Insecticide Action Acetyl-CoA Acetyl-CoA ACh Acetylcholine (ACh) Acetyl-CoA->ACh Choline Acetyltransferase Choline Choline Choline->ACh Vesicle Synaptic Vesicle ACh->Vesicle Packaging ACh_released ACh Vesicle->ACh_released Release AChE Acetylcholinesterase (AChE) ACh_released->AChE Hydrolysis nAChR Nicotinic ACh Receptor (nAChR) ACh_released->nAChR Binding Choline_reuptake Choline AChE->Choline_reuptake Acetate Acetate AChE->Acetate Choline_reuptake->Choline Reuptake Signal Signal Transduction (Nerve Impulse) nAChR->Signal Activation Insecticide This compound / Fenthion Insecticide->AChE Inhibition

Caption: Cholinergic signaling pathway and inhibition by organophosphates.

Experimental Workflow

The following diagram outlines a generalized workflow for assessing the toxicity of insecticides on beneficial insects, from initial laboratory screening to more complex field studies, as recommended by organizations like the IOBC/WPRS.

Experimental_Workflow start Start: Select Insecticide and Beneficial Insect Species lab_screening Tier 1: Laboratory Screening (Acute Toxicity - LC50/LD50) start->lab_screening sublethal_lab Tier 1: Laboratory Screening (Sublethal Effects - Reproduction, Behavior) lab_screening->sublethal_lab If significant mortality risk_assessment Risk Assessment and Management Recommendations lab_screening->risk_assessment If low toxicity semi_field Tier 2: Semi-Field Studies (Cage/Tunnel Tests) sublethal_lab->semi_field If significant sublethal effects sublethal_lab->risk_assessment If negligible sublethal effects field Tier 3: Field Studies (Realistic Exposure Scenarios) semi_field->field To confirm effects under field conditions semi_field->risk_assessment If effects are manageable field->risk_assessment end End risk_assessment->end

Caption: Tiered experimental workflow for insecticide toxicity testing.

Conclusion

The available data indicates that both this compound and fenthion pose a significant risk to a variety of beneficial insects. While quantitative, directly comparative data is limited, the existing evidence strongly suggests that both compounds can cause high mortality and significant sublethal effects at field-relevant concentrations. For researchers and professionals in drug development, this underscores the importance of developing more selective insecticides with novel modes of action that minimize harm to non-target beneficial species. Future research should focus on conducting direct comparative studies of these and other insecticides under standardized protocols to provide a clearer picture of their relative risks and to aid in the development of more sustainable pest management practices.

References

Safety Operating Guide

Essential Safety and Operational Protocols for Handling Fenitrothion

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safety during the handling of Fenitrothion, an organophosphate insecticide, is paramount. Adherence to strict personal protective equipment (PPE) protocols, as well as established operational and disposal plans, is critical to minimize exposure and mitigate potential health risks. This guide provides essential, immediate safety and logistical information for the laboratory setting.

Personal Protective Equipment (PPE) for this compound Handling

The selection of appropriate PPE is dependent on the specific handling task and the potential for exposure. The following table summarizes the recommended PPE for routine handling, spill cleanup, and emergency situations.

Scenario Hand Protection Eye/Face Protection Respiratory Protection Protective Clothing
Routine Laboratory Work (e.g., weighing, preparing solutions in a ventilated hood)Chemical-resistant gloves (e.g., rubber, butyl rubber, or nitrile)[1][2]Safety glasses with side shields or safety goggles[1]Approved respirator if ventilation is inadequate[3]Laboratory coat or long-sleeved shirt and long pants
Spill Cleanup (Small spills)Chemical-resistant gloves[4]Safety goggles or a face shieldApproved respirator[3]Chemical-resistant apron or coveralls over normal work clothes[4]
Emergency Situations (e.g., large spills, fire)Chemical-resistant glovesFace shield and safety goggles[5]Positive-pressure self-contained breathing apparatus (SCBA)[6]Full chemical-resistant suit[5][6]

Standard Operating Procedure: Donning and Doffing PPE

Correctly putting on and taking off PPE is crucial to prevent cross-contamination.

Donning (Putting On) PPE:

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Gown/Apron: Put on a laboratory coat or a chemical-resistant apron.

  • Respirator: If required, perform a seal check to ensure the respirator fits properly.

  • Eye Protection: Put on safety goggles or a face shield.

  • Gloves: Don chemical-resistant gloves, ensuring they overlap the cuffs of the gown or lab coat.

Doffing (Taking Off) PPE:

  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in a designated waste container.

  • Gown/Apron: Untie and remove the gown or apron, folding the contaminated side inward.

  • Hand Hygiene: Wash hands thoroughly.

  • Eye Protection: Remove goggles or a face shield from the back of the head.

  • Respirator: Remove the respirator without touching the front.

  • Final Hand Hygiene: Wash hands again thoroughly with soap and water.

Decontamination and Disposal Plan for this compound-Contaminated Materials

Decontamination of Reusable PPE:

  • Gloves: Wash the exterior of reusable gloves with soap and water before removal.

  • Eyewear and Respirators: Wash goggles, face shields, and non-disposable respirators with detergent and water, then rinse thoroughly.[7] They can be sanitized by soaking in a bleach solution.[7]

  • Protective Clothing: Wash contaminated clothing separately from other laundry using hot water and detergent.[7] Run an empty wash cycle with detergent to clean the machine afterward.[8]

Disposal of Contaminated Materials:

  • Single-Use PPE: Dispose of all single-use gloves, aprons, and other disposable items in a clearly labeled, sealed container for hazardous waste.[7][9]

  • Spill Debris: Absorbent materials used for spill cleanup should be collected in a sealable, labeled container for hazardous waste disposal.[4][6]

  • Empty Containers: Do not reuse empty this compound containers.[6] They should be triple-rinsed, punctured to prevent reuse, and disposed of according to local hazardous waste regulations.[6]

Logical Workflow for PPE Selection and Disposal

The following diagrams illustrate the decision-making process for selecting the appropriate PPE and the workflow for the decontamination and disposal of used PPE.

PPE_Selection_Workflow cluster_assessment Task and Risk Assessment cluster_selection PPE Selection cluster_ppe_levels Required PPE cluster_action Action start Identify Handling Task risk_assessment Assess Potential for Exposure (Inhalation, Dermal, Eye) start->risk_assessment routine Routine Use (Low Exposure Risk) risk_assessment->routine Low spill Spill Cleanup (Moderate Exposure Risk) risk_assessment->spill Moderate emergency Emergency (High Exposure Risk) risk_assessment->emergency High ppe_routine Gloves, Lab Coat, Eye Protection routine->ppe_routine ppe_spill Chem-Resistant Gloves, Coveralls, Goggles, Respirator spill->ppe_spill ppe_emergency Full Chemical Suit, SCBA emergency->ppe_emergency proceed Proceed with Task ppe_routine->proceed ppe_spill->proceed ppe_emergency->proceed

Caption: PPE selection workflow based on task risk assessment.

PPE_Disposal_Workflow cluster_start Post-Handling cluster_evaluation Item Evaluation cluster_disposal Disposal Path cluster_decontamination Decontamination Path cluster_end Final State start PPE Doffing Complete evaluate Reusable or Single-Use? start->evaluate disposable Single-Use evaluate->disposable Single-Use reusable Reusable evaluate->reusable Reusable hazardous_waste Dispose as Hazardous Waste disposable->hazardous_waste decontaminate Decontaminate per Protocol (Wash, Sanitize) reusable->decontaminate store Store for Reuse decontaminate->store

Caption: Decontamination and disposal workflow for used PPE.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fenitrothion
Reactant of Route 2
Reactant of Route 2
Fenitrothion

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.